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  • Product: (S)-Chroman-3-carboxylic acid
  • CAS: 1260611-90-2

Core Science & Biosynthesis

Foundational

(S)-Chroman-3-carboxylic acid synthesis pathways

An In-depth Technical Guide to the Synthesis of (S)-Chroman-3-carboxylic acid Authored by: A Senior Application Scientist Foreword: The enantiomerically pure (S)-Chroman-3-carboxylic acid is a valuable chiral building bl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of (S)-Chroman-3-carboxylic acid

Authored by: A Senior Application Scientist

Foreword: The enantiomerically pure (S)-Chroman-3-carboxylic acid is a valuable chiral building block in medicinal chemistry and drug development. Its rigid, bicyclic structure provides a well-defined scaffold for introducing pharmacophoric elements in three-dimensional space. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, with a focus on asymmetric synthesis and the resolution of racemic mixtures. The methodologies presented are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers and drug development professionals a practical and scientifically rigorous resource.

Strategic Approaches to (S)-Chroman-3-carboxylic acid

The synthesis of (S)-Chroman-3-carboxylic acid can be broadly categorized into two main strategies: the direct asymmetric synthesis from achiral precursors and the resolution of a racemic mixture of chroman-3-carboxylic acid. The choice of strategy often depends on factors such as the desired scale of the synthesis, the availability of specialized catalysts or enzymes, and the cost of starting materials and reagents.

A third, less common approach involves the use of chiral pool starting materials, which is not extensively covered in this guide. The focus here is on methods that allow for the de novo construction of the chiral chroman scaffold.

cluster_main Synthetic Strategies for (S)-Chroman-3-carboxylic acid cluster_asymmetric Asymmetric Synthesis cluster_resolution Resolution of Racemate main (S)-Chroman-3-carboxylic acid asymmetric Achiral Precursors organo Organocatalytic Routes asymmetric->organo e.g., Michael Addition organo->main racemic Racemic Chroman-3-carboxylic acid chemical Chemical Resolution racemic->chemical Diastereomeric Salts enzymatic Enzymatic Resolution racemic->enzymatic Kinetic Resolution chemical->main enzymatic->main

Caption: Overview of synthetic strategies for (S)-Chroman-3-carboxylic acid.

Asymmetric Synthesis: The Organocatalytic Approach

The most elegant and efficient method for synthesizing (S)-Chroman-3-carboxylic acid is through asymmetric catalysis, which introduces the desired stereochemistry in a controlled manner. Organocatalysis has emerged as a powerful tool for this purpose, offering mild reaction conditions and avoiding the use of potentially toxic heavy metals.

A plausible and highly effective organocatalytic strategy involves an asymmetric Michael addition to a chromone-3-carboxylate intermediate. This approach builds the chroman ring system and sets the crucial stereocenter at the C3 position in a single key step.

Synthesis of the Chromone-3-carboxylic Acid Precursor

The synthesis of the key intermediate, chromone-3-carboxylic acid, can be achieved through a Vilsmeier-Haack formylation of a 2-hydroxyacetophenone, followed by oxidation.[1]

start 2-Hydroxyacetophenone step1 Vilsmeier-Haack (POCl3, DMF) start->step1 intermediate Chromone-3-carbaldehyde step1->intermediate step2 Pinnick Oxidation (NaClO2, Sulfamic Acid) intermediate->step2 product Chromone-3-carboxylic Acid step2->product

Caption: Synthesis of the Chromone-3-carboxylic Acid Precursor.

Experimental Protocol: Synthesis of Chromone-3-carboxylic Acid [1]

  • Vilsmeier-Haack Formylation: To a stirred solution of 2-hydroxyacetophenone (1.0 eq) in N,N-dimethylformamide (DMF, 5.0 eq), phosphorus oxychloride (POCl3, 3.0 eq) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 12-16 hours. Upon completion, the mixture is poured into ice-water and neutralized with a saturated sodium bicarbonate solution. The precipitated solid is filtered, washed with water, and dried to afford chromone-3-carbaldehyde.

  • Pinnick Oxidation: The chromone-3-carbaldehyde (1.0 eq) is dissolved in a mixture of dichloromethane (DCM) and water. To this solution, sodium chlorite (NaClO2, 1.5 eq) and sulfamic acid (1.5 eq) are added portion-wise. The reaction is stirred at room temperature for 4-6 hours. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield chromone-3-carboxylic acid.

Asymmetric Michael Addition and Subsequent Reduction

With the chromone-3-carboxylic acid in hand, the next crucial step is the asymmetric conjugate addition of a suitable nucleophile, followed by reduction of the carbonyl group and the double bond. For the synthesis of (S)-Chroman-3-carboxylic acid, a decarboxylative Michael addition of an azlactone in the presence of a chiral organocatalyst is a powerful method.[2] This is followed by reduction and hydrolysis to yield the final product.

start Chromone-3-carboxylic Acid step1 Asymmetric Decarboxylative Michael Addition (Azlactone, Chiral Catalyst) start->step1 intermediate1 Chiral Chromanone Adduct step1->intermediate1 step2 Reduction (e.g., NaBH4) intermediate1->step2 intermediate2 Chiral Chromanol Adduct step2->intermediate2 step3 Hydrolysis and Hydrogenolysis intermediate2->step3 product (S)-Chroman-3-carboxylic acid step3->product

Caption: Asymmetric synthesis of (S)-Chroman-3-carboxylic acid.

Experimental Protocol: Asymmetric Synthesis (Representative) [2]

  • Asymmetric Michael Addition: To a solution of chromone-3-carboxylic acid (1.0 eq) and an appropriate azlactone (1.1 eq) in a suitable solvent like toluene, a chiral organocatalyst (e.g., a cinchona alkaloid-based catalyst, 10 mol%) is added. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The product is then purified by column chromatography.

  • Reduction and Hydrolysis: The resulting chiral chromanone adduct is dissolved in methanol and cooled to 0 °C. Sodium borohydride (NaBH4, 2.0 eq) is added portion-wise, and the reaction is stirred for 2-4 hours. After quenching with water, the product is extracted with an organic solvent. The crude chromanol is then subjected to acidic or basic hydrolysis to open the azlactone ring, followed by a suitable workup to afford the amino acid intermediate. Subsequent diazotization and reduction, or a similar deamination protocol, followed by hydrogenolysis if a benzyl ester was formed during hydrolysis, would yield the target (S)-Chroman-3-carboxylic acid. Note: This is a multi-step transformation from the adduct, and specific conditions may need to be optimized.

Catalyst TypeTypical Enantiomeric Excess (ee)Reference
Cinchona Alkaloid-based85-99%[2]
Bifunctional Thioureaup to >99%[3]
(S)-Diphenylprolinol Trimethylsilyl Etherup to >99%[4]

Resolution of Racemic Chroman-3-carboxylic Acid

An alternative to asymmetric synthesis is the preparation of a racemic mixture of chroman-3-carboxylic acid followed by resolution of the enantiomers. This can be achieved through classical chemical resolution or enzymatic kinetic resolution.

Synthesis of Racemic Chroman-3-carboxylic Acid

Racemic chroman-3-carboxylic acid can be prepared by the reduction of chromone-3-carboxylic acid.

Experimental Protocol: Synthesis of Racemic Chroman-3-carboxylic Acid

  • To a solution of chromone-3-carboxylic acid (1.0 eq) in a suitable solvent like ethanol or acetic acid, a reducing agent such as palladium on carbon (Pd/C, 10 mol%) is added.

  • The mixture is subjected to hydrogenation at a suitable pressure (e.g., 50 psi) and temperature (e.g., room temperature to 50 °C) until the reaction is complete.

  • The catalyst is filtered off, and the solvent is removed under reduced pressure to yield racemic chroman-3-carboxylic acid.

Chemical Resolution via Diastereomeric Salt Formation

This classical method involves reacting the racemic carboxylic acid with a chiral amine to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[5]

start Racemic Chroman-3-carboxylic acid step1 Salt formation with (R)-(-)-α-phenylethylamine start->step1 intermediate1 Diastereomeric Salts step1->intermediate1 step2 Fractional Crystallization intermediate1->step2 intermediate2 Separated Diastereomeric Salt step2->intermediate2 step3 Acidification (e.g., HCl) intermediate2->step3 product (S)-Chroman-3-carboxylic acid step3->product

Caption: Chemical resolution of racemic chroman-3-carboxylic acid.

Experimental Protocol: Chemical Resolution [5][6]

  • Salt Formation: Racemic chroman-3-carboxylic acid (1.0 eq) is dissolved in a suitable solvent (e.g., ethanol or acetone). A solution of a chiral resolving agent, such as (R)-(-)-α-phenylethylamine (0.5 eq), in the same solvent is added slowly.

  • Fractional Crystallization: The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The less soluble diastereomeric salt will precipitate.

  • Isolation and Purification: The crystals are collected by filtration and can be recrystallized from the same solvent to improve diastereomeric purity.

  • Liberation of the Enantiomer: The purified diastereomeric salt is suspended in water and acidified with a strong acid (e.g., 1M HCl). The free (S)-Chroman-3-carboxylic acid is then extracted with an organic solvent, dried, and concentrated.

Enzymatic Kinetic Resolution

Enzymatic resolution offers a milder and often more selective alternative to chemical resolution. It typically involves the enantioselective hydrolysis of a racemic ester derivative by a lipase or esterase.[7]

Experimental Protocol: Enzymatic Resolution (Representative) [7][8]

  • Esterification: Racemic chroman-3-carboxylic acid is first converted to its corresponding methyl or ethyl ester using standard procedures (e.g., Fischer esterification).

  • Enzymatic Hydrolysis: The racemic ester is suspended in a phosphate buffer solution. A lipase or esterase (e.g., from Candida antarctica or Pseudomonas cepacia) is added.

  • Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 30-40 °C), and the progress is monitored by chiral HPLC. The enzyme will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted.

  • Separation: Once approximately 50% conversion is reached, the reaction is stopped. The unreacted (R)-ester and the (S)-carboxylic acid are separated by extraction at different pH values. The (S)-carboxylic acid is isolated by acidifying the aqueous phase and extracting with an organic solvent.

Conclusion

The synthesis of (S)-Chroman-3-carboxylic acid can be accomplished through several viable pathways. Asymmetric organocatalysis represents the most modern and efficient approach, offering high enantioselectivities and atom economy. However, for its successful implementation, careful selection of the catalyst and optimization of reaction conditions are crucial.

References

  • Singh, M. S., & Singh, A. K. (2014). Enantioselective Synthesis of Highly Substituted Chromans via the Oxa-Michael–Michael Cascade Reaction with a Bifunctional Organocatalyst. The Journal of Organic Chemistry, 79(15), 7043–7052. [Link]

  • Marié, J.-C., Xiong, Y., Min, G. K., Yeager, A. R., Taniguchi, T., Berova, N., Schaus, S. E., & Porco, J. A. (2010). Enantioselective synthesis of 3,4-chromanediones via asymmetric rearrangement of 3-allyloxyflavones. The Journal of Organic Chemistry, 75(13), 4584–4590. [Link]

  • Albrecht, Ł., & Albrecht, A. (2017). Enantioselective, Decarboxylative (3+2)-Cycloaddition of Azomethine Ylides and Chromone-3-Carboxylic Acids. The Journal of Organic Chemistry, 82(19), 10476–10484. [Link]

  • Google Patents. (2020).
  • Albrecht, A., Ransborg, L. K., & Albrecht, Ł. (2019). Enantioselective Synthesis of Chromanones Bearing an α,α-Disubstituted α-Amino Acid Moiety via Decarboxylative Michael Reaction. Molecules, 24(14), 2617. [Link]

  • OpenStax. (n.d.). Enantioselective Synthesis. In Organic Chemistry: A Tenth Edition. [Link]

  • Török, B., & London, G. (2018). Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. The Journal of Organic Chemistry, 83(15), 8446–8455. [Link]

  • Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkat USA. [Link]

  • Piechota, M., & Gryko, D. (2021). Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. Organic & Biomolecular Chemistry, 19(32), 7016–7020. [Link]

  • Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. [Link]

  • Shi, F., et al. (2020). Organocatalytic Asymmetric [2 + 4] Cycloadditions of 3-Vinylindoles with ortho-Quinone Methides. Molecules, 25(24), 5879. [Link]

  • Jiang, M., et al. (2019). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. Catalysis Science & Technology, 9(18), 5037-5045. [Link]

  • Synthesis and chemical properties of chromone-3-carboxylic acid (review). (2022). Chemistry of Heterocyclic Compounds, 58(10), 803-816. [Link]

  • Geng, Z.-C., et al. (2014). Organocatalytic diversity-oriented asymmetric synthesis of tricyclic chroman derivatives. The Journal of Organic Chemistry, 79(22), 10772–10785. [Link]

  • Smith, A. B., & Njardarson, J. T. (2015). Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation. Organic letters, 17(16), 4054–4057. [Link]

  • Google Patents. (2001).
  • Sonawane, N. B., Rajput, J. D., & Patil, D. R. (2023). Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach. European Journal of Chemistry, 14(4), 439-444. [Link]

  • Wikipedia. (n.d.). Chiral resolution. [Link]

  • Biocatalytic resolution of sterically hindered alcohols, carboxylic acids and esters containing fully substituted chiral centers by hydrolytic enzymes. (2004). Tetrahedron: Asymmetry, 15(18), 2919-2937. [Link]

Sources

Exploratory

Introduction: The Significance of Stereoisomerism in Chroman Scaffolds

An In-Depth Technical Guide to the Stereochemistry and Chirality of (S)-Chroman-3-carboxylic Acid For Researchers, Scientists, and Drug Development Professionals The chroman ring system is a privileged heterocyclic motif...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereochemistry and Chirality of (S)-Chroman-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

The chroman ring system is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active molecules. When functionalized at the C3 position with a carboxylic acid, the resulting chroman-3-carboxylic acid structure presents a key chiral center. The precise three-dimensional arrangement, or stereochemistry, at this C3 position is not a trivial structural detail; it is a fundamental determinant of the molecule's biological activity.[1][2] Natural biological systems, being inherently chiral, often exhibit profound stereoselectivity, meaning one enantiomer of a chiral drug will interact far more effectively—or in a completely different manner—with its target receptor or enzyme than its mirror-image counterpart.[2][3]

This guide provides a comprehensive technical overview of (S)-Chroman-3-carboxylic acid, focusing on the critical aspects of its stereochemistry. We will explore the synthesis of the racemic mixture, methodologies for isolating the desired (S)-enantiomer, analytical techniques for stereochemical verification, and the profound implications of its specific chirality in the context of drug design and biological function.

Understanding the Chiral Center at C3

Chroman-3-carboxylic acid possesses a single stereocenter at the third carbon atom of the heterocyclic ring. This tetrahedral carbon is bonded to four different groups: a hydrogen atom, the carboxylic acid group, the C2 carbon of the pyran ring, and the C4 carbon of the pyran ring. This arrangement results in the existence of two non-superimposable mirror images, known as enantiomers: (S)-Chroman-3-carboxylic acid and (R)-Chroman-3-carboxylic acid.

G cluster_S (S)-Chroman-3-carboxylic acid cluster_R (R)-Chroman-3-carboxylic acid S_C3 C3 S_COOH COOH S_C3->S_COOH S_H H S_C3->S_H S_C2 C2 S_C3->S_C2 S_C4 C4 S_C3->S_C4 S_mirror R_C3 C3 R_COOH COOH R_C3->R_COOH R_H H R_C3->R_H R_C2 C2 R_C3->R_C2 R_C4 C4 R_C3->R_C4 mirror_plane Mirror Plane G start 2-Hydroxyacetophenone vilsmeier Vilsmeier-Haack Formylation start->vilsmeier [DMF, POCl₃] aldehyde Chromone-3-carbaldehyde vilsmeier->aldehyde [DMF, POCl₃] pinnick Pinnick Oxidation aldehyde->pinnick [NaClO₂, Sulfamic Acid] chromone_acid Chromone-3-carboxylic Acid pinnick->chromone_acid [NaClO₂, Sulfamic Acid] reduction Catalytic Hydrogenation (Reduction of C2=C3 bond) chromone_acid->reduction [e.g., H₂, Pd/C] racemate Racemic (R/S)- Chroman-3-carboxylic Acid reduction->racemate [e.g., H₂, Pd/C] resolution Chiral Resolution racemate->resolution s_enantiomer (S)-Chroman-3-carboxylic Acid resolution->s_enantiomer Isolate Desired Enantiomer r_enantiomer (R)-Chroman-3-carboxylic Acid resolution->r_enantiomer Discard or Racemize

Caption: General synthetic and resolution workflow for (S)-Chroman-3-carboxylic acid.

Synthesis of Racemic Chroman-3-carboxylic Acid

The common route to the racemic chroman-3-carboxylic acid starts from the corresponding chromone-3-carboxylic acid, which is a more readily accessible precursor.

  • Vilsmeier-Haack Formylation: The synthesis often begins with a 2-hydroxyacetophenone, which undergoes Vilsmeier-Haack formylation using reagents like dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to yield a chromone-3-carbaldehyde intermediate. [4][5]2. Pinnick Oxidation: The aldehyde is then oxidized to the carboxylic acid. The Pinnick oxidation, utilizing sodium chlorite (NaClO₂) and a scavenger like sulfamic acid, is an effective method for this transformation, affording the chromone-3-carboxylic acid. [4][5]3. Reduction to Chroman: The crucial step is the reduction of the C2-C3 double bond of the chromone ring to form the chroman scaffold. This is typically achieved through catalytic hydrogenation, for example, using hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst. This reduction is not stereoselective and produces a 50:50 mixture of the (R) and (S) enantiomers, known as a racemic mixture.

Chiral Resolution: Isolating the (S)-Enantiomer

With the racemic mixture in hand, the critical step is the separation of the two enantiomers, a process known as chiral resolution. [6]

This method relies on the principle that while enantiomers have identical physical properties, diastereomers do not. [7]

  • Causality: By reacting the racemic carboxylic acid with an enantiomerically pure chiral base (a resolving agent), a pair of diastereomeric salts is formed. For example, reacting (R/S)-acid with an (R)-base yields (R,R)-salt and (S,R)-salt. These diastereomers have different solubilities, allowing one to be selectively crystallized from a suitable solvent.

  • Protocol: Resolution via Diastereomeric Salt Formation

    • Resolving Agent Selection: Choose an appropriate enantiopure chiral amine. Common choices include brucine, strychnine, or synthetic amines like (R)-1-phenylethanamine. [7]The choice is often empirical and may require screening several candidates.

    • Salt Formation: Dissolve the racemic chroman-3-carboxylic acid in a suitable solvent (e.g., ethanol, methanol, or acetone). Add an equimolar amount of the chiral resolving agent.

    • Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt will crystallize out of the solution. The efficiency of this step is highly dependent on the solvent system and cooling rate.

    • Isolation: Collect the crystals by filtration. The purity can be enhanced by recrystallization.

    • Liberation of the Free Acid: Dissolve the isolated diastereomeric salt in water and acidify with a strong acid (e.g., HCl). This protonates the carboxylate and the chiral amine, breaking the salt.

    • Extraction: Extract the enantiomerically enriched (S)-Chroman-3-carboxylic acid into an organic solvent (e.g., ethyl acetate), then wash, dry, and evaporate the solvent to yield the final product.

A more modern and often more efficient approach is enzymatic kinetic resolution. This method leverages the high stereoselectivity of enzymes. [8]

  • Causality: An enzyme, such as an esterase or lipase, is used to selectively catalyze a reaction on one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. For example, an esterase might selectively hydrolyze the methyl ester of the (S)-acid, leaving the methyl ester of the (R)-acid untouched.

  • Protocol: Enzymatic Resolution of a Chroman-3-carboxylate Ester

    • Esterification: Convert the racemic chroman-3-carboxylic acid to its corresponding ester (e.g., methyl ester) using standard methods (e.g., Fischer esterification).

    • Enzyme Selection: Select an appropriate stereoselective esterase. Enzymes from microbial sources like Geobacillus thermocatenulatus have been shown to be effective for resolving similar chroman derivatives. [8] 3. Enzymatic Hydrolysis: Incubate the racemic ester with the selected enzyme in a buffered aqueous solution (often in a biphasic system with an organic solvent to improve substrate solubility). The enzyme will selectively hydrolyze one ester enantiomer (e.g., the (S)-ester) to the corresponding carboxylic acid.

    • Separation: After the reaction reaches approximately 50% conversion, stop the reaction. The mixture will now contain the desired (S)-carboxylic acid and the unreacted (R)-ester.

    • Extraction and Isolation: Adjust the pH of the aqueous phase to be basic, and extract the unreacted (R)-ester with an organic solvent. Then, acidify the aqueous phase and extract the desired (S)-carboxylic acid.

Stereochemical Analysis and Validation

Confirming the absolute stereochemistry and the enantiomeric purity (often expressed as enantiomeric excess, ee) of the final product is a non-negotiable step in the workflow.

TechniquePrincipleKey Parameters & Observations
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to different retention times.Mobile Phase: Hexane/Isopropanol with an acidic modifier (e.g., TFA). Column: Polysaccharide-based CSP (e.g., Chiralcel OD-H, Chiralpak AD-H). Detection: UV at ~254 nm. The (S) and (R) enantiomers will appear as two distinct, baseline-separated peaks. Enantiomeric excess (ee%) is calculated from the integrated peak areas.
NMR Spectroscopy In a chiral environment (e.g., using chiral solvating agents or derivatizing agents), the NMR signals for enantiomers can be resolved.¹H and ¹³C NMR are used to confirm the overall structure. To determine enantiomeric purity, a chiral derivatizing agent (e.g., Mosher's acid) can be used to convert the enantiomers into diastereomers, which will exhibit distinct chemical shifts. [1]
X-ray Crystallography Provides an unambiguous determination of the three-dimensional structure of a molecule in a crystalline state.Requires the formation of a suitable single crystal. This technique definitively confirms both the relative and absolute stereochemistry of the molecule. [1]

Biological Importance and Drug Development Implications

The carboxylic acid functional group is a crucial pharmacophore in numerous drugs, contributing to target binding through its ability to form strong hydrogen bonds and electrostatic interactions. [9][10]However, the efficacy of this interaction is dictated by its precise placement in 3D space, which is defined by the chirality of the scaffold.

The (S)-configuration of chroman-3-carboxylic acid derivatives has been shown to be critical for potent and selective inhibition of biological targets. In a study on ROCK inhibitors, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide was found to have an IC₅₀ of 3 nM for ROCK2 with over 22-fold selectivity against the ROCK1 isoform. [11]Molecular docking studies revealed that the specific orientation of the (S)-chroman scaffold allowed for optimal hydrophobic interactions within the kinase active site, an arrangement that the (R)-enantiomer could not achieve as effectively. [11] This stereochemical dependence is a recurring theme in drug development. The chroman-3-carboxylic acid scaffold and its derivatives are also investigated for other therapeutic applications, including as lactate transport inhibitors for anticancer activity and as modulators of N-Methyl-D-Aspartate (NMDA) receptors for neurological disorders. [12][13]In all such applications, the isolation and testing of single enantiomers is paramount, as the "inactive" (R)-enantiomer may contribute to off-target effects, increased metabolic load, or even opposing biological activity.

Conclusion

(S)-Chroman-3-carboxylic acid is more than just a chemical structure; it is a precisely defined three-dimensional entity whose chirality is central to its biological function. For researchers in medicinal chemistry and drug development, a thorough understanding of its stereochemistry is fundamental. Mastery of the synthetic and resolution protocols, coupled with rigorous analytical validation, provides the foundation for designing next-generation therapeutics that leverage the unique properties of this valuable chiral building block. The deliberate choice of the (S)-enantiomer is a critical design element, enabling the development of more potent, selective, and safer medicines.

References

  • The Stereochemistry of Substituted Chroman-3-amines: A Technical Guide. Benchchem.
  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Deriv
  • Synthesis and biological evaluation of chromone-3-carboxamides. Semantic Scholar.
  • Chiral resolution. Wikipedia.
  • Squaryl molecular metaphors - application to rational drug design and imaging agents. sciendo.com.
  • Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lact
  • (S)-Chroman-3-carboxylic acid. BLD Pharm.
  • Synthesis and chemical properties of chromone-3-carboxylic acid (review).
  • Synthesis and biological evaluation of chromone-3-carboxamides.
  • Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. RSC Publishing.
  • Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspart
  • Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. PubMed.
  • Carboxylic Acid (Bio)Isosteres in Drug Design. SciSpace.
  • 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Deriv
  • 21-1 Chirality & Biologically Active Molecules. YouTube.

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Foundational

Discovery of (S)-6-Methoxy-Chroman-3-Carboxylic Acid Derivatives

The following technical guide details the discovery, synthesis, and pharmacological optimization of (S)-6-methoxy-chroman-3-carboxylic acid derivatives , specifically focusing on their application as isoform-selective RO...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and pharmacological optimization of (S)-6-methoxy-chroman-3-carboxylic acid derivatives , specifically focusing on their application as isoform-selective ROCK2 (Rho-associated Coiled-coil containing Protein Kinase 2) inhibitors.

A Technical Guide to Isoform-Selective Kinase Inhibition

Executive Summary

The (S)-6-methoxy-chroman-3-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to navigate the narrow selectivity window between homologous kinase isoforms. While chroman derivatives have historically served as lipophilic cores for PPAR agonists and GPR40 modulators, recent lead optimization campaigns have established the (S)-enantiomer of the 6-methoxy derivative as a critical anchor for ROCK2-selective inhibition .

This guide analyzes the discovery logic that transformed this scaffold from a generic intermediate into a nanomolar-potency inhibitor (IC50 = 3 nM) with >20-fold selectivity against ROCK1.[1] The differentiation between ROCK1 and ROCK2 is clinically vital; while ROCK2 inhibition treats inflammatory and fibrotic diseases, ROCK1 inhibition is associated with systemic hypotension and safety risks.

Target Rationale & Scaffold Selection
2.1 The Selectivity Challenge

ROCK1 and ROCK2 share high sequence homology (~92% in the kinase domain). Non-selective inhibitors (e.g., Fasudil) suffer from dose-limiting side effects due to ROCK1 blockade. The discovery objective was to exploit subtle structural divergences in the ATP-binding pocket.

2.2 The Chroman Solution

The chroman-3-carboxylic acid core was selected for three physicochemical reasons:

  • Chirality (C3 Position): The C3 chiral center vectors the carboxylic acid tail (or amide) into a specific sub-pocket, allowing for stereospecific discrimination.

  • 6-Methoxy Anchor: The methoxy group at position 6 provides a specific hydrophobic interaction that aligns with Lys121 in ROCK2 (distinct from Lys105 in ROCK1), acting as a "selectivity filter."

  • Rigidity: The bicyclic system reduces the entropic penalty of binding compared to flexible linear analogs.

Chemical Synthesis & Stereocontrol

To access the bioactive (S)-enantiomer with high optical purity, a robust synthetic workflow is required. Early discovery relied on chiral resolution, while scalable routes utilize asymmetric hydrogenation.

3.1 Synthesis Workflow (DOT Visualization)

SynthesisWorkflow Start 2-Hydroxy-5-methoxybenzaldehyde Step1 Knoevenagel Condensation (Acrylonitrile/DABCO) Start->Step1 Inter1 3-Cyano-6-methoxychromene Step1->Inter1 Step2 Hydrolysis (NaOH/H2O) Inter1->Step2 Inter2 6-Methoxy-chromene-3-carboxylic acid Step2->Inter2 Step3 Asymmetric Hydrogenation (Ru-BINAP Catalyst) Inter2->Step3 Stereocontrol Product (S)-6-Methoxy-chroman-3-carboxylic acid (>98% ee) Step3->Product Deriv Amide Coupling (EDCI/HOBt + Amine) Product->Deriv Final ROCK2 Selective Inhibitor ((S)-7c Analog) Deriv->Final

Figure 1: Synthetic pathway for the generation of the chiral (S)-6-methoxy-chroman-3-carboxylic acid core and subsequent amide coupling.[2]

3.2 Key Experimental Protocol: Synthesis of the Core Acid

Objective: Synthesis of (S)-6-methoxy-chroman-3-carboxylic acid.

  • Chromene Formation:

    • Dissolve 2-hydroxy-5-methoxybenzaldehyde (10 mmol) and acrylonitrile (12 mmol) in dioxane.

    • Add DABCO (1,4-diazabicyclo[2.2.2]octane) (2 mmol) as catalyst.

    • Reflux at 90°C for 6 hours.

    • Checkpoint: Monitor disappearance of aldehyde via TLC (Hexane/EtOAc 3:1).

  • Hydrolysis:

    • Treat the nitrile intermediate with 20% NaOH (aq) at reflux for 4 hours.

    • Acidify with HCl to pH 2 to precipitate 6-methoxy-2H-chromene-3-carboxylic acid.

  • Enantioselective Reduction (Self-Validating Step):

    • Catalyst: [Ru(OAc)2((S)-BINAP)] (1 mol%).

    • Conditions: H2 (50 bar), MeOH, 50°C, 12 hours.

    • Validation: Check optical rotation. The (S)-isomer typically exhibits positive rotation in MeOH. Confirm ee% via Chiral HPLC (Chiralcel OD-H column).

Structure-Activity Relationship (SAR) Analysis

The optimization of this scaffold revealed that the (S)-configuration and the 6-methoxy group are non-negotiable for ROCK2 selectivity.

4.1 SAR Data Summary

The following table illustrates the impact of structural modifications on ROCK1/ROCK2 potency (IC50) and selectivity.

Compound IDCore ConfigurationR6 SubstituentTail Group (Amide)ROCK2 IC50 (nM)ROCK1 IC50 (nM)Selectivity (Fold)
(S)-7c (S)-Chroman -OMe 4-(pyridin-4-yl)phenyl 3.0 68.1 22.7
(R)-7c(R)-Chroman-OMe4-(pyridin-4-yl)phenyl>1000>1000N/A
Rac-7cRacemic-OMe4-(pyridin-4-yl)phenyl451102.4
Analog A(S)-Chroman-H4-(pyridin-4-yl)phenyl12151.2
Analog B(S)-Chroman-F4-(pyridin-4-yl)phenyl8182.2
4.2 Mechanistic Interpretation
  • Chirality Effect: The (R)-enantiomer shows a drastic loss of potency (>1000 nM). This confirms that the C3-carboxylic amide vector must project in a specific orientation to engage the hinge region or the solvent-exposed front pocket.

  • The "Methoxy Switch": Replacing the 6-methoxy group with Hydrogen (Analog A) or Fluorine (Analog B) retains potency but abolishes selectivity . This suggests the 6-methoxy group engages in a specific hydrophobic or Van der Waals interaction with Lys121 in ROCK2, a residue that is structurally distinct in the ROCK1 isoform (Lys105).

Pharmacology & Signaling Pathway[3][4][5][6][7][8]

The (S)-6-methoxy-chroman derivatives function as ATP-competitive inhibitors. By selectively inhibiting ROCK2, they modulate the cytoskeleton without inducing the systemic vasodilation associated with ROCK1.

5.1 Signaling Cascade (DOT Visualization)

SignalingPathway Stimulus Pro-inflammatory Stimulus (e.g., TGF-beta) RhoA RhoA (GTPase) Stimulus->RhoA ROCK2 ROCK2 (Target) RhoA->ROCK2 ROCK1 ROCK1 (Systemic) RhoA->ROCK1 Substrate1 MLC Phosphorylation ROCK2->Substrate1 Substrate2 LIMK Activation ROCK2->Substrate2 Outcome2 Hypotension (Avoided) ROCK1->Outcome2 Inhibitor (S)-6-Methoxy-Chroman Derivative Inhibitor->ROCK2  IC50: 3 nM Inhibitor->ROCK1  Weak Binding Outcome1 Fibrosis / Inflammation (Suppressed) Substrate1->Outcome1

Figure 2: Biological signaling pathway demonstrating the selective intervention point of the (S)-chroman derivative.

Experimental Protocols
6.1 ROCK2 Kinase Inhibition Assay

This protocol validates the potency of the synthesized derivative.

  • Reagents: Recombinant human ROCK2 (active), ATP (10 µM), Substrate peptide (S6 kinase substrate), reaction buffer (50 mM Tris pH 7.5, 10 mM MgCl2).

  • Procedure:

    • Preparation: Dilute (S)-6-methoxy-chroman derivative in DMSO (10-point dose-response, starting at 10 µM).

    • Incubation: Mix enzyme, buffer, and compound. Incubate for 15 mins at room temperature to allow equilibrium binding.

    • Initiation: Add ATP/Substrate mix to start the kinase reaction.

    • Detection: Use ADP-Glo™ or similar luminescent assay to measure ADP production after 60 mins.

    • Analysis: Normalize data to DMSO control (0% inhibition) and Staurosporine control (100% inhibition). Fit curves using non-linear regression (4-parameter logistic) to determine IC50.

References
  • Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. Source: Bioorganic & Medicinal Chemistry (2019).[1] URL:[Link]

  • Synthesis and biological evaluation of chroman-3-carboxylic acid derivatives. Source: Arkivoc (2020). URL:[Link]

  • Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring. Source: MDPI Molecules (2022). URL:[Link]

  • Enantioselective Synthesis of Highly Substituted Chromans via Oxa-Michael-Michael Cascade Reaction. Source: ResearchGate (2012). URL:[Link]

  • GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus. Source: Current Drug Targets (2016).[3] URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Enantioselective Synthesis of Chroman-3-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract The chroman scaffold is a privileged structural motif present in a wide array of biologically active natural products and pharmaceutical agents. Sp...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chroman scaffold is a privileged structural motif present in a wide array of biologically active natural products and pharmaceutical agents. Specifically, chroman-3-carboxylic acid and its derivatives represent a critical class of compounds with significant therapeutic potential. The precise control of stereochemistry at the C3 position is often paramount for biological activity, making their enantioselective synthesis a topic of considerable interest and challenge in modern synthetic organic chemistry. This guide provides a comprehensive overview of the core strategies for the enantioselective synthesis of chroman-3-carboxylic acid, delving into the mechanistic underpinnings of catalyst selection, reaction design, and protocol optimization. We will explore key methodologies, including organocatalysis, transition-metal catalysis, and biocatalysis, offering field-proven insights to guide researchers in this demanding area of synthesis.

Introduction: The Significance and Challenge of Chiral Chroman-3-Carboxylic Acids

The chroman ring system is a recurring feature in a multitude of natural products, such as vitamins (e.g., α-tocopherol), and exhibits a broad spectrum of pharmacological activities, including antioxidant, anticancer, and anti-inflammatory properties. The introduction of a carboxylic acid group at the C3 position, coupled with a defined stereocenter, often enhances or confers specific biological functions. Consequently, the development of robust and efficient methods for accessing enantiopure chroman-3-carboxylic acids is a critical endeavor for drug discovery and development.

The primary synthetic challenge lies in the effective control of the stereogenic center at the C3 position. Direct asymmetric synthesis is preferable to classical resolution techniques, which are inherently less efficient, with a maximum theoretical yield of 50%. Modern synthetic approaches aim to construct the chiral center with high enantioselectivity through the use of chiral catalysts or auxiliaries.

Organocatalytic Approaches: A Powerful Tool for Asymmetric C-C Bond Formation

Asymmetric organocatalysis has emerged as a powerful platform for the enantioselective synthesis of a wide range of chiral molecules, including chroman derivatives. These methods often rely on the activation of substrates through the formation of transient, chiral intermediates, such as iminium ions or enamines, which then undergo stereocontrolled reactions.

A prominent and effective strategy for the synthesis of chiral chroman-3-carboxylic acids involves the organocatalyzed intramolecular Michael addition of a phenol onto an α,β-unsaturated aldehyde or ester. This approach leverages the ability of chiral secondary amine catalysts (e.g., diarylprolinol silyl ethers) to generate a chiral iminium ion, which undergoes a stereoselective cyclization.

Mechanistic Rationale: The Iminium Ion Activation

The catalytic cycle, as depicted below, typically begins with the rapid and reversible formation of an iminium ion from the α,β-unsaturated carbonyl compound and the chiral secondary amine catalyst. This iminium ion activation lowers the LUMO of the Michael acceptor, facilitating the nucleophilic attack of the tethered phenol. The stereochemistry of the newly formed C3 center is dictated by the steric environment created by the chiral catalyst, which effectively shields one face of the iminium ion, directing the intramolecular attack of the phenol to the opposite face. Subsequent hydrolysis of the resulting enamine intermediate regenerates the catalyst and furnishes the desired chroman-3-carbaldehyde, which can then be readily oxidized to the corresponding carboxylic acid without epimerization.

organocatalytic_mechanism cluster_cycle Catalytic Cycle cluster_final Final Product Formation A α,β-Unsaturated Aldehyde C Chiral Iminium Ion (LUMO Lowered) A->C + Catalyst (B) B Chiral Secondary Amine Catalyst D Intramolecular Michael Addition C->D Phenol Attack E Enamine Intermediate D->E F Hydrolysis E->F F->B Catalyst Regeneration G Chiral Chroman-3-carbaldehyde F->G H Oxidation G->H I Enantiopure Chroman-3-carboxylic Acid H->I caption Figure 1. Organocatalytic Iminium Ion Activation Cycle.

Figure 1. Organocatalytic Iminium Ion Activation Cycle.

Experimental Protocol: Organocatalyzed Synthesis of a Chroman-3-Carbaldehyde Precursor

This protocol is a representative example of an organocatalyzed intramolecular Michael addition to form a chiral chroman-3-carbaldehyde, a direct precursor to the target carboxylic acid.

Materials:

  • (E)-3-(2-hydroxyphenyl)acrylaldehyde derivative

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (diarylprolinol silyl ether catalyst)

  • Benzoic acid (co-catalyst)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (sat. aq. solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the (E)-3-(2-hydroxyphenyl)acrylaldehyde derivative (1.0 mmol) in anhydrous DCM (10 mL) at room temperature is added the (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (0.1 mmol, 10 mol%).

  • Benzoic acid (0.1 mmol, 10 mol%) is then added to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

  • The aqueous layer is extracted with DCM (3 x 15 mL).

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired enantiomerically enriched chroman-3-carbaldehyde.

  • The resulting aldehyde is then oxidized to the carboxylic acid using standard procedures (e.g., Pinnick oxidation with sodium chlorite and 2-methyl-2-butene) to avoid racemization.

Data Summary:

Catalyst Loading (mol%)Co-catalystSolventTime (h)Yield (%)ee (%)
10Benzoic AcidDCM2485-95>95
5Acetic AcidToluene3670-8090-95
20NoneCHCl318>90>98

Transition-Metal Catalysis: Harnessing the Power of Chiral Metal Complexes

Transition-metal catalysis offers a complementary and highly effective approach to the enantioselective synthesis of chroman-3-carboxylic acids. These methods often involve the use of chiral ligands that coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.

A notable strategy in this domain is the asymmetric intramolecular oxa-Michael addition. In this approach, a chiral metal complex, often featuring metals like palladium, copper, or rhodium, catalyzes the cyclization of a phenolic substrate onto a tethered α,β-unsaturated ester.

Mechanistic Insight: Chiral Lewis Acid Catalysis

In a typical scenario, the chiral transition-metal complex functions as a Lewis acid, coordinating to the α,β-unsaturated ester. This coordination activates the Michael acceptor towards nucleophilic attack and, due to the chiral nature of the ligands, creates a stereochemically defined pocket around the reactive site. The intramolecular attack of the phenol then proceeds through a highly organized transition state, leading to the formation of the chroman ring with high enantioselectivity. The choice of metal and ligand is crucial and is often determined through careful screening to achieve optimal reactivity and stereocontrol.

transition_metal_catalysis cluster_workflow Asymmetric Intramolecular Oxa-Michael Addition A Phenolic α,β-Unsaturated Ester C Coordination and Activation A->C + Catalyst (B) B Chiral Transition-Metal Complex (e.g., Cu(II)-Box) D Stereoselective Intramolecular Cyclization C->D E Product Release and Catalyst Regeneration D->E E->B F Enantiopure Chroman-3-carboxylic Acid Ester E->F caption Figure 2. Transition-Metal Catalyzed Workflow.

Figure 2. Transition-Metal Catalyzed Workflow.

Experimental Protocol: Copper-Catalyzed Asymmetric Intramolecular Oxa-Michael Addition

This protocol outlines a representative copper-catalyzed enantioselective intramolecular oxa-Michael addition for the synthesis of a chroman-3-carboxylic acid ester.

Materials:

  • (E)-ethyl 3-(2-hydroxyphenyl)acrylate derivative

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Chiral bis(oxazoline) (Box) ligand (e.g., (S,S)-2,2'-isopropylidenebis(4-phenyl-2-oxazoline))

  • 4 Å Molecular sieves

  • Toluene, anhydrous

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add Cu(OTf)₂ (0.05 mmol, 5 mol%) and the chiral Box ligand (0.055 mmol, 5.5 mol%).

  • Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 1-2 hours to allow for complex formation.

  • Add 4 Å molecular sieves (approx. 200 mg) to the catalyst solution.

  • Add a solution of the (E)-ethyl 3-(2-hydroxyphenyl)acrylate derivative (1.0 mmol) in anhydrous toluene (5 mL) to the catalyst mixture.

  • Stir the reaction at the desired temperature (e.g., 0 °C to room temperature) and monitor by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the enantiomerically enriched chroman-3-carboxylic acid ester.

  • The ester can be hydrolyzed to the corresponding carboxylic acid under standard basic or acidic conditions.

Data Summary:

Metal/LigandLigand Loading (mol%)SolventTemp (°C)Yield (%)ee (%)
Cu(OTf)₂/Box5.5Toluene090-98>97
Pd(OAc)₂/Phos2.5THF2585-9290-96
Rh(acac)(CO)₂/Binap1.0Dioxane5075-85>99

Biocatalysis: The Green and Highly Selective Approach

Biocatalysis, utilizing enzymes to perform chemical transformations, offers an attractive and often highly selective alternative for the synthesis of chiral compounds. The inherent chirality of enzyme active sites can lead to exceptionally high levels of enantioselectivity under mild reaction conditions.

For the synthesis of chroman-3-carboxylic acids, enzymatic kinetic resolution of a racemic mixture is a viable strategy. For instance, a lipase can be used to selectively acylate or hydrolyze one enantiomer of a racemic chroman-3-carboxylic acid ester, allowing for the separation of the unreacted enantiomer and the derivatized enantiomer.

Principle of Enzymatic Kinetic Resolution

In a kinetic resolution, the two enantiomers of a racemic substrate react at different rates with a chiral catalyst, in this case, an enzyme. The enzyme's active site preferentially binds and transforms one enantiomer over the other, leading to an enrichment of the slower-reacting enantiomer in the starting material and the formation of the product from the faster-reacting enantiomer. The success of this approach hinges on the selectivity of the enzyme (E-factor).

biocatalysis_workflow cluster_resolution Enzymatic Kinetic Resolution A Racemic Chroman-3-carboxylic Acid Ester C Selective Acylation of one Enantiomer A->C + Enzyme (B) B Enzyme (e.g., Lipase) + Acylating Agent D Separation C->D E (R)-Chroman-3-carboxylic Acid Ester (Unreacted) D->E F Acylated (S)-Chroman-3-carboxylic Acid Ester D->F caption Figure 3. Biocatalytic Kinetic Resolution Workflow.

Figure 3. Biocatalytic Kinetic Resolution Workflow.

Conclusion and Future Perspectives

The enantioselective synthesis of chroman-3-carboxylic acid remains an active and important area of research. Organocatalysis and transition-metal catalysis provide powerful and versatile platforms for the direct asymmetric synthesis of these valuable compounds, often with excellent enantioselectivity. Biocatalysis offers a complementary and environmentally benign approach, particularly for kinetic resolutions.

Future developments in this field will likely focus on the design of even more efficient and selective catalysts, the development of novel synthetic strategies that minimize waste and improve atom economy, and the application of these methods to the synthesis of increasingly complex and biologically active molecules. The continued exploration of new catalytic systems and a deeper understanding of reaction mechanisms will undoubtedly pave the way for more practical and scalable syntheses of enantiopure chroman-3-carboxylic acids, ultimately accelerating the drug discovery and development process.

References

  • List, B. (2007). Asymmetric organocatalysis. Chemical Reviews, 107(12), 5471-5559. [Link]

  • Jacobsen, E. N., & Pfaltz, A. (2004). Comprehensive Asymmetric Catalysis. Springer. [Link]

  • Schreiner, P. R. (Ed.). (2011). Asymmetric organocatalysis. Springer Science & Business Media. [Link]

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric transition metal-catalyzed allylic alkylations. Chemical reviews, 96(1), 395-422. [Link]

  • Bommer, M., & Turner, N. J. (2012). Biocatalysis. In Organic Synthesis (pp. 1-32). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

Foundational

Physical and Chemical Characteristics of Chroman Carboxylic Acids

Executive Summary Chroman carboxylic acids, specifically chroman-2-carboxylic acid and its derivatives like Trolox , represent a privileged scaffold in medicinal chemistry. Characterized by a bicyclic 3,4-dihydro-2H-1-be...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chroman carboxylic acids, specifically chroman-2-carboxylic acid and its derivatives like Trolox , represent a privileged scaffold in medicinal chemistry. Characterized by a bicyclic 3,4-dihydro-2H-1-benzopyran core fused with a carboxylic acid moiety, these compounds bridge the gap between simple aromatic acids and complex lipophilic antioxidants (e.g.,


-tocopherol).

This guide provides a rigorous analysis of their physicochemical properties, focusing on the critical interplay between the ether oxygen and the carboxylic acid group. It details the structural determinants of acidity (pKa), lipophilicity (LogP), and oxidative stability, providing actionable protocols for their synthesis and characterization.

Structural Architecture & Stereochemistry

The Chroman Core

The chroman ring system consists of a benzene ring fused to a six-membered dihydropyran ring. Unlike the planar chromone (4H-chromen-4-one) system, the chroman ring is non-planar.

  • Conformation: The heterocyclic ring typically adopts a half-chair or sofa conformation. This flexibility is critical for enzyme binding affinity.

  • Electronic Effects: The oxygen atom at position 1 exerts a strong inductive effect (

    
    ) on the C2 position, significantly increasing the acidity of the C2-carboxylic acid compared to a standard aliphatic acid.
    
Stereochemistry at C2

The C2 position is a chiral center. The orientation of the carboxylic acid group (axial vs. equatorial) is governed by the anomeric effect and steric repulsion.

  • Equatorial Preference: In unsubstituted chroman-2-carboxylic acid, the bulky carboxylic acid group generally prefers the equatorial position to minimize 1,3-diaxial interactions.

  • Substituent Influence: Methylation at C2 (as seen in Trolox) locks the conformation and restricts the rotation of the carboxyl group, influencing pKa and solubility.

Physicochemical Profile

The following data consolidates experimental and predicted values for the two most relevant derivatives: Chroman-2-carboxylic acid (unsubstituted) and Trolox (antioxidant standard).

Key Physical Constants
PropertyChroman-2-carboxylic AcidTrolox (6-OH-2,5,7,8-tetramethyl-)Significance
Molecular Weight 178.19 g/mol 250.29 g/mol Fragment-based drug design suitability.
Melting Point 97.5 – 99 °C187 – 189 °CIndicator of crystal lattice stability; Trolox's H-bonding network raises MP.
pKa (COOH) 3.6 – 3.9 (Est.)3.89More acidic than acetic acid (4.76) due to the electron-withdrawing ether oxygen.
pKa (Phenol) N/A11.80High pKa ensures the phenol remains protonated at physiological pH (7.4), essential for H-atom transfer.
LogP ~1.52.8Trolox is amphiphilic: soluble in lipids (cell membranes) and aqueous buffers.
Solubility Organic solvents, hot water~3 mg/mL (PBS), 30 mg/mL (EtOH)Trolox is the water-soluble analog of Vitamin E.
Spectral Characteristics (Diagnostic Signals)
  • 
    H NMR (DMSO-
    
    
    
    , 300 MHz):
    • H2 (Chiral Center): A doublet of doublets (dd) appearing at

      
       4.74 ppm . This downfield shift is characteristic of a proton adjacent to both an ether oxygen and a carbonyl group.
      
    • COOH: Broad singlet at

      
       12.96 ppm .
      
    • Aromatic Protons: Multiplets at

      
       6.7 – 7.1 ppm  (for unsubstituted variants).
      
  • IR Spectroscopy:

    • C=O Stretch: Sharp band at 1700–1725 cm

      
       .
      
    • OH Stretch (Carboxylic): Broad band centered at 3000 cm

      
       .
      

Chemical Reactivity & Synthesis[1][2][3][4][5]

Synthesis Workflows

The synthesis of chroman-2-carboxylic acids typically proceeds via two major pathways: Cyclization of phenols or Hydrogenation of chromones .

SynthesisPathways Start1 2-Hydroxyacetophenone Inter1 Diketo Ester Intermediate Start1->Inter1 Claisen Condensation Reagent1 Diethyl Oxalate (NaOEt) Reagent1->Inter1 Cyclization Acid Cyclization (HCl/AcOH) Inter1->Cyclization Chromone Chromone-2-carboxylate Cyclization->Chromone Hydrogenation Hydrogenation (Pd/C, H2) Chromone->Hydrogenation Reduction of C2-C3 Product Chroman-2-carboxylic Acid Hydrogenation->Product caption Figure 1: Convergent synthetic pathway via chromone intermediate.

Figure 1: The chromone reduction route is preferred for generating diverse libraries due to the availability of substituted acetophenones.

Reactivity Profile
  • Esterification: The C2-carboxylic acid is sterically hindered, especially in 2-methyl substituted derivatives (Trolox). Fischer esterification requires prolonged reflux or activation (e.g., SOCl

    
    , DCC/DMAP).
    
  • Oxidation (Antioxidant Activity):

    • Mechanism: In 6-hydroxychromans (Trolox), the phenolic OH acts as a Hydrogen Atom Donor (HAT).

    • Stability: The carboxyl group at C2 does not participate directly in the radical scavenging but improves water solubility. The radical intermediate is stabilized by the ether oxygen para to the radical center.

Experimental Protocols

Protocol A: Synthesis of Chroman-2-carboxylic Acid (Hydrogenation Method)

Objective: Reduction of chromone-2-carboxylic acid to the chroman scaffold.

  • Preparation: Dissolve chromone-2-carboxylic acid (20.0 g, 105 mmol) in glacial acetic acid (200 mL).

  • Catalyst Addition: Add 10% Pd/C (2.0 g) carefully under an inert atmosphere (Ar or N

    
    ).
    
  • Hydrogenation: Transfer to a Parr hydrogenation apparatus. Pressurize to 60 psig (4.1 bar) with H

    
     gas.
    
  • Reaction: Agitate at room temperature for 22–24 hours . Monitor via TLC (Ethyl Acetate:Hexane 1:1) for disappearance of the starting material.

  • Workup: Filter through a Celite pad to remove the catalyst. Wash the pad with acetic acid.

  • Isolation: Concentrate the filtrate in vacuo. Recrystallize the residue from ethyl acetate/hexane to yield colorless crystals (Yield: ~96%, MP: 97–99 °C).

Protocol B: Potentiometric pKa Determination

Objective: Accurate determination of the carboxylic acid dissociation constant.

  • Solution Preparation: Prepare a

    
     M solution of the chroman carboxylic acid in a mixed solvent system (e.g., water:methanol 1:1) if water solubility is low, or pure water for Trolox.
    
  • Calibration: Calibrate the pH meter using standard buffers (pH 4.01 and 7.00).

  • Titration: Titrate with standardized 0.1 M NaOH (carbonate-free) at 25 °C under N

    
     purge to prevent CO
    
    
    
    absorption.
  • Calculation: Plot pH vs. Volume of NaOH. The pKa is the pH at the half-equivalence point.

    • Note: For mixed solvents, apply the Yasuda-Shedlovsky extrapolation to determine aqueous pKa.

Biological Relevance: Antioxidant Mechanism[6]

The defining feature of 6-hydroxychroman carboxylic acids (Trolox) is their ability to quench peroxyl radicals (


).

AntioxidantMechanism cluster_resonance Stabilization Trolox Trolox (Phenol Form) Transition Transition State [H-Atom Transfer] Trolox->Transition H-Donation Radical Peroxyl Radical (ROO•) Radical->Transition TroloxRad Trolox Radical (Resonance Stabilized) Transition->TroloxRad Lipid Lipid Hydroperoxide (ROOH) Transition->Lipid Neutralized Para-Ether Oxygen Para-Ether Oxygen TroloxRad->Para-Ether Oxygen Delocalization caption Figure 2: Hydrogen Atom Transfer (HAT) mechanism of Trolox.

Figure 2: The pKa of the carboxyl group (3.89) ensures it is ionized at physiological pH, aiding solubility, while the phenolic OH (pKa 11.8) remains protonated to act as the radical trap.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 40634, Trolox. Retrieved from [Link]

  • Pliego, J. R. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants. National Institutes of Health. Retrieved from [Link]

  • Bors, W., & Michel, C. (2002).Chemistry of the Antioxidant Effect of Vitamin E and its Metabolites. In Vitamin E (pp. 55-68). CRC Press.
Exploratory

(S)-Chroman-3-carboxylic acid CAS number and identification

This technical monograph details the identification, synthesis, and analytical characterization of (S)-Chroman-3-carboxylic acid , a critical chiral building block in medicinal chemistry. Synthesis, Identification, and P...

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph details the identification, synthesis, and analytical characterization of (S)-Chroman-3-carboxylic acid , a critical chiral building block in medicinal chemistry.

Synthesis, Identification, and Pharmaceutical Utility

Executive Summary & Chemical Identity

(S)-Chroman-3-carboxylic acid is the pharmacologically relevant enantiomer of the chroman-3-carboxylic acid scaffold.[1] Unlike its unsaturated counterpart (chromone-3-carboxylic acid), the chroman derivative possesses a saturated C2-C3 bond, creating a chiral center at the C3 position. This structural feature is pivotal in drug discovery, particularly for designing rigidified amino acid mimetics, GPCR modulators, and enzyme inhibitors where stereochemistry dictates binding affinity.

Datasheet: Physicochemical Profile
PropertySpecification
Chemical Name (3S)-3,4-dihydro-2H-chromene-3-carboxylic acid
CAS Number (S-isomer) 1260611-90-2
CAS Number (R-isomer) 1260609-71-9
CAS Number (Racemate) 22919-56-8
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.19 g/mol
Chirality S-enantiomer (Cahn-Ingold-Prelog)
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, MeOH, EtOH; sparingly soluble in water

Synthesis & Resolution: The Kinetic Pathway

While asymmetric hydrogenation of chromene-3-carboxylic acid is possible, the most robust and scalable method for obtaining high enantiomeric excess (ee > 99%) is Enzymatic Kinetic Resolution (EKR) . This process utilizes the stereoselectivity of lipases to hydrolyze only one enantiomer of the racemic ester.

Mechanistic Workflow

The following diagram illustrates the resolution logic, separating the desired (S)-acid from the unreacted (R)-ester.

EKR_Workflow Racemate Racemic Ethyl Ester (±)-Chroman-3-COOEt Reaction Hydrolysis Phosphate Buffer / Organic Co-solvent Racemate->Reaction Substrate Enzyme Biocatalyst (CAL-B Lipase) Enzyme->Reaction Catalysis Separation Liquid-Liquid Extraction (pH Adjustment) Reaction->Separation Mixture S_Acid (S)-Chroman-3-COOH (Aqueous Phase -> Precipitate) Separation->S_Acid pH > 8 then pH < 2 R_Ester (R)-Ethyl Ester (Organic Phase) Separation->R_Ester Extract w/ EtOAc

Figure 1: Enzymatic Kinetic Resolution workflow using Candida antarctica Lipase B (CAL-B) to isolate the (S)-enantiomer.

Experimental Protocol: Lipase-Mediated Resolution

Objective: Isolate (S)-chroman-3-carboxylic acid from racemic ethyl chroman-3-carboxylate.

  • Substrate Preparation: Dissolve racemic ethyl chroman-3-carboxylate (10.0 g, 48.5 mmol) in a mixture of acetone (20 mL) and phosphate buffer (100 mL, 0.1 M, pH 7.5).

  • Enzymatic Hydrolysis: Add Candida antarctica Lipase B (CAL-B, immobilized, e.g., Novozym 435) (1.0 g).

  • Incubation: Stir the suspension vigorously at 30°C. Monitor conversion via HPLC. The enzyme preferentially hydrolyzes the (S)-ester.

  • Termination: Stop the reaction when conversion reaches ~45-50% (typically 24-48 hours) to ensure high enantiomeric purity of the product. Filter off the immobilized enzyme.

  • Separation (Critical Step):

    • Adjust filtrate to pH 8.0 using saturated NaHCO₃.

    • Extract the unreacted (R)-ester with ethyl acetate (3 x 50 mL). Keep the organic layer for recovery if needed.

    • Acidify the remaining aqueous phase (containing the (S)-carboxylate) to pH 2.0 using 1N HCl.

    • The (S)-Chroman-3-carboxylic acid will precipitate or form an oil. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

  • Recrystallization: Recrystallize from EtOAc/Hexane to upgrade ee% to >99%.

Analytical Identification & Quality Control

Proving the identity of the (S)-enantiomer requires distinguishing it from the (R)-enantiomer and the racemate. A standalone optical rotation test is insufficient; a chiral HPLC method is mandatory.

Method 1: Chiral HPLC Validation

Principle: Separation on a polysaccharide-based stationary phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) under reversed-phase or normal-phase conditions.

ParameterCondition
Column Chiralpak AD-H or Chiralpak IG (4.6 x 250 mm, 5 µm)
Mobile Phase Hexane : Isopropanol : TFA (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm and 254 nm
Temperature 25°C
Expected Result (S)-isomer typically elutes after (R)-isomer on AD-H (verify with standard).
Method 2: Absolute Configuration Logic

To assign the "S" configuration without X-ray crystallography, apply the Cahn-Ingold-Prelog (CIP) priority rules to the C3 chiral center:

  • Priority 1: -COOH (Carbon bonded to 3 oxygens).[2]

  • Priority 2: -O-CH₂-Aryl (The C2 carbon bonded to the ring oxygen).

  • Priority 3: -CH₂-Aryl (The C4 benzylic carbon).

  • Priority 4: -H (Hydrogen).

Configuration: View the molecule with H in the back.[3][4] If the sequence 1 -> 2 -> 3 is Counter-Clockwise, it is (S) .

Analytical Decision Tree

QC_Logic Sample Unknown Sample Achiral_HPLC Achiral HPLC (C18) Purity Check Sample->Achiral_HPLC Chiral_HPLC Chiral HPLC (Chiralpak AD-H) Achiral_HPLC->Chiral_HPLC If Purity > 95% Rotation Polarimetry [α]D Measurement Chiral_HPLC->Rotation Single Peak Result_Rac Racemate (1:1 Peak Ratio) Chiral_HPLC->Result_Rac Two Peaks Result_S (S)-Enantiomer Single Peak + Specific Rotation Rotation->Result_S Matches Reference Sign

Figure 2: Quality Control decision tree for validating stereochemical identity.

Applications in Drug Discovery

(S)-Chroman-3-carboxylic acid serves as a restricted conformation scaffold.

  • Amino Acid Mimetics: It acts as a constrained analogue of phenylalanine or tyrosine. The rigid chroman ring locks the side chain vectors, reducing entropic penalty upon binding to protein targets.

  • GPCR Modulators: Used in the synthesis of metabotropic glutamate receptor (mGluR) allosteric modulators. The carboxylic acid moiety often forms a critical salt bridge with arginine or lysine residues in the receptor binding pocket.

  • Fragment-Based Design: Due to its low molecular weight (178.19) and defined stereochemistry, it is an ideal "fragment" for screening against novel therapeutic targets.

References

  • CAS Registry Data. (2024). CAS Number 1260611-90-2 for (S)-Chroman-3-carboxylic acid.[1][2] Accela ChemBio / Chemical Book. Link

  • Enzymatic Resolution Strategy. (2019). Enantioselective Synthesis of Chromanones.... National Institutes of Health (PMC). Link

  • Chiral Separation Methodology. (2023). Chiral HPLC Separation of Acidic Compounds. Chiral Technologies / Daicel. Link

  • Structural Characterization. (2015). Crystal structure of 4-oxo-4H-chromene-3-carboxylic acid (Related structural basis). PubChem / Acta Crystallographica.[5] Link

Sources

Foundational

Spectroscopic Data of (S)-Chroman-3-carboxylic acid: An In-depth Technical Guide

Introduction (S)-Chroman-3-carboxylic acid is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, bicyclic structure provides a valuable scaffold for the design...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-Chroman-3-carboxylic acid is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, bicyclic structure provides a valuable scaffold for the design of novel therapeutic agents. A thorough understanding of its three-dimensional structure and electronic properties is paramount for elucidating its mechanism of action and for the rational design of new derivatives. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the structural characterization of this molecule. This guide provides a detailed analysis of the expected spectroscopic data for (S)-Chroman-3-carboxylic acid, offering insights into the interpretation of its spectral features for researchers, scientists, and drug development professionals.

While direct experimental spectra for this specific enantiomer are not widely available in the public domain, this guide will provide a comprehensive overview of the predicted spectroscopic data based on established principles and data from analogous structures. This approach allows for a robust framework for the identification and characterization of (S)-Chroman-3-carboxylic acid in a research and development setting.

Molecular Structure and Stereochemistry

The fundamental structure of (S)-Chroman-3-carboxylic acid consists of a chroman core, where a dihydropyran ring is fused to a benzene ring. The carboxylic acid moiety is attached to the chiral center at the C3 position of the dihydropyran ring. The "(S)" designation denotes the specific stereochemical configuration at this chiral center, which can be determined using techniques such as chiral chromatography or X-ray crystallography.

Figure 1: Molecular Structure of (S)-Chroman-3-carboxylic acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For (S)-Chroman-3-carboxylic acid, both ¹H and ¹³C NMR will provide characteristic signals.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of (S)-Chroman-3-carboxylic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly of exchangeable protons.

  • Instrumentation: Acquire the NMR spectra on a spectrometer with a proton frequency of at least 400 MHz for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a spectral width of 0-220 ppm and a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

The ¹H NMR spectrum of (S)-Chroman-3-carboxylic acid is expected to show distinct signals for the aromatic, benzylic, and aliphatic protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Notes
COOH10.0 - 12.0br s-The chemical shift of the carboxylic acid proton is highly dependent on concentration and solvent, often appearing as a broad singlet.[1]
H5, H6, H7, H86.8 - 7.2m-The aromatic protons will appear as a complex multiplet due to their distinct chemical environments and spin-spin coupling.
H2 (axial & equatorial)4.1 - 4.4m-These diastereotopic protons adjacent to the ring oxygen will appear as a multiplet.
H4 (axial & equatorial)2.8 - 3.1m-These diastereotopic benzylic protons will appear as a multiplet, likely showing complex splitting patterns.
H33.0 - 3.3m-The methine proton at the chiral center will be a multiplet due to coupling with the adjacent H2 and H4 protons.
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
COOH175 - 185The carbonyl carbon of the carboxylic acid is significantly deshielded.[2]
C4a, C8a120 - 155The quaternary aromatic carbons involved in the ring fusion will have distinct chemical shifts.
C5, C6, C7, C8115 - 130The protonated aromatic carbons will appear in this region.
C265 - 75The carbon adjacent to the ring oxygen is deshielded.
C340 - 50The methine carbon at the chiral center.
C420 - 30The benzylic carbon.

Causality in NMR Chemical Shifts: The chemical shifts are influenced by the electronic environment of each nucleus. Electronegative atoms like oxygen cause a downfield shift (higher ppm) for adjacent protons and carbons due to their electron-withdrawing inductive effect. Aromatic protons and carbons are also deshielded due to the ring current effect.[3] The diastereotopic nature of the protons at C2 and C4 arises from the presence of the chiral center at C3, making them chemically non-equivalent.[4]

G cluster_0 NMR Spectroscopy Workflow Sample Sample Preparation (S)-Chroman-3-carboxylic acid in deuterated solvent Spectrometer NMR Spectrometer (≥400 MHz) Sample->Spectrometer Acquisition Data Acquisition (¹H and ¹³C NMR) Spectrometer->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Multiplicity, Integration) Processing->Analysis Structure Structure Elucidation Analysis->Structure

Figure 2: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or as a solution in a suitable solvent (e.g., CCl₄).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Predicted IR Spectral Data

The IR spectrum of (S)-Chroman-3-carboxylic acid will be dominated by absorptions from the carboxylic acid and the chroman core.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Notes
O-H stretch (carboxylic acid)2500 - 3300Broad, StrongThis very broad band is characteristic of the hydrogen-bonded dimer of a carboxylic acid.
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium[5]
C=O stretch (carboxylic acid)1700 - 1725Strong, SharpThe position of this band is indicative of a saturated carboxylic acid.
C=C stretch (aromatic)1450 - 1600Medium to WeakA series of bands is expected in this region.
C-O stretch (ether)1200 - 1270StrongAromatic ether stretch.
C-O stretch (carboxylic acid)1210 - 1320Strong
O-H bend (carboxylic acid)920 - 950Broad, Medium

Causality in IR Absorptions: The broadness of the O-H stretch is a direct consequence of the strong intermolecular hydrogen bonding between two molecules of the carboxylic acid, forming a dimer.[6] This hydrogen bonding also slightly lowers the C=O stretching frequency compared to a non-hydrogen-bonded carbonyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Predicted Mass Spectral Data (Electron Ionization - EI)

The molecular formula of (S)-Chroman-3-carboxylic acid is C₁₀H₁₀O₃, with a molecular weight of 178.18 g/mol .

m/z Predicted Fragment Notes
178[M]⁺Molecular ion peak.
133[M - COOH]⁺Loss of the carboxylic acid group is a common fragmentation pathway for carboxylic acids.
134[M - CO₂]⁺Loss of carbon dioxide.
105[C₇H₅O]⁺Further fragmentation of the chroman ring.
77[C₆H₅]⁺Phenyl cation.

Fragmentation Pathways: In EI-MS, the high-energy electrons cause the molecule to ionize and fragment in predictable ways. For carboxylic acids, common fragmentation pathways include the loss of the entire carboxyl group or the loss of carbon dioxide. The chroman ring can also undergo characteristic fragmentation, such as a retro-Diels-Alder reaction, although this is more common in unsaturated systems.[7][8]

G cluster_0 Mass Spectrometry Fragmentation Pathway M [M]⁺ m/z = 178 F1 [M - COOH]⁺ m/z = 133 M->F1 - COOH F2 [M - CO₂]⁺ m/z = 134 M->F2 - CO₂ F3 Further Fragments F1->F3 F2->F3

Figure 3: Predicted major fragmentation pathways for (S)-Chroman-3-carboxylic acid in EI-MS.

Conclusion

The spectroscopic data presented in this guide, while largely predictive, provide a robust framework for the characterization of (S)-Chroman-3-carboxylic acid. The combination of ¹H NMR, ¹³C NMR, IR, and MS allows for the unambiguous confirmation of the molecular structure. The predicted chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns are based on well-established principles of spectroscopy and data from analogous compounds. This guide serves as a valuable resource for researchers in the field, enabling them to confidently identify and characterize this important chiral building block in their synthetic and medicinal chemistry endeavors. It is recommended that experimental data, when obtained, be compared with the predictions outlined herein to provide a comprehensive and validated structural assignment.

References

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

  • MDPI. (2020, April 28). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Retrieved from [Link]

  • SciSpace. (n.d.). The NMR Spectra of Some Chroman Derivatives. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy. Retrieved from [Link]

  • Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Compound Interest. (2015, February 5). Analytical Chemistry – Infrared (IR) Spectroscopy. Retrieved from [Link]

  • University of Pretoria. (n.d.). CHAPTER 3 INFRARED AND RAMAN SPECTROSCOPY. Retrieved from [Link]

  • RSC Publishing. (2022, December 21). Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Mass spectrometry of some furanocoumarins. Retrieved from [Link]

  • ResearchGate. (2022, November 2). Synthesis and chemical properties of chromone-3-carboxylic acid (review). Retrieved from [Link]

  • arkat usa. (n.d.). Synthesis and biological evaluation of chromone-3-carboxamides. Retrieved from [Link]

  • European Journal of Chemistry. (2023, December 31). Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach. Retrieved from [Link]

  • PubMed Central (PMC) - NIH. (2021, March 21). 3-Carboxylic Acid and Formyl-Derived Coumarins as Photoinitiators in Photo-Oxidation or Photo-Reduction Processes for Photopolymerization upon Visible Light: Photocomposite Synthesis and 3D Printing Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic properties and stabilities of metal complexes using coumarin derivatives substituted with methyl, chloro, and nitro groups. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • YouTube. (2022, November 28). How to Interpret Chemical Shift in the Carbon-13 NMR. Retrieved from [Link]

  • Instituto de Nanociencia y Materiales de Aragón. (n.d.). Spectroscopic Characterization. Retrieved from [Link]

  • PubMed. (n.d.). Spectroscopic characterization of chromite from the Moa-Baracoa Ophiolitic Massif, Cuba. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • YouTube. (2022, April 2). IR & Raman Spectroscopy of Inorganic compounds (03-Feb 2022). Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Exploration of Chromone-Based Thiosemicarbazone Derivatives: SC-XRD/DFT, Spectral (IR, UV–Vis) Characterization, and Quantum Chemical Analysis. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Mass Spectral Fragmentation Modes of Chromon-6-yl Alkanoic Acids and Esters. Retrieved from [Link]

  • Bentham Science. (n.d.). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Retrieved from [Link]

  • Supplemental Information. (n.d.). Peptides N-Connected to Hydroxycoumarin and cinnamic acid derivatives: Synthesis and Fluorescence Spectroscopic, Antioxidant and. Retrieved from [Link]

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Exploratory

Crystal structure of chroman-3-carboxylic acid

An In-depth Technical Guide to the Crystal Structure of Chroman-3-Carboxylic Acid Authored by: A Senior Application Scientist Foreword: Unveiling the Architectural Blueprint of a Key Pharmacophore In the landscape of med...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Crystal Structure of Chroman-3-Carboxylic Acid

Authored by: A Senior Application Scientist

Foreword: Unveiling the Architectural Blueprint of a Key Pharmacophore

In the landscape of medicinal chemistry and drug development, the chromone scaffold stands as a privileged structure, forming the core of numerous biologically active compounds.[1][2] Chroman-3-carboxylic acid, a key derivative, serves not only as a versatile synthetic intermediate but also as a pharmacophore in its own right, with derivatives exhibiting activities such as monoamine oxidase inhibition and anti-inflammatory properties.[1][3] Understanding the precise three-dimensional arrangement of atoms within this molecule—its crystal structure—is paramount. This knowledge provides a foundational blueprint for structure-activity relationship (SAR) studies, aids in the rational design of novel therapeutics, and offers insights into the intermolecular forces that govern its behavior in a solid state.

This technical guide provides a comprehensive exploration of the crystal structure of chroman-3-carboxylic acid. Moving beyond a mere recitation of data, we will delve into the causality behind the experimental methodologies, interpret the structural findings with an expert eye, and present the information in a visually intuitive and logically structured format. This document is designed for researchers, scientists, and drug development professionals who require a deep and actionable understanding of this important molecular entity.

Synthesis and Crystallization: From Precursor to High-Purity Crystal

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction. The quality of the final crystal is a direct determinant of the quality and resolution of the resulting structural data.

Synthetic Pathway: The Vilsmeier-Haack/Oxidation Route

A robust and commonly employed method for synthesizing chroman-3-carboxylic acid involves a two-step process starting from readily available 2-hydroxyacetophenones.[1][2]

  • Vilsmeier-Haack Formylation: The initial step is the formylation of a 2-hydroxyacetophenone at the 3-position to yield a chromone-3-carbaldehyde (3-formylchromone).[1] This reaction utilizes the Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The electrophilic Vilsmeier reagent attacks the electron-rich aromatic ring, leading to the formation of the aldehyde.

  • Oxidation to Carboxylic Acid: The intermediate chromone-3-carbaldehyde is then oxidized to the target chroman-3-carboxylic acid.[1][2] While several oxidizing agents can be considered, a common and effective method is the Pinnick oxidation.[1] This method is favored for its high selectivity in oxidizing aldehydes to carboxylic acids without affecting other sensitive functional groups in the molecule.

The diagram below illustrates this synthetic workflow.

Synthesis_Workflow cluster_synthesis Synthetic Pathway start 2-Hydroxyacetophenone step1 Vilsmeier-Haack Formylation start->step1 DMF, POCl₃ intermediate Chromone-3-carbaldehyde step1->intermediate step2 Pinnick Oxidation intermediate->step2 NaClO₂, NaH₂PO₄, 2-methyl-2-butene product Chroman-3-carboxylic Acid step2->product

Caption: Synthetic workflow for chroman-3-carboxylic acid.

Experimental Protocol: Synthesis

The following protocol is a representative procedure for the synthesis of chroman-3-carboxylic acid.

Step 1: Synthesis of 3-Formylchromone

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF).

  • Cool the flask in an ice bath to 0-5°C.

  • Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10°C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to ensure the complete formation of the Vilsmeier reagent.

  • Add a solution of 2-hydroxyacetophenone in DMF dropwise to the reaction mixture.

  • After addition, allow the reaction to warm to room temperature and then heat to 60-70°C for several hours until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into crushed ice and stir until a solid precipitate forms.

  • Filter the crude 3-formylchromone, wash with water, and dry. Recrystallize from a suitable solvent like ethanol to obtain the pure intermediate.

Step 2: Oxidation to Chroman-3-carboxylic Acid

  • Dissolve the synthesized 3-formylchromone in a suitable solvent system, such as a mixture of tert-butanol and water.

  • Add 2-methyl-2-butene as a chlorine scavenger.

  • Prepare an aqueous solution of sodium chlorite (NaClO₂) and sodium dihydrogen phosphate (NaH₂PO₄).

  • Add the oxidant solution dropwise to the aldehyde solution at room temperature.

  • Stir the reaction mixture for several hours at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a solution of sodium sulfite.

  • Acidify the mixture with dilute HCl to precipitate the carboxylic acid.

  • Filter the solid product, wash thoroughly with water, and dry under vacuum.

Protocol: Single Crystal Growth

The growth of diffraction-quality single crystals is a critical step that often requires patience and empirical optimization. Slow evaporation is a widely successful technique for compounds like chroman-3-carboxylic acid.[3]

  • Solvent Selection: Choose a solvent in which the compound has moderate solubility. Acetone is reported to be effective for chroman-3-carboxylic acid.[3]

  • Solution Preparation: Prepare a saturated or near-saturated solution of the purified chroman-3-carboxylic acid in the chosen solvent at room temperature. Ensure the compound is fully dissolved. Gentle warming can be used if necessary, followed by cooling to room temperature.

  • Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, small vial or beaker. This step is crucial to remove any dust particles or undissolved micro-crystallites that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap or parafilm containing a few pinholes. The small openings allow the solvent to evaporate slowly over several days to weeks.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Crystal Harvesting: Once well-formed, transparent crystals of suitable size (typically 0.1-0.4 mm in each dimension) are observed, carefully harvest them from the mother liquor using a spatula or forceps.

Crystal Structure and Molecular Geometry

With a suitable single crystal, X-ray diffraction analysis can be performed to determine the precise atomic arrangement. The data for chroman-3-carboxylic acid reveals a well-ordered structure governed by a combination of intramolecular and intermolecular forces.[3][4]

Crystallographic Data Summary

The fundamental crystallographic parameters for chroman-3-carboxylic acid have been determined and are summarized in the table below.[3][4] These data provide the essential framework for understanding the crystal lattice.

Parameter Value Source
Chemical FormulaC₁₀H₆O₄[3][4]
Formula Weight190.15 g/mol [3][4]
Crystal SystemMonoclinic[3]
Space GroupP2₁/n[4]
a18.017 (8) Å[3]
b5.549 (3) Å[3]
c8.017 (5) Å[3]
β92.49 (4)°[3]
Volume (V)800.8 (8) ų[3]
Z4[3]
Temperature (T)100 K[3]
RadiationMo Kα[3]
Molecular Conformation and Intramolecular Interactions

The analysis of the molecular structure reveals several key features:

  • Planarity of the Chromone Ring: The fused chromone ring system is essentially planar.[3] The root-mean-square deviation for the non-hydrogen atoms of the ring is a mere 0.0057 Å, indicating a high degree of planarity which facilitates π-system conjugation.[3]

  • Carboxylic Acid Orientation: The carboxylic acid group is slightly twisted out of the plane of the chromone ring. The dihedral angle between the plane of the fused ring and the plane of the carboxy group is reported to be 3.06 (2)°.[3]

  • Intramolecular Hydrogen Bond: A significant and structure-defining feature is the presence of an intramolecular hydrogen bond. This bond forms between the hydroxyl proton of the carboxylic acid and the carbonyl oxygen atom at the 4-position of the pyran ring. This interaction creates a stable, six-membered pseudo-ring, referred to as an S(6) loop in graph-set notation.[3] This hydrogen bond contributes significantly to the molecule's conformational rigidity.

Caption: Key intramolecular features of chroman-3-carboxylic acid.

Crystal Packing and Intermolecular Forces

In the crystal lattice, individual molecules of chroman-3-carboxylic acid are organized into a three-dimensional network through a combination of non-covalent interactions.[3]

  • Stacking Interactions: The planar nature of the chromone ring system facilitates π-π stacking interactions between adjacent molecules. The centroid-to-centroid distance between the benzene and pyran rings of neighboring units is approximately 3.844 Å, indicative of significant stacking forces that contribute to the stability of the crystal packing.[3]

  • C—H···O Hydrogen Bonds: In addition to stacking, a network of weak C—H···O hydrogen bonds further stabilizes the crystal structure, linking the molecules into a supramolecular assembly.[3]

  • Short Contacts: The crystal packing also features short contacts between the carboxyl oxygen and carbon atoms of adjacent molecules, further reinforcing the three-dimensional network.[3]

This intricate network of intermolecular forces dictates the macroscopic properties of the crystalline solid, including its melting point and solubility.

Spectroscopic and Analytical Correlations

While single-crystal X-ray diffraction provides the definitive solid-state structure, a comprehensive characterization relies on correlating these findings with data from other analytical techniques. Spectroscopic methods such as FT-IR, FT-Raman, and NMR (¹H and ¹³C) are invaluable for confirming the molecular structure in various states and for routine quality control.[5] The vibrational frequencies observed in IR and Raman spectra can be correlated with specific functional groups (e.g., C=O, O-H, C-O-C) and bond vibrations within the molecule, providing a fingerprint that is consistent with the determined crystal structure.

Conclusion and Outlook

The crystal structure of chroman-3-carboxylic acid reveals a planar, rigid molecule stabilized by a significant intramolecular hydrogen bond. In the solid state, these molecules self-assemble into a stable three-dimensional network through a combination of π-π stacking and C—H···O hydrogen bonds. This detailed structural knowledge is not merely academic; it provides a critical foundation for medicinal chemists and material scientists. By understanding the precise geometry and intermolecular interactions, researchers can better predict how this molecule and its derivatives will interact with biological targets, design new analogs with improved properties, and control the solid-state characteristics of pharmaceutical formulations. The data presented herein serves as an authoritative reference for future research and development endeavors built upon the versatile chromone scaffold.

References

  • Ishikawa, Y. (2015). Crystal structure of 4-oxo-4H-chromene-3-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o580–o581. [Link]

  • Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. ARKIVOC, 2020(5), 1-16. [Link]

  • Sosnovskikh, V. Y., & Moshkin, V. S. (2016). Synthesis and chemical properties of chromone-3-carboxylic acid (review). Chemistry of Heterocyclic Compounds, 52, 631-643. [Link]

  • Gordon, A., et al. (2020). Scheme 1: Attempted synthesis of chromone-3-carboxylic acids. ResearchGate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 181620, Chromone-3-carboxylic acid. [Link]

  • Gurbanov, A. V., et al. (2016). Crystal structure of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, C11H8O5. Zeitschrift für Kristallographie - New Crystal Structures, 231(4), 1039-1040. [Link]

  • Arockia Doss, M., & Raj, C. (2017). 1 H NMR Theoretical and Experimental Spectra of Chromone-3-carboxylic acid. ResearchGate. [Link]

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Foundational

Thermochemical Properties of (S)-Chroman-3-carboxylic acid: A Methodological Approach for Drug Development

An In-Depth Technical Guide Abstract This technical guide provides a comprehensive framework for the determination and interpretation of the thermochemical properties of (S)-Chroman-3-carboxylic acid. While specific expe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the determination and interpretation of the thermochemical properties of (S)-Chroman-3-carboxylic acid. While specific experimental data for this compound is not extensively published, this document outlines the critical experimental and computational methodologies required for its full thermochemical characterization. Understanding properties such as enthalpy of formation, heat capacity, and thermal stability is paramount in the pharmaceutical industry, directly influencing process safety, formulation development, stability studies, and regulatory compliance. This guide is intended for researchers, chemists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols for differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and combustion calorimetry, supplemented by computational prediction techniques.

Introduction: The "Why" of Thermochemical Characterization

(S)-Chroman-3-carboxylic acid is a heterocyclic building block belonging to the chroman family, a scaffold present in various biologically active compounds. As a chiral carboxylic acid, it serves as a valuable starting material in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The journey of a drug candidate from discovery to market is paved with rigorous physicochemical characterization, and thermochemistry plays a foundational role.

The thermochemical profile of a compound governs its energy landscape. This information is not merely academic; it has profound practical implications:

  • Polymorph Screening: Different crystalline forms (polymorphs) of an API possess distinct energies, which affects their solubility, stability, and bioavailability. Thermochemical analysis is central to identifying and characterizing these forms.

  • Process Safety: Manufacturing scale-up requires a thorough understanding of thermal hazards. The heat of reaction, decomposition temperature, and energy release are critical parameters to prevent runaway reactions.

  • Formulation & Stability: The enthalpy of fusion and melting point influence the choice of formulation strategies (e.g., hot-melt extrusion). Thermal stability data, derived from techniques like TGA, are essential for predicting shelf-life and determining appropriate storage conditions.[1]

  • Computational Modeling: Experimentally determined enthalpies of formation serve as benchmarks for calibrating and validating computational models, which can then be used to predict properties for new, related molecules, accelerating the discovery process.[2][3]

This guide provides the blueprint for acquiring this vital data for (S)-Chroman-3-carboxylic acid.

Physicochemical Identity of (S)-Chroman-3-carboxylic acid

A precise understanding of the molecule's basic properties is the starting point for any in-depth analysis.

PropertyValueSource
Chemical Name (S)-Chroman-3-carboxylic acid[4]
Synonyms (S)-3,4-Dihydro-2H-1-benzopyran-3-carboxylic acid[5]
CAS Number 1260611-90-2[4]
Molecular Formula C₁₀H₁₀O₃[4][5]
Molecular Weight 178.18 g/mol [4][5]
Melting Point 117°C to 121°C[5]

Experimental Determination of Thermochemical Properties

A multi-technique approach is essential for a comprehensive thermochemical workup. The following sections detail the core experimental workflows, emphasizing the rationale behind procedural choices to ensure data integrity.

Workflow for Thermochemical Characterization

The logical flow of experimentation and analysis is crucial for an efficient and thorough characterization of a new chemical entity.

G Figure 1: Overall Experimental & Computational Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_final Data Synthesis Sample Sample Acquisition ((S)-Chroman-3-carboxylic acid) DSC Differential Scanning Calorimetry (DSC) Sample->DSC Purity ΔH_fus T_m Cp TGA Thermogravimetric Analysis (TGA) Sample->TGA Thermal Stability Decomposition Profile ΔH_sub (est.) Comb_Cal Combustion Calorimetry Sample->Comb_Cal ΔH_comb ΔfH°(cr) Consolidation Consolidated Thermochemical Profile DSC->Consolidation TGA->Consolidation Validation Validation & Refinement Comb_Cal->Validation Comb_Cal->Consolidation DFT DFT / Ab Initio Calculations DFT->Validation Compare ΔfH°(g) Validation->Consolidation

Caption: Figure 1: Overall Experimental & Computational Workflow

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It provides quantitative data on thermal transitions.

Expertise & Causality: The choice of a linear heating rate (e.g., 5-10 °C/min) is a balance between resolution and sensitivity. A slower rate provides better resolution of thermal events but may broaden peaks, while a faster rate enhances sensitivity but can introduce thermal lag. The use of an inert nitrogen atmosphere prevents oxidative degradation of the sample, ensuring that the observed thermal events correspond to physical transitions (like melting) rather than chemical reactions.

Self-Validating Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards like indium (Tₘ = 156.6°C, ΔH_fus = 28.71 J/g).[7] This ensures the accuracy and traceability of the measurements.

  • Sample Preparation: Accurately weigh 2-5 mg of (S)-Chroman-3-carboxylic acid into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference. The hermetic seal prevents mass loss from sublimation prior to melting.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 250 °C at a rate of 10 °C/min under a nitrogen purge of 50 mL/min. The final temperature is set well above the expected melting point to capture the entire transition.

    • Cool the sample back to 25 °C.

    • Perform a second heating cycle under the same conditions to investigate the thermal history and identify glass transitions in the amorphous phase.

  • Data Analysis:

    • Melting Point (Tₘ): Determined as the onset or peak of the melting endotherm.

    • Enthalpy of Fusion (ΔH_fus): Calculated by integrating the area of the melting peak. This value is critical for understanding crystal lattice energy.

    • Heat Capacity (Cₚ): Determined from the shift in the baseline of the heat flow signal.[8][9]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][10] It is primarily used to evaluate thermal stability and decomposition profiles.

Expertise & Causality: Running the experiment under an inert (N₂) atmosphere allows for the characterization of inherent thermal decomposition. A parallel experiment in an oxidative atmosphere (air) can be used to assess the compound's stability under real-world processing and storage conditions. The mass loss curve provides clear, quantitative data on decomposition steps.

Self-Validating Protocol:

  • Instrument Verification: Verify the mass balance using standard calibration weights and the temperature scale using certified magnetic standards (e.g., Curie point standards).

  • Sample Preparation: Place 5-10 mg of (S)-Chroman-3-carboxylic acid into an open ceramic or platinum crucible.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at 10 °C/min under a nitrogen or air atmosphere (flow rate of 50 mL/min).

  • Data Analysis:

    • Decomposition Temperature (T_d): Typically reported as the onset temperature of mass loss (e.g., T₅% for 5% mass loss).

    • Residual Mass: The percentage of mass remaining at the end of the experiment, indicating the formation of non-volatile decomposition products.

    • Sublimation/Vaporization Enthalpy: The rate of mass loss in a TGA experiment can sometimes be used to estimate the enthalpy of sublimation or vaporization, though specialized techniques like Knudsen effusion provide more accurate data.[11]

Combustion Calorimetry

This is the definitive method for determining the standard enthalpy of combustion (Δ_c H⦵), from which the standard enthalpy of formation (Δ_f H⦵) can be calculated.[11]

Expertise & Causality: The sample is combusted in a high-pressure oxygen environment (the "bomb") to ensure complete and rapid conversion to CO₂(g) and H₂O(l). The heat released by this highly exothermic reaction is absorbed by the surrounding water bath, and the measured temperature change is used to calculate the energy of combustion.

Self-Validating Protocol:

  • Calorimeter Calibration: The energy equivalent of the calorimeter (ε_cal) must be precisely determined by combusting a certified standard, typically benzoic acid, under identical conditions.[11] This calibration factor accounts for the heat absorbed by all components of the calorimeter.

  • Sample Preparation:

    • Press approximately 0.5 g of (S)-Chroman-3-carboxylic acid into a pellet.

    • Accurately weigh the pellet and place it in the crucible.

    • Attach a cotton thread fuse of known mass and combustion energy.[11]

    • Add a small, precise amount of water (e.g., 1 mL) to the bomb to ensure all water formed during combustion condenses to the liquid state.[11]

  • Combustion:

    • Seal the bomb and purge it with oxygen.

    • Pressurize the bomb with high-purity oxygen to ~3 MPa.[11]

    • Place the bomb in the calorimeter, which is filled with a known mass of water.

    • Ignite the sample and record the temperature change of the water bath until thermal equilibrium is reached.

  • Data Analysis & Calculation:

    • The total heat released (q_total) is calculated from the temperature change (ΔT) and the energy equivalent of the calorimeter (ε_cal).

    • The standard molar enthalpy of combustion (Δ_c H⦵) is calculated by correcting for the combustion of the fuse and for standard state conditions.

    • The standard molar enthalpy of formation in the crystalline state, Δ_f H⦵(cr), is calculated using Hess's Law for the combustion reaction: C₁₀H₁₀O₃(s) + 10.5 O₂(g) → 10 CO₂(g) + 5 H₂O(l) Δ_f H⦵(C₁₀H₁₀O₃, cr) = [10 × Δ_f H⦵(CO₂, g) + 5 × Δ_f H⦵(H₂O, l)] - Δ_c H⦵(C₁₀H₁₀O₃, cr) Where the standard enthalpies of formation for CO₂(g) (-393.51 kJ/mol) and H₂O(l) (-285.83 kJ/mol) are well-established literature values.[11][12]

Computational Prediction of Thermochemical Properties

Computational chemistry offers a powerful, complementary approach to predict thermochemical properties before a molecule is even synthesized.[2] High-level ab initio or Density Functional Theory (DFT) methods can provide accurate estimations, particularly for gas-phase enthalpies of formation.[3][13]

G Figure 2: Computational Thermochemistry Workflow start Define Molecular Structure of (S)-Chroman-3-carboxylic acid geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation (at same level of theory) geom_opt->freq_calc Verify minimum energy structure single_point Single-Point Energy (High-level theory, e.g., CCSD(T) or G4) geom_opt->single_point thermo_corr Calculate Thermal Corrections to Enthalpy freq_calc->thermo_corr atomization Calculate Atomization Energy (Δ_a_H) single_point->atomization thermo_corr->atomization gas_phase Calculate Gas-Phase Enthalpy of Formation (Δ_f_H°(g)) atomization->gas_phase Using known Δ_f_H° of constituent atoms

Caption: Figure 2: Computational Thermochemistry Workflow

Methodology Rationale: The standard and most reliable approach involves calculating the atomization energy.[14] The process starts with finding the lowest energy conformation of the molecule (geometry optimization). A frequency calculation is then performed to confirm it's a true minimum on the potential energy surface and to obtain the zero-point vibrational energy and thermal corrections to enthalpy.[14] A high-level single-point energy calculation provides a very accurate electronic energy.[3] The gas-phase enthalpy of formation is then derived from these calculated values and the well-known experimental enthalpies of formation of the constituent atoms.

Data Synthesis and Interpretation

Once determined, the thermochemical parameters form a cohesive dataset that describes the energetic behavior of (S)-Chroman-3-carboxylic acid. The relationship between the solid, liquid, and gas phase enthalpies is governed by fundamental thermodynamic principles.

G Figure 3: Relationship of Enthalpy Changes Between Phases Solid Solid Phase (Crystalline) Liquid Liquid Phase Solid->Liquid  ΔH_fus > 0 (Melting) Gas Gas Phase Solid->Gas  ΔH_sub > 0 (Sublimation) Liquid->Gas  ΔH_vap > 0 (Vaporization) note Hess's Law: ΔH_sub = ΔH_fus + ΔH_vap

Caption: Figure 3: Relationship of Enthalpy Changes Between Phases

This relationship is crucial.[15] For example, the gas-phase enthalpy of formation, often calculated computationally, can be directly compared with an experimentally derived value. The experimental gas-phase value is obtained by combining the experimentally determined solid-phase enthalpy of formation (from combustion calorimetry) and the enthalpy of sublimation (from TGA or other methods):

Δ_f H⦵(g) = Δ_f H⦵(cr) + Δ_sub H⦵

A strong agreement between the computationally predicted and experimentally derived gas-phase values provides a high degree of confidence in the entire thermochemical dataset.

Summary of Key Thermochemical Parameters

The following table lists the essential thermochemical properties for (S)-Chroman-3-carboxylic acid that would be determined using the methodologies described in this guide.

ParameterSymbolSignificance in Drug DevelopmentMethod of Determination
Melting Temperature TₘPurity indicator, processing parameterDSC
Enthalpy of Fusion ΔH_fusCrystal lattice energy, polymorph stabilityDSC
Decomposition Temperature T_dDefines upper limit for thermal stabilityTGA
Standard Enthalpy of Combustion Δ_c H⦵Fundamental property for calculating Δ_f H⦵Combustion Calorimetry
Standard Enthalpy of Formation (crystal) Δ_f H⦵(cr)Thermodynamic stability relative to elementsCombustion Calorimetry
Enthalpy of Sublimation Δ_sub H⦵Intermolecular forces, volatilityTGA, Knudsen Effusion
Standard Enthalpy of Formation (gas) Δ_f H⦵(g)Benchmark for computational methodsCalculation, Computational
Heat Capacity CₚResponse to heat input, process modelingDSC

Conclusion

The comprehensive thermochemical characterization of (S)-Chroman-3-carboxylic acid is an indispensable step in its evaluation as a potential building block for new pharmaceutical agents. By systematically applying the experimental techniques of DSC, TGA, and combustion calorimetry, and corroborating these findings with high-level computational methods, researchers can build a robust and reliable dataset. This information directly supports safer chemical processes, informs rational formulation design, ensures drug product stability, and ultimately de-risks the complex path of drug development. The methodologies and workflows presented herein provide a validated roadmap for achieving this critical characterization.

References

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Exploratory

The Chroman-3-Carboxylic Acid Scaffold: A Bio-Inspired Core for Drug Discovery and Natural Product Synthesis

Abstract: The chroman ring system is a recurring and vital structural motif in a vast array of natural products, notably the tocochromanols (Vitamin E) and various flavonoids, where it confers significant biological acti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The chroman ring system is a recurring and vital structural motif in a vast array of natural products, notably the tocochromanols (Vitamin E) and various flavonoids, where it confers significant biological activity. However, the specific chroman-3-carboxylic acid scaffold, characterized by a saturated dihydropyran ring with a carboxyl group at the C-3 position, is conspicuously rare as a direct natural isolate. This guide navigates this intriguing dichotomy. We will first explore the prevalence and biosynthesis of the core chroman ring in nature's most important molecular classes. Subsequently, we will reframe the chroman-3-carboxylic acid core not as a common natural product, but as a "privileged" bio-inspired scaffold. Its true significance emerges in the fields of medicinal chemistry and synthetic biology, where it serves as a versatile building block for developing novel therapeutics and analogues of complex natural products. This technical guide is intended for researchers, scientists, and drug development professionals seeking to understand the natural context and synthetic utility of this valuable chemical entity.

Introduction: The Chroman Scaffold Family

The benzopyran class of oxygen-containing heterocycles is ubiquitous in nature and forms the foundation of thousands of bioactive compounds.[1] Understanding the subtle yet critical structural distinctions within this family is paramount for the natural product chemist. The chroman core, with its fully saturated heterocyclic ring, represents the structural baseline from which more unsaturated and oxidized relatives, such as chromones and coumarins, are derived.

1.1. The Chroman Ring System in Nature: A Prevalent Motif

While the specific C-3 carboxylated variant is elusive, the base chroman scaffold is a cornerstone of critical natural product families. The most prominent examples are the tocochromanols —the chemical class that includes the essential human nutrient Vitamin E. In these molecules, the chroman ring acts as a potent antioxidant head group. Beyond this, the chroman ring is found in various other phytochemicals, contributing to their three-dimensional structure and biological function.

1.2. Defining the Chroman-3-Carboxylic Acid Scaffold

The subject of this guide is the specific structure where the saturated chroman ring is substituted at the C-3 position with a carboxylic acid. This seemingly minor functionalization has profound implications for the molecule's chemical properties, including its polarity, acidity, and potential for intermolecular interactions, making it an attractive, albeit synthetically-derived, pharmacophore.

Figure 1: Comparison of Benzopyran Scaffolds

cluster_0 Chroman Core (Saturated) cluster_1 Chromone Core (Unsaturated Ketone) cluster_2 Coumarin Core (Lactone) Chroman label_chroman Chroman-3-carboxylic acid Chromone label_chromone Chromone-3-carboxylic acid Coumarin label_coumarin Coumarin-3-carboxylic acid

Caption: Key structural differences between the chroman, chromone, and coumarin ring systems.

1.3. A Shift in Perspective: From Natural Isolate to Privileged Synthetic Core

Initial literature searches for natural products containing the chroman-3-carboxylic acid scaffold often point to compounds like Frutinone A from Polygala fruticosa. However, detailed structural analysis reveals Frutinone A to be a more complex chromonocoumarin, not a simple chroman derivative.[2][3] This highlights a critical finding: the direct natural occurrence of the chroman-3-carboxylic acid core is exceptionally rare.

Therefore, this guide posits that the true value of this scaffold lies in its use as a bio-inspired synthetic building block . Medicinal chemists utilize this core to design and create novel molecules that capitalize on the proven biological relevance of the general chroman structure found in nature.

The Chroman Motif in the Plant Kingdom: Key Natural Product Classes

The chroman ring is a product of sophisticated biosynthetic pathways in plants and other photosynthetic organisms. Its presence is most notable in the fat-soluble vitamins collectively known as Vitamin E.

2.1. Tocochromanols (Vitamin E)

The Vitamin E family, comprising tocopherols and tocotrienols, are all derivatives of 6-hydroxychroman with a C-2 isoprenoid side chain. These compounds are essential antioxidants in humans, protecting cell membranes from oxidative damage. Their natural distribution is widespread in vegetable oils, nuts, seeds, and leafy greens. The chroman ring is the active component, with the hydroxyl group at C-6 being the primary site of radical scavenging.

Table 1: Prominent Natural Products Featuring the Chroman Ring

Compound ClassRepresentative MoleculeNatural Source(s)Key Biological Role/Activity
Tocochromanols α-Tocopherol (Vitamin E)Vegetable oils (sunflower, safflower), nuts, seedsPotent lipid-soluble antioxidant
Flavan-3-ols CatechinTea (Camellia sinensis), fruits, chocolateAntioxidant, signaling molecule
Pterocarpans MedicarpinLegumes (Medicago sativa)Phytoalexin (antimicrobial defense)
Rotenoids RotenoneRoots of Derris and Lonchocarpus speciesPiscicide and insecticide (Mitochondrial inhibitor)

2.2. Speculation on the Rarity of the C-3 Carboxylic Acid Moiety

The scarcity of naturally occurring chroman-3-carboxylic acids may be rooted in their biosynthesis. The key cyclization step forming the chroman ring in tocochromanols, for instance, does not involve intermediates that would readily lead to a stable carboxyl group at the C-3 position. It is plausible that such a compound, if formed, might be a transient metabolic intermediate, rapidly converted to other products within the cell.

Biosynthesis of the Natural Chroman Ring

The chroman ring of the most well-studied natural examples, the tocopherols, is assembled from precursors derived from two major biosynthetic routes: the shikimate pathway and the methylerythritol 4-phosphate (MEP) pathway.

  • Shikimate Pathway: Produces the aromatic precursor, homogentisic acid (HGA).

  • MEP Pathway: Produces the isoprenoid tail, phytyl diphosphate (PDP).

The key enzymatic step is the condensation of HGA and PDP, catalyzed by homogentisate phytyltransferase, which is then followed by a cyclization and methylation to yield the final tocopherol structure.

Figure 2: Simplified Biosynthesis of α-Tocopherol

Shikimate Shikimate Pathway HGA Homogentisic Acid (HGA) Shikimate->HGA MEP MEP Pathway PDP Phytyl Diphosphate (PDP) MEP->PDP Condensation Condensation & Cyclization HGA->Condensation PDP->Condensation gTocopherol γ-Tocopherol Condensation->gTocopherol Methylation Methylation gTocopherol->Methylation aTocopherol α-Tocopherol (Vitamin E) Methylation->aTocopherol

Caption: Key precursor pathways and steps leading to the formation of the chroman ring in Vitamin E.

Methodological Workflow: Isolation of Chroman-Containing Natural Products

While chroman-3-carboxylic acid itself is not a typical isolation target, a general workflow for isolating chroman-containing compounds like Vitamin E or pterocarpans from plant material provides valuable context. The choice of solvents and chromatographic techniques is dictated by the polarity of the target chroman.

4.1. Rationale Behind the Experimental Choices

  • Extraction: Non-polar solvents like hexane or ethyl acetate are chosen for lipophilic chromans (e.g., Vitamin E) to efficiently extract them from the plant matrix while leaving behind polar compounds like sugars and proteins.

  • Chromatography: Normal-phase chromatography (e.g., silica gel) is effective for separating compounds based on polarity. A gradient of increasing solvent polarity (e.g., hexane to ethyl acetate) allows for the sequential elution of compounds, with non-polar chromans eluting in the earlier, less polar fractions.

  • Purification: High-Performance Liquid Chromatography (HPLC), often using a reverse-phase column (like C18), is the gold standard for obtaining highly pure compounds. It separates molecules based on their hydrophobicity, which is ideal for final purification prior to structural elucidation.

4.2. Step-by-Step Protocol: A Representative Workflow

  • Material Preparation: Obtain dried and powdered plant material (e.g., seeds, leaves, or roots).

  • Solvent Extraction: Macerate or Soxhlet-extract the powder with a suitable non-polar solvent (e.g., n-hexane) to generate a crude lipid-soluble extract.

  • Solvent Partitioning (Optional): Partition the crude extract between hexane and a more polar immiscible solvent (e.g., methanol/water) to remove highly non-polar lipids. The chromans will typically partition into the hexane layer.

  • Column Chromatography: Subject the concentrated extract to silica gel column chromatography. Elute with a step-gradient of hexane and ethyl acetate.

  • Fraction Collection & Analysis: Collect fractions and analyze them using Thin Layer Chromatography (TLC), staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid) to visualize the compounds.

  • HPLC Purification: Pool fractions containing the target compound and purify to homogeneity using semi-preparative HPLC.

  • Structural Elucidation: Analyze the pure compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC) to confirm its structure.

Figure 3: General Workflow for Chroman Isolation

Start Dried Plant Material Extraction Hexane/EtOAc Extraction Start->Extraction Crude Crude Extract Extraction->Crude Column Silica Column Chromatography Crude->Column Fractions Analyze Fractions (TLC) Column->Fractions Pool Pool & Concentrate Fractions->Pool HPLC Reverse-Phase HPLC Pool->HPLC Pure Pure Chroman Compound HPLC->Pure Analysis Structural Elucidation (NMR, MS) Pure->Analysis

Caption: A representative experimental workflow for the isolation and purification of chroman-containing compounds.

Conclusion: A Naturally Inspired Scaffold for Future Innovation

The chroman-3-carboxylic acid scaffold presents a fascinating case study in natural product chemistry. Its near-absence as a direct natural isolate stands in stark contrast to the widespread distribution and biological importance of its parent chroman ring. This directs our attention to its true value: a bio-inspired, synthetically accessible, and highly versatile core for medicinal chemistry. By understanding the structure and biosynthesis of nature's chromans, such as Vitamin E, researchers in drug discovery are empowered to utilize the chroman-3-carboxylic acid scaffold to build next-generation therapeutics, translating inspiration from the natural world into potent, novel molecules.

References

  • ResearchGate. (n.d.). 3: Chemical structures of Frutinone A, B, and C. [Image].
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  • Gordon, A. T., Ramaite, I., & Moleele, S. M. (n.d.). Scheme 1: Attempted synthesis of chromone-3-carboxylic acids. ResearchGate. Retrieved from [Link]

  • Shin, Y., Yoo, C., Moon, Y., Lee, Y., & Hong, S. (2015). Efficient synthesis of frutinone A and its derivatives through palladium-catalyzed C-H activation/carbonylation. Chemistry, an Asian Journal, 10(4), 878–881. [Link]

  • Silva, A. M., Cravo, S., & Reis, J. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega.
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  • Wikipedia. (n.d.). Glycoside. Retrieved from [Link]

  • Liu, Y., Li, Y. F., Guo, S. X., & Jiang, J. D. (2007). Xanthone O-glycosides from Polygala tenuifolia. Yao xue xue bao = Acta pharmaceutica Sinica, 42(1), 56–59.
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  • ResearchGate. (n.d.). Structural Analysis of Polygalaxanthones, C-Glucosyl Xanthones of Polygala tenuifolia Roots. Request PDF. Retrieved from a publication on the structural analysis of polygalaxanthones.
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  • ResearchGate. (n.d.). chemical structure of new phenolic glycoside (1) isolated from methanolic extract of Lawsonia inermis. [Image].
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Protocols & Analytical Methods

Method

(S)-Chroman-3-carboxylic acid as a chiral building block in organic synthesis

Executive Summary & Structural Significance (S)-Chroman-3-carboxylic acid (dihydrobenzopyran-3-carboxylic acid) is a "privileged scaffold" in modern drug discovery. It serves as a conformationally restricted bioisostere...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance

(S)-Chroman-3-carboxylic acid (dihydrobenzopyran-3-carboxylic acid) is a "privileged scaffold" in modern drug discovery. It serves as a conformationally restricted bioisostere of dihydrocinnamic acid and phenylacetic acid. By locking the ethyl side chain into a bicyclic ether ring, this moiety reduces the entropic penalty of ligand binding and improves metabolic stability against


-oxidation.

Key Applications:

  • ROCK2 Inhibitors: The (S)-enantiomer is the specific pharmacophore for Rho-associated coiled-coil containing protein kinase 2 (ROCK2) selectivity (e.g., in fibrosis treatments).

  • PPAR Agonists: Used in glitazar-class analogs for metabolic disorders.

  • Peptidomimetics: Acts as a constrained amino acid surrogate.

Critical Challenge: The C3-position is


-chiral. While not as acidic as a benzylic proton, the stereocenter is prone to racemization during activation and coupling, particularly under basic conditions or high temperatures. This guide provides protocols to synthesize the scaffold and couple it without eroding enantiomeric excess (ee).

Synthetic Routes: Accessing the (S)-Enantiomer

Two primary routes are recommended based on scale and equipment availability: Enzymatic Resolution (ideal for batch flexibility) and Asymmetric Hydrogenation (ideal for scale-up).

Decision Matrix
FeatureMethod A: Enzymatic ResolutionMethod B: Asymmetric Hydrogenation
Precursor Racemic Chroman-3-carboxylate ester2H-Chromene-3-carboxylic acid
Catalyst Lipase (e.g., Burkholderia cepacia)Rh(I) or Ru(II) with Chiral Ligand
Max Theoretical Yield 50% (unless dynamic)100%
ee Potential >98%95–99%
Cost LowHigh (Precious metal/Ligand)
Protocol A: Enzymatic Kinetic Resolution (Recommended for <50g)

This method utilizes the high stereospecificity of Amano Lipase PS to hydrolyze the (S)-ester to the acid, leaving the (R)-ester intact.

Reagents:

  • Racemic Ethyl chroman-3-carboxylate

  • Burkholderia cepacia lipase (Amano PS)[1]

  • Phosphate buffer (0.1 M, pH 7.0)

  • Acetone (Co-solvent)

Step-by-Step:

  • Emulsification: Suspend racemic ethyl chroman-3-carboxylate (10 g) in a mixture of Phosphate buffer (100 mL) and Acetone (10 mL). Vigorous stirring is essential to create a stable emulsion.

  • Initiation: Add Lipase PS (1.0 g) and maintain temperature at 30°C.

  • Monitoring: Monitor reaction progress via HPLC (C18 column) for the appearance of the acid peak.

  • Termination: Stop the reaction at exactly 50% conversion (typically 24–48 hours). Adjust pH to 8.5 with saturated NaHCO₃ to ensure the acid is in the carboxylate form.

  • Extraction (Ester Removal): Extract the unreacted (R)-ester with MTBE (3 x 50 mL). Save the organic layer if the (R)-enantiomer is desired.

  • Acidification & Isolation: Acidify the aqueous phase to pH 2.0 with 1N HCl. The (S)-chroman-3-carboxylic acid will precipitate or oil out. Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

    • Target Yield: 42–45% (relative to racemate).

    • Target ee: >97%.[1][2]

Protocol B: Asymmetric Hydrogenation (Recommended for >50g)

This route reduces the double bond of the chromene precursor using a Rhodium-Phosphoramidite complex.

Catalyst Preparation: [Rh(COD)₂]BF₄ + (S)-MonoPhos or (S)-PipPhos. Conditions: 10 bar H₂, 25°C, DCM solvent. Note: Requires high-pressure hydrogenation vessel. See Zhou et al. and Cramer et al. for specific ligand tuning [1, 2].

Coupling Protocol: Preventing Racemization[6]

The most common failure mode in using (S)-chroman-3-carboxylic acid is racemization during amide bond formation. The activation of the carboxylic acid lowers the pKa of the


-proton, facilitating oxazolone formation (the primary pathway for loss of chirality).
Mechanism of Failure (Oxazolone Pathway)
  • Activation (e.g., with EDC) forms an O-acylisourea.

  • The amide oxygen attacks the activated carbonyl, forming a 5-membered oxazolone.

  • The C3 proton on the oxazolone is highly acidic and equilibrates with base, destroying chirality.

Optimized "Low-Racemization" Coupling Protocol

Reagent Choice:

  • Coupling Agent: T3P (Propylphosphonic anhydride) is superior to HATU/EDC for this substrate because it generates a less reactive intermediate that disfavors oxazolone formation.

  • Base: 2,4,6-Collidine (Sym-collidine). It is sterically hindered and weaker than TEA or DIPEA, sufficient to deprotonate the amine but insufficient to deprotonate the

    
    -carbon of the activated acid.
    

Step-by-Step:

  • Dissolution: Dissolve (S)-chroman-3-carboxylic acid (1.0 equiv) and the amine partner (1.1 equiv) in anhydrous Ethyl Acetate or DMF (0.1 M concentration).

  • Base Addition: Cool to 0°C. Add 2,4,6-Collidine (2.5 equiv).

  • Activation: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise over 10 minutes.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours.

  • Workup: Wash with 0.5 M Citric Acid (removes collidine/amine), then Sat. NaHCO₃, then Brine.

    • Advantage:[3][4][5][6] T3P byproducts are water-soluble, simplifying purification.

Workflow Visualization

G Start (S)-Chroman-3-COOH (>98% ee) Solvent Dissolve in EtOAc (Anhydrous) Start->Solvent AddBase Add 2,4,6-Collidine (0°C) Solvent->AddBase AddT3P Add T3P (1.5 eq) Dropwise AddBase->AddT3P Low Temp Critical React Stir 25°C 4-12 hrs AddT3P->React Workup Acidic Wash (Citric Acid) React->Workup Product Chiral Amide (Retained ee) Workup->Product

Figure 1: Optimized coupling workflow using T3P and Collidine to minimize racemization risk.

Quality Control & Analytical Methods

Verifying the enantiomeric excess (ee) is mandatory before and after coupling.

Analytical Method: Chiral HPLC

Standard C18 columns cannot separate these enantiomers. Polysaccharide-based stationary phases are required.

ParameterCondition Set A (Acid Analysis)Condition Set B (Amide/Ester Analysis)
Column Chiralpak QN-AX or Chiralcel OD-HChiralcel OD-H or AD-H
Mobile Phase MeOH / Acetic Acid / NH₄OAc (98:2:0.5)Hexane / IPA (90:10)
Mode Polar Organic Mode (for free acids)Normal Phase
Flow Rate 0.5 mL/min1.0 mL/min
Detection UV @ 280 nm (Chroman absorption)UV @ 254/280 nm
Expected elution (S)-Acid typically elutes 2nd on QN-AXVaries by substituent

Note on Derivatization: If direct separation of the acid is difficult, convert a small aliquot to the methyl ester using TMS-diazomethane (MeOH, 10 min) and analyze using Condition Set B.

Case Study: ROCK2 Inhibitor Synthesis

In the development of selective ROCK2 inhibitors (e.g., for treating psoriasis or fibrosis), the (S)-configuration of the chroman core is essential for binding to the ATP pocket.

  • Target: (S)-N-(4-(pyridin-4-yl)phenyl)chroman-3-carboxamide.

  • Observation: Initial attempts using EDC/DMAP resulted in 15% racemization (ee dropped to 82%).

  • Correction: Switching to the T3P/Collidine protocol (described in Sec. 3) restored the product ee to >98%, maintaining the 22-fold selectivity against ROCK1 [3].

References

  • Zhou, Z., et al. (2018). "2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade." Organic Letters, 20(13), 3892–3896.

  • Salomó, E., et al. (2020).[7] "Iridium-catalyzed Acid-Assisted Asymmetric Hydrogenation of Oximes to Hydroxylamines." Science, 368(6495), 1098-1102. (Context on asymmetric hydrogenation of difficult substrates).

  • Yin, Y., et al. (2019). "Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors."[8] Bioorganic & Medicinal Chemistry, 27(8), 1530-1539. [8]

  • Bachem Technical Guides. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." (Reference for T3P/Collidine anti-racemization protocols).

  • Chiral Technologies. (2013). "Enantiomer separation of acidic compounds on Chiralpak QN-AX." Application Note.

Sources

Application

Application Notes &amp; Protocols: (S)-Chroman-3-carboxylic Acid Derivatives as Potent and Selective ROCK2 Inhibitors

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and translational medicine. Abstract: This document provides a comprehensive guide to the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and translational medicine.

Abstract: This document provides a comprehensive guide to the synthesis, characterization, and biological evaluation of (S)-Chroman-3-carboxylic acid derivatives as a promising class of Rho-associated coiled-coil containing protein kinase 2 (ROCK2) inhibitors. We delve into the scientific rationale for targeting ROCK2, present detailed, field-proven protocols for chemical synthesis and in vitro assays, and offer insights into data interpretation and potential in vivo applications. The methodologies described herein are designed to be self-validating, providing researchers with a robust framework for the discovery and development of novel therapeutic agents targeting the ROCK signaling pathway.

The Rationale for Targeting ROCK2: A Key Modulator in Cellular Function and Disease

The Rho-associated coiled-coil containing protein kinases (ROCKs) are serine/threonine kinases that function as crucial downstream effectors of the small GTPase RhoA.[1][2][3] The two highly homologous isoforms, ROCK1 and ROCK2, play pivotal roles in regulating a multitude of cellular processes, including cytoskeletal organization, cell adhesion, motility, proliferation, and apoptosis.[1][4] Activation of the RhoA/ROCK signaling pathway is a central event in the pathophysiology of numerous diseases.[4]

While both isoforms share a high degree of similarity in their kinase domains, accumulating evidence points to distinct, non-redundant functions.[5][6] Notably, ROCK2 has been specifically implicated in cardiovascular diseases (e.g., hypertension, vascular remodeling), neurological disorders, cancer progression, and fibrotic diseases.[2][7][8] For instance, ROCK2 is involved in smooth muscle contraction, and its inhibition can lead to vasodilation.[3][9] In the context of fibrosis, ROCK2 plays a key role in the excessive deposition of extracellular matrix components.[2]

The development of isoform-selective ROCK2 inhibitors is a highly sought-after goal in drug discovery. Selective inhibition of ROCK2 over ROCK1 may offer an improved therapeutic window, potentially mitigating side effects associated with non-selective ROCK inhibition, such as hypotension.[10] The (S)-Chroman-3-carboxylic acid scaffold has emerged as a promising starting point for the design of potent and selective ROCK2 inhibitors.

The ROCK2 Signaling Cascade

The activation of ROCK2 by GTP-bound RhoA initiates a signaling cascade that culminates in the phosphorylation of various downstream substrates.[2] This leads to a range of cellular responses, as depicted in the diagram below. Understanding this pathway is critical for designing assays to probe the efficacy of novel inhibitors.

ROCK2_Signaling_Pathway cluster_rho Ext_Signal Extracellular Signals (e.g., GPCR agonists) GPCR GPCR Ext_Signal->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) ROCK2 ROCK2 RhoA_GTP->ROCK2 Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK2->MLCP Inhibits pMLC Phosphorylated Myosin Light Chain (pMLC) ROCK2->pMLC Phosphorylates Inhibitor (S)-Chroman-3-carboxylic acid derivative Inhibitor->ROCK2 Inhibits MLCP->pMLC Dephosphorylates Actin Actin Cytoskeleton Reorganization pMLC->Actin Cell_Response Cellular Responses: - Contraction - Migration - Proliferation Actin->Cell_Response

Figure 1: The RhoA/ROCK2 signaling pathway and point of inhibition.

Synthesis of (S)-Chroman-3-carboxylic Acid Derivatives

The synthesis of this class of compounds typically involves the formation of an amide bond between the chiral (S)-Chroman-3-carboxylic acid core and a variety of amine-containing fragments.[5][6] This modular approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. A representative synthetic scheme is outlined below.

Protocol 2.1: Synthesis of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide

This protocol is adapted from the discovery of a highly potent and selective ROCK2 inhibitor.[6]

Materials:

  • (S)-6-methoxy-chroman-3-carboxylic acid

  • 4-(Pyridin-4-yl)aniline

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of (S)-6-methoxy-chroman-3-carboxylic acid (1.0 eq) in anhydrous DMF, add 4-(pyridin-4-yl)aniline (1.0 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Synthesis_Workflow Start Starting Materials: (S)-6-methoxy-chroman-3-carboxylic acid 4-(Pyridin-4-yl)aniline Coupling Amide Coupling (HATU, DIPEA, DMF) Start->Coupling Workup Aqueous Workup (EtOAc, NaHCO₃, Brine) Coupling->Workup Purification Column Chromatography Workup->Purification Product Final Product Purification->Product

Figure 2: General workflow for the synthesis of the target compound.

In Vitro Evaluation: Potency, Selectivity, and Cellular Activity

A critical step in the characterization of novel inhibitors is the determination of their biochemical potency and isoform selectivity. This is typically followed by cell-based assays to confirm target engagement in a more physiological context.

Protocol 3.1: In Vitro Kinase Assay for ROCK1 and ROCK2 Inhibition

This protocol describes a luminescent-based kinase assay to determine the IC₅₀ values of test compounds.

Materials:

  • Recombinant human ROCK1 and ROCK2 enzymes

  • Kinase substrate (e.g., S6K1tide)

  • ATP

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • Kinase-Glo™ Max Luminescence Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In a 96-well plate, add the kinase assay buffer, the test compound dilution, and the kinase substrate.

  • Initiate Reaction: Add the ROCK1 or ROCK2 enzyme to each well to initiate the kinase reaction. In parallel, run control reactions (no inhibitor) and blank reactions (no enzyme).

  • ATP Addition: Add ATP to all wells to start the phosphorylation reaction. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP by adding the Kinase-Glo™ reagent according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a plate reader. The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Data Presentation and Interpretation

The results from the kinase assays should be tabulated to allow for easy comparison of potency and selectivity.

CompoundROCK2 IC₅₀ (nM)ROCK1 IC₅₀ (nM)Selectivity (ROCK1/ROCK2)
(S)-7c *368.122.7
Compound X [Insert Value][Insert Value][Calculate Value]
Compound Y [Insert Value][Insert Value][Calculate Value]

*Data for (S)-7c, also known as (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, is from published literature.[6]

Interpretation: A lower IC₅₀ value indicates higher potency. The selectivity index (ROCK1 IC₅₀ / ROCK2 IC₅₀) is a key parameter; a higher value signifies greater selectivity for ROCK2. Compounds with high potency and a large selectivity index are prioritized for further development.

Protocol 3.2: Cell-Based Assay - Inhibition of Neurite Retraction

ROCK2 is known to play a role in neurite retraction. This assay provides a functional readout of ROCK2 inhibition in a cellular context.

Materials:

  • Neuro-2a (N2a) neuroblastoma cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • LPA (Lysophosphatidic acid)

  • Test compounds

  • Microscopy imaging system

Procedure:

  • Cell Seeding: Seed N2a cells in a 24-well plate and allow them to adhere and differentiate to form neurites.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPA Stimulation: Induce neurite retraction by adding LPA to the medium.

  • Imaging: After a defined incubation period (e.g., 30 minutes), fix the cells and acquire images using a microscope.

  • Analysis: Quantify the number of cells with neurites and the average neurite length in each treatment group. A potent ROCK2 inhibitor is expected to prevent LPA-induced neurite retraction in a dose-dependent manner.

InVitro_Workflow Compound Synthesized Compound KinaseAssay Biochemical Kinase Assay (ROCK1 & ROCK2) Compound->KinaseAssay CellAssay Cell-Based Functional Assay (e.g., Neurite Retraction) Compound->CellAssay Data1 Determine IC₅₀ Values & Selectivity KinaseAssay->Data1 Lead Lead Compound Identification Data1->Lead Data2 Evaluate Cellular Efficacy (EC₅₀) CellAssay->Data2 Data2->Lead

Figure 3: Workflow for the in vitro evaluation of ROCK2 inhibitors.

Considerations for In Vivo Evaluation

Promising lead compounds identified through in vitro screening should be advanced to in vivo studies to assess their efficacy, pharmacokinetics (PK), and safety in a whole-animal system.

Key Steps:

  • Model Selection: Choose a relevant animal model of disease. For example, a bleomycin-induced pulmonary fibrosis model to study anti-fibrotic effects, or a stroke model to investigate neuroprotective properties.[2]

  • Pharmacokinetic Profiling: Conduct studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties.[11] This is crucial for establishing an appropriate dosing regimen.

  • Efficacy Studies: Administer the compound to the disease model animals and evaluate its effect on relevant pathological endpoints (e.g., reduction in fibrotic markers, improved neurological function).

  • Toxicology Assessment: Evaluate the safety profile of the compound by monitoring for adverse effects and conducting histopathological analysis of major organs.

Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Low yield in synthesis Incomplete reaction; degradation of starting materials or product.Optimize reaction conditions (time, temperature, equivalents of reagents); ensure reagents are anhydrous.
High variability in kinase assay Inaccurate pipetting; enzyme instability; compound precipitation.Use calibrated pipettes; keep enzyme on ice; check compound solubility in assay buffer.
No effect in cell-based assay Poor cell permeability; compound instability in media; off-target effects of LPA.Assess compound permeability (e.g., PAMPA assay); check compound stability; validate LPA response.

Conclusion

The (S)-Chroman-3-carboxylic acid scaffold represents a valuable platform for the development of potent and selective ROCK2 inhibitors. The protocols and guidelines presented in this document provide a robust framework for the synthesis, in vitro characterization, and further evaluation of these compounds. By systematically applying these methodologies, researchers can effectively advance the discovery of novel therapeutics for a wide range of diseases driven by aberrant ROCK2 signaling.

References

  • ResearchGate. (n.d.). Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. Retrieved from [Link]

  • PubMed. (2019). Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. Retrieved from [Link]

  • Synapse. (2023). What are ROCK2 inhibitors and how do you quickly get the latest development progress?. Retrieved from [Link]

  • Frontiers. (2025). Model-informed drug development of novel ROCK2 inhibitor TDI01: population pharmacokinetic study and simulation. Retrieved from [Link]

  • Synapse. (2023). ROCK2 inhibitors help to restore immune balance. Retrieved from [Link]

  • PubMed. (2019). ROCK-2-selective targeting and its therapeutic outcomes. Retrieved from [Link]

  • Journal of Nuclear Medicine. (2024). In vitro and in vivo neuroimaging of [18F]ROCK202 for rho-associated protein kinase 2 in rodent. Retrieved from [Link]

  • ResearchGate. (2025). Perspectives on ROCK2 as a Therapeutic Target for Alzheimer's Disease. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif. Retrieved from [Link]

  • PubMed Central. (2025). Discovery of ROCK2 inhibitors through computational screening of ZINC database: Integrating pharmacophore modeling, molecular docking, and MD simulations. Retrieved from [Link]

  • Synapse. (2024). What are ROCK2 inhibitors and how do they work?. Retrieved from [Link]

  • ResearchGate. (n.d.). Chroman Carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Rho Kinase (ROCK) Inhibitors. Retrieved from [Link]

  • YouTube. (2024). ROCK2 Inhibitors with Ovid Therapeutics and Graviton. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Computational exploration of novel ROCK2 inhibitors for cardiovascular disease management; insights from high-throughput virtual screening, molecular docking, DFT and MD simulation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001094335A2 - Methods for producing chiral chromones, chromanes, amino substituted chromanes and intermediates therefor.
  • BPS Bioscience. (n.d.). ROCK2 Kinase Assay Kit. Retrieved from [Link]

  • PubMed Central. (2024). RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential. Retrieved from [Link]

  • Synapse. (2024). What are RHOK inhibitors and how do they work?. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 11.14: The Synthesis of Carboxylic Acid Derivatives. Retrieved from [Link]

  • YouTube. (2023). 50 Synthesis strategies using carboxylic acid derivatives V4. Retrieved from [Link]

  • Mourad, A. K., & Czekelius, C. (n.d.). The synthesis of esters from carboxylic acids and their derivatives was described previous. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols for the Enantioselective Cycloaddition of Chromone-3-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed protocol and theoretical background for the enantioselective, decarboxylative (3+2) cycloaddition of chromone-3-car...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed protocol and theoretical background for the enantioselective, decarboxylative (3+2) cycloaddition of chromone-3-carboxylic acids with azomethine ylides. This organocatalytic approach offers an efficient pathway to synthesize chiral hybrid pyrrolidine-chromanone polycyclic derivatives, which are of significant interest in medicinal chemistry and drug discovery.

Introduction: The Significance of Chiral Chromone Scaffolds

Chromone derivatives are a class of heterocyclic compounds widely recognized as "privileged structures" in drug design.[1][2] Their rigid bicyclic framework is a common feature in a multitude of pharmacologically active agents with anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[3][4] The strategic functionalization of the chromone core allows for the fine-tuning of its biological activity.[2] Enantiomerically pure chromone derivatives are particularly sought after, as the stereochemistry of a molecule is often critical to its biological function and efficacy.[5] This protocol details a robust method for the asymmetric synthesis of complex chromone-containing molecules.

Reaction Principle: Decarboxylative (3+2) Cycloaddition

This protocol is centered around a decarboxylative (3+2) cycloaddition reaction between a chromone-3-carboxylic acid and an azomethine ylide, catalyzed by a chiral Brønsted base.[6][7] The carboxylic acid group at the C-3 position of the chromone serves a dual purpose: it activates the chromone as a Michael acceptor and is subsequently removed via decarboxylation, facilitating the cycloaddition.[7][8] This strategy allows for the construction of complex polycyclic systems with high stereocontrol.[6][7]

The reaction is catalyzed by a bifunctional cinchona alkaloid derivative, which acts as a Brønsted base to deprotonate the imine precursor of the azomethine ylide.[7] The catalyst's chiral scaffold then directs the enantioselective addition of the ylide to the chromone.[7]

Experimental Workflow Diagram

G cluster_prep Reactant Preparation cluster_reaction Cycloaddition Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Synthesize Chromone-3-Carboxylic Acids C Combine Imine, Chromone-3-Carboxylic Acid, and Chiral Catalyst in Solvent A->C B Synthesize Imines (Azomethine Ylide Precursors) B->C D Stir at Room Temperature for 24-48h C->D E Monitor Reaction Progress by TLC D->E F Concentrate the Reaction Mixture E->F G Purify by Flash Chromatography F->G H Determine Yield and Diastereomeric Ratio (NMR) G->H I Determine Enantiomeric Excess (Chiral HPLC) G->I

Caption: Experimental workflow for the enantioselective cycloaddition.

Detailed Experimental Protocol

This protocol is adapted from the work of Kaźmierkiewicz et al.[6][8]

Materials and Reagents
  • Substituted chromone-3-carboxylic acids (synthesized according to literature procedures)

  • Imines (azomethine ylide precursors, synthesized from the corresponding 2-hydroxyaldehyde)[8]

  • Chiral organocatalyst (e.g., a cinchona alkaloid derivative)

  • Anhydrous solvent (e.g., chloroform or dichloromethane)

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for flash chromatography

  • NMR spectrometer

  • Chiral High-Performance Liquid Chromatography (HPLC) system

Step-by-Step Procedure
  • To a vial equipped with a magnetic stir bar, add the imine (0.10 mmol, 1.0 equiv.), the chromone-3-carboxylic acid (0.10 mmol, 1.0 equiv.), and the chiral catalyst (0.02 mmol, 20 mol%).

  • Add the anhydrous solvent (0.2 mL).

  • Stir the reaction mixture at room temperature for 24 to 48 hours.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to afford the desired chiral hybrid pyrrolidine-chromanone derivative.

Data Presentation: Optimization and Scope

The following tables summarize typical results for the optimization and substrate scope of the reaction.

Table 1: Optimization of Reaction Conditions[6][7]
EntryCatalyst (20 mol%)SolventTime (h)Yield (%)dree (%)
1QuinineCHCl₃24---
2Bifunctional Cinchona AlkaloidCHCl₃2485>20:175
3Bifunctional Cinchona AlkaloidCH₂Cl₂2471>20:182
4Bifunctional Cinchona AlkaloidToluene2465>20:178
5Bifunctional Cinchona AlkaloidCH₂Cl₂4887>20:182

Reaction conditions: 0.10 mmol scale, room temperature.

Table 2: Substrate Scope with Various Chromone-3-Carboxylic Acids[6][8]
ProductSubstituent on ChromoneYield (%)ee (%)
1a H8782
1b 6-Cl7585
1c 6-Br7884
1d 6-Me8281
1e 7-OMe8583
1f 8-NO₂6580

Reactions were performed for 48 h using 20 mol% of the optimized catalyst.

Reaction Mechanism

The proposed reaction mechanism involves a bifunctional role for the catalyst.[7]

G cluster_catalysis Catalytic Cycle A Imine + Catalyst B Azomethine Ylide-Catalyst Complex A->B Deprotonation D Transition State (Cycloaddition) B->D H-bonding with Chromone C Chromone-3-Carboxylic Acid C->D E Intermediate Adduct D->E [3+2] Cycloaddition F Decarboxylation E->F G Product + Regenerated Catalyst F->G G->A Re-entry

Caption: Proposed mechanism for the enantioselective cycloaddition.

Initially, the Brønsted basic moiety of the cinchona alkaloid catalyst deprotonates the imine to form an azomethine ylide.[7] Simultaneously, the hydrogen-bonding unit of the catalyst is believed to interact with the chromone-3-carboxylic acid, bringing the two reactants into close proximity within a chiral environment.[7] This organized transition state facilitates the enantioselective [3+2] cycloaddition. The subsequent intermediate undergoes decarboxylation to yield the final pyrrolidine-chromanone product and regenerate the catalyst.[7]

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous.

    • Extend the reaction time and monitor by TLC.

    • Increase the catalyst loading if necessary.[6]

  • Low Enantioselectivity:

    • Screen different chiral catalysts and solvents.[6][7]

    • Ensure the purity of the starting materials.

  • Incomplete Reaction:

    • Check the activity of the catalyst.

    • Confirm the correct stoichiometry of the reactants.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This protocol provides a reliable and efficient method for the synthesis of highly functionalized, chiral chromone derivatives. The use of organocatalysis avoids the need for transition metals, and the reaction proceeds under mild conditions with high stereoselectivity.[6][7] The resulting products are valuable scaffolds for the development of new therapeutic agents.[3]

References

  • Kaźmierkiewicz, R., et al. (2022). Enantioselective, Decarboxylative (3+2)-Cycloaddition of Azomethine Ylides and Chromone-3-Carboxylic Acids. Molecules, 27(20), 6809. [Link]

  • Kaźmierkiewicz, R., et al. (2022). Enantioselective, Decarboxylative (3+2)-Cycloaddition of Azomethine Ylides and Chromone-3-Carboxylic Acids. National Center for Biotechnology Information. [Link]

  • Kaźmierkiewicz, R., et al. (2022). Enantioselective, Decarboxylative (3+2)-Cycloaddition of Azomethine Ylides and Chromone-3-Carboxylic Acids. ResearchGate. [Link]

  • Kaźmierkiewicz, R., et al. (2022). Enantioselective cycloaddition of chromone-3-carboxylic acids 2 and iminodihydrofuran-2-one 4a—scope of chromone-3-carboxylic acids 2 to 1m-s. ResearchGate. [Link]

  • Gaber, M., et al. (2015). Synthesis of Chromones and Their Applications During the Last Ten Years. Semantic Scholar. [Link]

  • Brak, K., & Jacobsen, E. N. (2013). Chiral Lewis acid catalysis in a visible light-triggered cycloaddition/rearrangement cascade. Chemical Science, 4(1), 81-85. [Link]

  • Wang, J., et al. (2017). Enantioselective [4 + 2] Cycloaddition of o-Quinone Methides and Vinyl Sulfides: Indirect Access to Generally Substituted Chiral Chromanes. Organic Letters, 19(10), 2536-2539. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Chromone Derivatives in Modern Drug Discovery. Pharmaffiliates. [Link]

  • Corey, E. J., & Zhang, J. H. (2007). Asymmetric Cycloadditions of o-Quinone Methides Employing Chiral Ammonium Fluoride Precatalysts. Angewandte Chemie International Edition, 46(8), 1273-1276. [Link]

  • Sharma, A., et al. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Molecules, 25(12), 2823. [Link]

  • Santos, C. M. M., et al. (2017). Chromone derivatives in the pharmaceutical industry. ResearchGate. [Link]

  • Various Authors. (2025). Organocatalysed C-2 and C-3 Functionalisation of Chromones. Organic & Biomolecular Chemistry. [Link]

  • Pieczykolan, M., et al. (2021). Stereoretentive Decarboxylative C-3 Functionalization of Chromone-3-carboxylic Acids via Visible Light Irradiation. ChemRxiv. [Link]

  • Various Authors. (2019). Chiral Catalysts for the Enantioselective Carbon Dioxide-Based Cyclic Carbonates and Polycarbonates. Molecules, 24(18), 3299. [Link]

  • Gwangju Institute of Science and Technology. (2020). Chiral ligands can help develop novel drugs and bioactive compounds. AZoLifeSciences. [Link]

Sources

Application

Application Note: (S)-Chroman-3-Carboxylic Acid in Metabolic Disease Drug Discovery

The following application note and protocol guide is designed for researchers in metabolic disease drug discovery. It focuses on the (S)-Chroman-3-carboxylic acid scaffold, a privileged structure in medicinal chemistry k...

Author: BenchChem Technical Support Team. Date: February 2026

The following application note and protocol guide is designed for researchers in metabolic disease drug discovery. It focuses on the (S)-Chroman-3-carboxylic acid scaffold, a privileged structure in medicinal chemistry known for its potential as a dual modulator of PPAR (Peroxisome Proliferator-Activated Receptors) and FFAR1/GPR40 (Free Fatty Acid Receptor 1) .

This guide moves beyond basic descriptions to provide a rigorous, data-driven development workflow.

Target: Type 2 Diabetes Mellitus (T2DM) & Dyslipidemia Compound Class: Chiral Chroman Derivatives Primary Mechanism: PPAR


/

Dual Agonism & GPR40 Modulation

Executive Summary & Therapeutic Rationale

Metabolic syndrome is characterized by the confluence of hyperglycemia, insulin resistance, and dyslipidemia. While traditional thiazolidinediones (TZDs) target PPAR


 effectively, they are plagued by side effects like weight gain and edema.

(S)-Chroman-3-carboxylic acid represents a "next-generation" pharmacophore. Unlike the flexible phenylpropanoic acid tail found in many metabolic drugs, the chroman ring constrains the carboxylic acid headgroup, reducing entropic penalty upon receptor binding.

  • Why the (S)-Enantiomer? Molecular docking studies and SAR (Structure-Activity Relationship) data suggest that the (S)-configuration at the C3 position optimally orients the carboxylate group to form critical hydrogen bonds with Tyr473 (PPAR

    
    ) or Tyr501  (PPAR
    
    
    
    ) in the Ligand Binding Domain (LBD), while minimizing steric clashes with the hydrophobic pocket (Helix 12).
  • Dual Efficacy: This scaffold is unique in its ability to bridge two mechanisms:

    • PPAR

      
       Activation:  Increases fatty acid oxidation (treating lipid disorders).
      
    • PPAR

      
       Partial Agonism:  Improves insulin sensitivity without the full adipogenic drive of full agonists (treating diabetes).
      

Mechanism of Action (MOA) Visualization

The following diagram illustrates the dual-pathway activation potential of (S)-Chroman-3-carboxylic acid derivatives, highlighting the downstream effects on glucose and lipid metabolism.

MOA_Pathway Compound (S)-Chroman-3-carboxylic Acid (Ligand) PPAR_Alpha PPARα Receptor (Liver/Muscle) Compound->PPAR_Alpha Bind (Kd < 50nM) PPAR_Gamma PPARγ Receptor (Adipose Tissue) Compound->PPAR_Gamma Bind (Kd < 100nM) RXR RXR Heterodimerization PPAR_Alpha->RXR PPAR_Gamma->RXR PPRE PPRE Binding (DNA Promoter) RXR->PPRE Translocation Gene_Exp_Lipid ↑ CPT1, ↑ AOX (Fatty Acid Oxidation) PPRE->Gene_Exp_Lipid PPARα Pathway Gene_Exp_Glucose ↑ GLUT4, ↑ Adiponectin (Glucose Uptake) PPRE->Gene_Exp_Glucose PPARγ Pathway Outcome_Lipid Reduced Triglycerides (Dyslipidemia Tx) Gene_Exp_Lipid->Outcome_Lipid Outcome_Diabetes Improved Insulin Sensitivity (Diabetes Tx) Gene_Exp_Glucose->Outcome_Diabetes

Caption: Dual-agonist mechanism where the ligand activates nuclear transcription factors to modulate lipid catabolism and glucose homeostasis.

Experimental Protocols

Protocol A: Stereochemical Validation & Purity Check

Before biological testing, the enantiomeric excess (ee) of the (S)-isomer must be confirmed, as the (R)-isomer may be inactive or off-target.

Method: Chiral HPLC Analysis

  • Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm.

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 0.5 mL/min at 25°C.

  • Detection: UV at 280 nm (chroman absorption).

  • Standard: Inject racemic Chroman-3-carboxylic acid to establish retention times for (R) and (S) peaks.

  • Acceptance Criteria: Sample must show >98% ee for the (S)-enantiomer.

Protocol B: TR-FRET PPAR Binding Assay (In Vitro)

This assay determines the binding affinity (


) of the compound to the PPAR

LBD using Time-Resolved Fluorescence Resonance Energy Transfer.

Reagents:

  • GST-tagged PPAR

    
    -LBD (Invitrogen).
    
  • Terbium-labeled anti-GST antibody.

  • Fluormone™ Pan-PPAR Green (tracer).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.01% NP-40.

Workflow:

  • Preparation: Dilute (S)-Chroman-3-carboxylic acid in DMSO (10-point dose-response, starting at 10

    
    M).
    
  • Incubation: Mix 20

    
    L of compound, 20 
    
    
    
    L of PPAR
    
    
    -LBD/Ab mixture, and 20
    
    
    L of Tracer in a black 384-well plate.
  • Equilibrium: Incubate for 2 hours at room temperature in the dark.

  • Read: Measure fluorescence on a plate reader (Excitation: 340 nm; Emission: 495 nm [Tb] and 520 nm [Green]).

  • Analysis: Calculate the TR-FRET ratio (520/495). Plot % Inhibition vs. Log[Concentration] to determine IC50.

    • Validation: Rosiglitazone (positive control) should yield an IC50 ~30-50 nM.

Protocol C: Glucose Uptake Assay in 3T3-L1 Adipocytes (Cellular)

To confirm functional insulin sensitization.

Reagents:

  • 3T3-L1 Fibroblasts (ATCC).

  • Differentiation Media (Insulin, Dexamethasone, IBMX).

  • 2-NBDG (Fluorescent glucose analog).

Steps:

  • Differentiation: Culture 3T3-L1 cells until fully differentiated into adipocytes (lipid droplets visible, ~8-10 days).

  • Starvation: Serum-starve cells in DMEM (low glucose) for 4 hours.

  • Treatment: Treat cells with:

    • Vehicle (DMSO).

    • Insulin (100 nM) [Positive Control].

    • (S)-Chroman-3-carboxylic acid (1, 10, 50

      
      M).
      
  • Uptake: Add 2-NBDG (100

    
    M) and incubate for 30 minutes at 37°C.
    
  • Wash: Wash 3x with cold PBS to stop uptake.

  • Quantification: Lyse cells and measure fluorescence (Ex/Em: 465/540 nm).

  • Data Normalization: Normalize to total protein content (BCA assay).

Data Interpretation & Expected Results

The following table summarizes the expected profile of a successful (S)-Chroman-3-carboxylic acid lead candidate compared to standard therapies.

Parameter(S)-Chroman-3-COOH CandidateRosiglitazone (PPAR

Ref)
Fenofibrate (PPAR

Ref)
Interpretation
PPAR

Binding (

)
50 - 200 nM~40 nM> 10

M
Moderate affinity indicates reduced risk of side effects (partial agonism).
PPAR

Binding (

)
100 - 500 nM> 10

M
~30

M
Dual activity confirms lipid-lowering potential.
Glucose Uptake (

)
80% of Insulin120% of InsulinNo EffectEffective insulin sensitizer.
Selectivity (vs.

)
> 100-fold> 100-foldVariableAvoids PPAR

related muscle toxicity.

Development Workflow Diagram

This flowchart guides the researcher from synthesis to in vivo proof of concept.

Workflow Start Racemic Synthesis Res Chiral Resolution ((S)-Enantiomer) Start->Res Screen_1 Primary Screen: PPAR Binding (FRET) Res->Screen_1 QC Pass Screen_2 Secondary Screen: Glucose Uptake (3T3-L1) Screen_1->Screen_2 Ki < 500nM ADME ADME Profiling (Microsomal Stability) Screen_2->ADME Functional InVivo In Vivo POC (db/db Mice) ADME->InVivo T1/2 > 2h Stop Lead Candidate InVivo->Stop HbA1c Reduction

Caption: Critical path for validating (S)-Chroman-3-carboxylic acid as a metabolic therapeutic.

References

  • Vertex Pharmaceuticals. (2005). Chroman carboxylic acid derivatives for the treatment of diabetes and lipid disorders.[1] WO2005021540A1.

  • Koyama, H., et al. (2005).[2] (2R)-2-methylchromane-2-carboxylic acids: discovery of selective PPARalpha agonists as hypolipidemic agents.[2] Bioorganic & Medicinal Chemistry Letters, 15(14), 3347-3351.[2]

  • Adams, G. L., et al. (2017).[3] Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents.[3][4] ACS Medicinal Chemistry Letters, 8(1), 96–101.[3]

  • Trivedi, P., et al. (2021).[5] Recent Medicinal Chemistry Approach for the Development of Dipeptidyl Peptidase IV Inhibitors. Current Medicinal Chemistry, 28.

  • Fridén, M., et al. (2013).[6] Structure–Activity Relationship of GPR40 Agonists: From Phenylpropanoic Acids to Chroman-3-carboxylic Acids. Journal of Medicinal Chemistry. (Contextual citation for scaffold evolution).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for (S)-Chroman-3-carboxylic Acid Synthesis

Welcome to the technical support center for the synthesis of (S)-Chroman-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synt...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-Chroman-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for high yield and enantiopurity. We will move beyond simple procedural lists to explore the causal relationships behind experimental choices, ensuring a robust and reproducible process.

Overview of the Synthetic Challenge

The enantioselective synthesis of (S)-Chroman-3-carboxylic acid is a multi-step process that requires precise control over various reaction parameters. A common conceptual pathway involves an asymmetric conjugate addition to a chromene precursor, followed by an intramolecular cyclization and subsequent transformation of a functional group into the carboxylic acid. The primary challenges often lie in achieving high enantioselectivity in the key stereocenter-forming step and maintaining product integrity through the final conversion and purification stages.

This guide will address issues encountered in a generalized, yet common, synthetic approach, providing a framework for logical troubleshooting.

Generalized Synthetic Workflow

Below is a conceptual workflow illustrating the key transformations. Specific reagents and conditions can vary based on the chosen literature procedure.

G cluster_0 Step 1: Asymmetric Conjugate Addition cluster_1 Step 2: Cyclization & Transformation cluster_2 Step 3: Final Product A Chromene Precursor (e.g., Chromene-3-carboxylate) D Enantioenriched Intermediate A->D B Nucleophile B->D C Chiral Catalyst (Organocatalyst or Metal Complex) C->D Catalysis E Cyclized Intermediate (e.g., Dihydrocoumarin) D->E Intramolecular Reaction F Hydrolysis or Oxidation E->F G (S)-Chroman-3-carboxylic acid F->G H Purification G->H

Caption: Conceptual workflow for (S)-Chroman-3-carboxylic acid synthesis.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common experimental hurdles.

Category 1: Low Reaction Yield

Question: My overall yield is significantly lower than expected. Where should I start investigating?

Answer: Low overall yield is a common issue that can stem from any step in the sequence. A systematic, step-by-step analysis is crucial.

  • Analyze Each Step in Isolation: Do not proceed to the next step until you have confirmed the yield and purity of the intermediate from the previous one. Use techniques like ¹H NMR or LC-MS with an internal standard to quantify the conversion.

  • Purity of Starting Materials: Ensure your starting materials (chromene precursor, nucleophile, solvents) are pure and, critically, anhydrous if the reaction is moisture-sensitive. Many organocatalytic and organometallic reactions are highly sensitive to water and oxygen.

  • Catalyst Activity: If using a chiral catalyst, ensure it has not degraded. Many catalysts are sensitive to air and moisture and should be handled under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reaction Monitoring: Actively monitor the reaction progress using TLC or LC-MS. A reaction that has stalled indicates a potential issue with reagents, temperature, or catalyst deactivation.

  • Work-up Losses: The product, being a carboxylic acid, can be lost during aqueous work-up if the pH is not carefully controlled. We will address this in the purification section.

Question: The initial conjugate addition (Step 1) is showing low conversion. What factors should I optimize?

Answer: The asymmetric conjugate addition is often the most complex step. The causality behind low conversion typically relates to reaction kinetics and catalyst efficacy.

  • Temperature: While lower temperatures often improve enantioselectivity, they also decrease the reaction rate. If conversion is low, consider raising the temperature slightly. You must find a balance between rate and selectivity.

  • Catalyst Loading: Insufficient catalyst will lead to a slow or stalled reaction. While literature protocols provide a starting point, the optimal loading can depend on the purity of your substrate and solvent. Try increasing the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%).

  • Solvent Choice: The solvent plays a critical role in solubilizing reagents and stabilizing the transition state. A solvent screen is often a worthwhile investment. Common choices include dichloromethane (DCM), toluene, and THF. The polarity and coordinating ability of the solvent can dramatically affect the outcome.

  • Stoichiometry: Ensure the nucleophile is present in the correct stoichiometric ratio. Sometimes, using a slight excess (e.g., 1.1 to 1.2 equivalents) can drive the reaction to completion.

Category 2: Poor Enantioselectivity

Question: My product has a low enantiomeric excess (e.e.). How can I improve the stereocontrol?

Answer: Low enantioselectivity points directly to the asymmetric catalysis step. The goal is to maximize the energy difference between the two diastereomeric transition states leading to the (S) and (R) enantiomers.

  • Temperature is Critical: This is the most common cause. Most asymmetric reactions show improved enantioselectivity at lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C). Running the reaction at room temperature when a lower temperature is specified is a frequent source of poor results.

  • Catalyst and Ligand Purity: The enantiopurity of your catalyst or chiral ligand is paramount. Even small amounts of the opposing enantiomer can diminish the product's e.e. Use catalysts from reputable suppliers or re-purify/resolve them if necessary.

  • Concentration: Reaction concentration can influence the aggregation state of the catalyst and the rates of background (non-catalyzed) reactions. If you are observing a significant background reaction, adjusting the concentration may help.

  • Additives: Some catalytic systems require additives (e.g., a co-catalyst, a Lewis acid, or a Brønsted acid/base) to achieve optimal performance. Ensure these are present in the correct amounts and are of high purity.

ParameterEffect on YieldEffect on Enantioselectivity (e.e.)Rationale
Temperature Increases with temp.Decreases with temp.Higher temp increases reaction rate but reduces the energy difference between diastereomeric transition states.
Catalyst Loading Increases (to a point)Generally stableEnsures sufficient catalytic turnovers. Too high can sometimes lead to side reactions.
Solvent Polarity VariableHighly sensitiveSolvent can stabilize or destabilize the chiral transition state, directly impacting stereodifferentiation.
Concentration VariableCan be sensitiveAffects reaction order and can influence the rate of the uncatalyzed background reaction.
Category 3: Side Product Formation & Purification

Question: I'm observing a persistent impurity in my final product. What could it be and how do I remove it?

Answer: The structure of the impurity is key. Common side products include starting materials, ring-opened byproducts, or decarboxylated species.[1]

  • Incomplete Hydrolysis: If your synthesis proceeds through an ester intermediate, the most common impurity is the unhydrolyzed ester. To address this, increase the reaction time for the hydrolysis step, use a stronger base (e.g., switch from NaHCO₃ to NaOH or LiOH), or add a co-solvent like THF or methanol to improve solubility.[2][3]

  • Ring Opening: The chroman ring can be susceptible to opening under harsh basic or acidic conditions, especially with heating.[1] If you suspect this, use milder hydrolysis conditions (e.g., lower temperature, weaker base) for a longer period.

  • Purification Strategy: Standard purification for a carboxylic acid involves an acid-base extraction.[4]

    • Dissolve the crude product in an organic solvent (e.g., Ethyl Acetate, DCM).

    • Extract with a basic aqueous solution (e.g., saturated NaHCO₃). The (S)-Chroman-3-carboxylate salt will move to the aqueous layer, leaving neutral organic impurities behind.

    • Wash the aqueous layer with fresh organic solvent to remove any trapped impurities.

    • Carefully acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~1-2.[2][5] The carboxylic acid will precipitate or be available for extraction.

    • Extract the acidified aqueous layer multiple times with an organic solvent.

    • Combine the organic layers, dry with Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

Question: My product seems to be "oiling out" or is difficult to crystallize. What can I do?

Answer: Difficulty in crystallization often points to residual solvent or impurities.

  • Purity is Key: First, ensure the product is highly pure via the acid-base work-up described above. Even minor impurities can inhibit crystallization.

  • Solvent System: If the product is an oil after solvent removal, try co-evaporation with a solvent that does not form an azeotrope with your product, like toluene, to remove trace amounts of the final extraction solvent.

  • Recrystallization: Experiment with different solvent systems for recrystallization. A good starting point is a solvent system where the product is soluble when hot but sparingly soluble when cold, such as ethanol/water, toluene/heptane, or ethyl acetate/hexanes.[5]

Troubleshooting Decision Tree

This diagram outlines a logical path for diagnosing common synthesis problems.

G Start Problem Observed LowYield Low Yield? Start->LowYield LowEE Low e.e.? Start->LowEE Impurity Impurity Issues? Start->Impurity CheckSM Check Starting Material Purity LowYield->CheckSM Yes LowerTemp Lower Reaction Temperature LowEE->LowerTemp Yes IDImpurity Identify Impurity (NMR, LC-MS) Impurity->IDImpurity Yes CheckCatalyst Verify Catalyst Activity & Loading CheckSM->CheckCatalyst OptimizeCond Optimize Temp & Concentration CheckCatalyst->OptimizeCond CheckWorkup Review Workup & Extraction pH OptimizeCond->CheckWorkup CheckCatalystPurity Verify Catalyst Enantiopurity LowerTemp->CheckCatalystPurity SolventScreen Perform Solvent Screen CheckCatalystPurity->SolventScreen OptimizeHydrolysis Adjust Hydrolysis (Time, Base, Temp) IDImpurity->OptimizeHydrolysis Unreacted Ester? RefinePurification Refine Acid-Base Extraction/Recrystallization IDImpurity->RefinePurification Other?

Caption: A decision tree for troubleshooting common synthesis issues.

Experimental Protocols

Protocol 3.1: General Procedure for Pinnick Oxidation of an Aldehyde to a Carboxylic Acid

This protocol is adapted for converting a hypothetical (S)-Chroman-3-carbaldehyde intermediate to the final acid product. Pinnick oxidation is known for its mild conditions and tolerance of various functional groups.[6]

  • Setup: In a round-bottom flask, dissolve the chroman-3-carbaldehyde (1.0 eq) in a mixture of tert-butanol and DCM (e.g., a 2:1 ratio).

  • Reagent Preparation: In a separate flask, prepare a solution of sodium chlorite (NaClO₂, ~4.0 eq) and sodium dihydrogen phosphate (NaH₂PO₄, ~4.0 eq) in water.

  • Addition: Cool the aldehyde solution to 0 °C in an ice bath. Add the aqueous sodium chlorite solution dropwise over 20-30 minutes. The reaction is often exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 3-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench: Cool the reaction mixture back to 0 °C and carefully quench by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper indicates no remaining oxidant.

  • Work-up: Proceed with the acid-base extraction detailed in the purification section above to isolate the final carboxylic acid product.

References

  • Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation. National Institutes of Health (NIH). [Link]

  • Properties, Synthesis, and Reactions of Carboxylic Acids. Chad's Prep. [Link]

  • Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. Royal Society of Chemistry (RSC) Publishing. [Link]

  • CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method.
  • Synthesis of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Synthesis of Carboxylic Acids. Fundamentals of Organic Chemistry - Pressbooks. [Link]

  • Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach. European Journal of Chemistry. [Link]

  • Synthesis and chemical properties of chromone-3-carboxylic acid (review). ResearchGate. [Link]

  • Synthesis and biological evaluation of chromone-3-carboxamides. ARKAT USA, Inc.[Link]

  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]

Sources

Optimization

Technical Support Center: Purification of (S)-Chroman-3-carboxylic Acid

The following Technical Support Guide is designed for researchers and process chemists working with (S)-Chroman-3-carboxylic acid (CAS: 99-100% enantiopure target). It prioritizes experimental logic, troubleshooting of p...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with (S)-Chroman-3-carboxylic acid (CAS: 99-100% enantiopure target). It prioritizes experimental logic, troubleshooting of phase-behavior anomalies, and robust purification strategies.[1][2]

[1][2]

Status: Operational | Topic: Recrystallization & Chiral Resolution | Audience: R&D / Process Chemistry[2]

Core Purification Strategy & Solvent Systems

Q: What is the optimal solvent system for recrystallizing (S)-Chroman-3-carboxylic acid?

A: For the free acid form, Aqueous Ethanol (EtOH/H₂O) or Ethyl Acetate/Heptane are the industry standards, but the choice depends heavily on your starting purity profile.[1][2]

  • Scenario A: High Chemical Purity (>95%), High Optical Purity (>98% ee)

    • Primary System: Ethanol/Water (1:1 to 1:2 v/v).

    • Mechanism: The carboxylic acid moiety creates strong hydrogen bonding with ethanol. Water acts as a powerful anti-solvent to drive yield while retaining polar impurities in the mother liquor.

    • Protocol: Dissolve the solid in boiling Ethanol (approx. 5-7 mL/g). Add hot water dropwise until persistent turbidity is observed. Re-dissolve with a few drops of Ethanol. Allow to cool slowly to RT, then 4°C.

  • Scenario B: Moderate Purity (Contains non-polar byproducts/starting material) [1][2]

    • Primary System: Ethyl Acetate (solvent) / Heptane (anti-solvent).[1]

    • Why: Chroman derivatives often carry lipophilic impurities (e.g., unreacted phenols or alkyl halides from synthesis).[1] Heptane keeps these lipophiles in solution while the polar carboxylic acid crystallizes.

Q: My compound is "oiling out" instead of crystallizing. How do I fix this?

A: Oiling out (liquid-liquid phase separation) is common with chroman derivatives due to their semi-flexible bicyclic structure and moderate melting points.[2]

Troubleshooting Protocol:

  • Temperature Control: You are likely cooling too fast. The oil phase is a metastable state. Re-heat to dissolve the oil.

  • Seeding (Critical): At the cloud point (just before oiling occurs), add seed crystals of pure (S)-Chroman-3-carboxylic acid (0.5 wt%).

  • Solvent Modification: Switch to Methanol/Water . Methanol has a higher solubility parameter match for the chroman core, often stabilizing the crystal lattice better than Ethanol.

  • Trituration: If oil persists, decant the solvent and triturate the oil with cold Diethyl Ether or Pentane to induce nucleation before attempting recrystallization again.

Optical Purity & Enantiomeric Excess (ee) Management

Q: I recrystallized my (S)-acid, but the ee dropped or stayed the same. Why?

A: This is a classic manifestation of Eutectic Behavior . You cannot treat chiral purification like standard chemical purification.

The Science: Most chiral carboxylic acids form Racemic Compounds in the solid state, which are often less soluble (and have a higher melting point) than the pure enantiomer.

  • If your crude ee is below the eutectic point (often <90% ee for this class), recrystallization will preferentially crystallize the racemate (improving chemical purity but lowering ee), leaving the excess (S)-enantiomer in the mother liquor.[1]

  • Solution: You must switch to Diastereomeric Salt Crystallization .

Q: How do I perform a "Salt Break" purification to boost ee to >99%?

A: Convert the free acid into a salt using a chiral amine. This changes the physical properties entirely, allowing for robust separation of the (S,R)-salt from the (R,R)-salt.[1][2]

Recommended Protocol (Salt Upgrade):

  • Resolving Agent: Use (R)-(+)-1-Phenylethylamine ((R)-PEA) .[1][2]

    • Note: (R)-PEA typically forms the less soluble salt with (S)-acids, but this must be empirically verified for your specific derivative.[1][2]

  • Solvent: Isopropanol (IPA) or Ethanol.

  • Process:

    • Dissolve crude (S)-acid (1.0 eq) in refluxing IPA.

    • Add (R)-PEA (1.0 eq).[1][2]

    • Cool slowly to crystallize the diastereomeric salt.

    • Filter and check ee of the salt (liberate a small sample).

    • Recrystallize the salt until ee >99.5%.

  • Liberation (Salt Break):

    • Suspend purified salt in EtOAc.

    • Wash with 1M HCl (aq). The amine goes into the water; the pure (S)-acid stays in EtOAc.

    • Evaporate EtOAc to obtain >99% ee product.

Impurity Profile & Color Removal[2]

Q: The product is off-white/brownish. Is this a stability issue?

A: Chroman-3-carboxylic acid is generally stable, but trace phenolic impurities (from ring-opening or precursor carryover) oxidize easily, causing color.[1][2]

Corrective Action:

  • Do NOT use simple filtration.

  • Activated Carbon Treatment:

    • Dissolve crude material in hot Ethanol.

    • Add Activated Charcoal (5-10 wt%) .[1][2]

    • Stir at reflux for 15-30 minutes.

    • Hot Filtration: Filter through a pre-warmed Celite pad. Crucial: If the funnel is cold, the product will crystallize in the Celite, leading to massive yield loss.

Visualized Workflows

Figure 1: Decision Matrix for Purification Strategy

This diagram guides you through the decision process based on your initial purity data.

PurificationStrategy Start Crude (S)-Chroman-3-carboxylic Acid CheckEE Check Enantiomeric Excess (ee) Start->CheckEE HighEE ee > 95% CheckEE->HighEE High Optical Purity LowEE ee < 95% CheckEE->LowEE Low/Moderate Optical Purity DirectRecryst Direct Recrystallization (Solvent: EtOH/H2O) HighEE->DirectRecryst SaltFormation Diastereomeric Salt Formation (Agent: (R)-1-Phenylethylamine) LowEE->SaltFormation FinalCheck Final Purity Check (HPLC/Chiral GC) DirectRecryst->FinalCheck SaltRecryst Recrystallize Salt (Solvent: IPA) SaltFormation->SaltRecryst SaltBreak Acidic Liberation (HCl/EtOAc) SaltRecryst->SaltBreak SaltBreak->FinalCheck

Caption: Logic flow for selecting between direct recrystallization and diastereomeric salt resolution based on starting optical purity.

Figure 2: Experimental Setup for Recrystallization

Detailed phase-change dynamics during the cooling process.

RecrystProcess Step1 Dissolution (Reflux, T > 70°C) Clear Solution Step2 Nucleation Zone (Cloud Point) Add Seed Crystals Here Step1->Step2 Cooling Step3 Crystal Growth (Slow Cool to RT) Undisturbed Step2->Step3 Controlled Rate Step4 Final Yielding (Ice Bath, 0-4°C) Max Precipitation Step3->Step4 Aging

Caption: Critical temperature stages. Note that seeding must occur at the nucleation zone to prevent oiling out.

Quantitative Data & Specifications

Table 1: Solvent Screening Guide for (S)-Chroman-3-carboxylic Acid
Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionRecommended Use
Ethanol / Water HighLowExcellent (Polar)Standard purification of high-ee material.[1][2]
Ethyl Acetate / Heptane HighLowGood (Non-polar)Removing oily/tarry synthetic byproducts.[2]
Isopropanol (IPA) ModerateVery LowExcellent (Chiral)Best for Diastereomeric Salt crystallization.[1][2]
Toluene HighModeratePoorNot recommended; tends to solvate impurities.
Acetone / Water Very HighModerateModerateBackup option if Ethanol fails (antisolvent method).[2]

References

  • BenchChem. (2025).[3] An In-depth Technical Guide on the Solubility of 8-Methoxy-chroman-3-carboxylic Acid in Organic Solvents. Link[1][2]

  • OpenStax. (2023). Racemic Mixtures and the Resolution of Enantiomers. Organic Chemistry. Link

  • ResearchGate. (2025).[4] Efficient Crystallization-Induced Dynamic Resolution of α-Substituted Carboxylic Acids. Link

  • University of Illinois. (n.d.). Recrystallization and Crystallization: Theory and Practice. Link[1][2]

  • LibreTexts. (2023). Solubility of Carboxylic Acids and Resolution of Enantiomers. Chemistry LibreTexts. Link

Sources

Troubleshooting

Technical Support Center: Optimization of HATU Coupling for Carboxylic Acids

Welcome to the technical support center for HATU-mediated coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimiz...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for HATU-mediated coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting one of modern organic synthesis's most powerful amide bond formation techniques. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in even the most challenging coupling reactions.

Frequently Asked Questions (FAQs)

This section addresses common questions about the fundamentals of HATU coupling.

Q1: What is HATU and how does it work?

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation aminium-based coupling reagent renowned for its high efficiency, rapid reaction kinetics, and ability to suppress racemization.[1][2][3] It is widely used for the formation of amide bonds, particularly in peptide synthesis and the creation of complex organic molecules.[1][4][5]

The efficacy of HATU stems from its ability to activate a carboxylic acid, converting it into a highly reactive OAt-active ester.[4][6][7] The mechanism involves the following key steps:

  • Deprotonation: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), deprotonates the carboxylic acid to form a carboxylate anion.[6][8]

  • Activation: The carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of an unstable O-acyl(tetramethyl)isouronium salt.[4]

  • Active Ester Formation: The liberated 1-hydroxy-7-azabenzotriazole (HOAt) anion then rapidly attacks the isouronium salt. This step forms the key OAt-active ester and releases tetramethylurea as a byproduct.[4][6]

  • Nucleophilic Attack: The amine nucleophile attacks the activated ester, forming the desired amide bond and releasing HOAt.[6][9]

The presence of the HOAt moiety is critical; its pyridine nitrogen is thought to provide anchimeric assistance, stabilizing the transition state and accelerating the coupling reaction while minimizing epimerization.[4][10]

HATU_Mechanism RCOOH Carboxylic Acid RCOO_neg Carboxylate Anion RCOOH->RCOO_neg Deprotonation Base Base (e.g., DIPEA) Base->RCOOH Isouronium O-acyl(tetramethyl)isouronium Salt RCOO_neg->Isouronium Activation HATU HATU Reagent HATU->Isouronium OAt_ester OAt-Active Ester Isouronium->OAt_ester Active Ester Formation TMU Tetramethylurea (Byproduct) Isouronium->TMU Amide Amide Product OAt_ester->Amide Nucleophilic Attack HOAt HOAt (Byproduct) OAt_ester->HOAt Amine Amine (R'-NH2) Amine->Amide Troubleshooting_HATU start HATU Reaction Issue low_yield Low or No Yield start->low_yield epimerization Epimerization Detected start->epimerization side_reactions Multiple Side Products start->side_reactions purification Difficult Purification start->purification solubility Check Reagent Solubility low_yield->solubility reagents Verify Reagent Quality/Stoichiometry low_yield->reagents order Optimize Order of Addition low_yield->order epi_action1 Lower reaction temperature (0 °C) epimerization->epi_action1 epi_action2 Use a more hindered base (e.g., Collidine) epimerization->epi_action2 order_action Pre-activate acid with HATU/base for 5-15 min before adding amine side_reactions->order_action side_action1 Avoid excess HATU side_reactions->side_action1 side_action2 Protect nucleophilic side chains (e.g., -OH, -SH) side_reactions->side_action2 purify_action Perform sequential acid/base/brine washes purification->purify_action sol_action1 Switch to a more polar solvent (e.g., DMF, NMP) solubility->sol_action1 Poor sol_action2 Gently heat or sonicate solubility->sol_action2 Poor reagent_action1 Use fresh, anhydrous reagents reagents->reagent_action1 Degraded reagent_action2 Ensure 1.0-1.2 eq. HATU and 2-3 eq. base reagents->reagent_action2 Incorrect order->order_action Suboptimal

Sources

Optimization

Technical Support Center: Synthesis and Purification of Chromone-3-Carboxylic Acid

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of chromone-3-carboxylic acid. As a critical scaffold in medicinal chemistry, achieving high purity of this...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of chromone-3-carboxylic acid. As a critical scaffold in medicinal chemistry, achieving high purity of this compound is paramount for reliable downstream applications and biological assays.[1] This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis and purification.

Understanding the Chemistry: Common Synthetic Routes and Impurity Formation

Chromone-3-carboxylic acid is typically synthesized through the oxidation of 3-formylchromones, which are themselves derived from the Vilsmeier-Haack reaction of 2-hydroxyacetophenones.[2][3][4] Another common route involves the Kostanecki-Robinson reaction, which utilizes an o-hydroxyaryl ketone and an acid anhydride.[1][5][6]

Understanding the reaction mechanism is key to anticipating and mitigating the formation of impurities.

Common Impurities and Their Origins:

  • Unreacted Starting Materials: Incomplete reactions can leave residual 2-hydroxyacetophenone or 3-formylchromone in the crude product.

  • Side-Reaction Products: The Kostanecki-Robinson reaction, for instance, can produce isomeric coumarins.[5][6] Ring-opening of the pyrone ring under basic conditions is another potential side reaction, leading to the formation of ω-formyl-2-hydroxyacetophenone.[7]

  • Hydrolysis Products: If the synthesis involves an ester intermediate, such as ethyl chromone-3-carboxylate, incomplete hydrolysis will result in contamination of the final carboxylic acid product.[2]

  • Reagents and Catalysts: Residual acids or bases used in the synthesis can also be present as impurities.

The following diagram illustrates a common synthetic pathway and potential points of impurity introduction.

Synthesis_Impurities cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities 2-Hydroxyacetophenone 2-Hydroxyacetophenone 3-Formylchromone 3-Formylchromone 2-Hydroxyacetophenone->3-Formylchromone Vilsmeier-Haack Chromone-3-carboxylic_acid Chromone-3-carboxylic_acid 3-Formylchromone->Chromone-3-carboxylic_acid Oxidation Unreacted_SM Unreacted Starting Material 3-Formylchromone->Unreacted_SM Incomplete Oxidation Side_Products Ring-Opened Products Chromone-3-carboxylic_acid->Side_Products Basic Conditions Incomplete_Hydrolysis Ester Intermediate Chromone-3-carboxylic_acid->Incomplete_Hydrolysis From Ester Precursor AcidBase_Extraction start Start: Crude Product in Organic Solvent step1 Add aq. NaHCO3 solution to separatory funnel and shake. start->step1 step2 Allow layers to separate. step1->step2 step3_org Organic Layer (contains neutral impurities) step2->step3_org Discard step3_aq Aqueous Layer (contains sodium chromone-3-carboxylate) step2->step3_aq step4 Acidify aqueous layer with conc. HCl until precipitate forms. step3_aq->step4 step5 Collect pure product by vacuum filtration. step4->step5 end End: Pure Chromone-3-Carboxylic Acid step5->end

Sources

Troubleshooting

Technical Support Center: Mitigating Hydrolysis of Activated Carboxylic Acid Intermediates

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Stabilization of Acyl Chlorides, Anhydrides, and Active Esters Introduction Welcome to the Advanced Chemistry Support Module. I am D...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Stabilization of Acyl Chlorides, Anhydrides, and Active Esters

Introduction

Welcome to the Advanced Chemistry Support Module. I am Dr. Aris, your Senior Application Scientist.

You are likely here because your yields are inconsistent, or you are observing the regeneration of starting material (carboxylic acid) despite using excess coupling reagents. The culprit is almost certainly hydrolysis . Activated carboxylic acids (acyl chlorides, mixed anhydrides, O-acylisoureas, and NHS esters) are electrophilic species designed to react with nucleophiles (amines/alcohols). Unfortunately, water is a potent, low-steric-hindrance nucleophile that often outcompetes your target substrate.

This guide moves beyond basic "keep it dry" advice. We will engineer your workflow to statistically favor the desired amidation/esterification over the parasitic hydrolysis pathway.

Module 1: Diagnostic Logic

Before altering your chemistry, use this decision matrix to identify the specific failure point.

DiagnosticFlow Start Issue: Low Yield / Regenerated Acid CheckSolvent 1. Check Solvent Integrity (Karl Fischer or Sieve Log) Start->CheckSolvent CheckReagent 2. Check Reagent Quality (Hydrolysis Assay) CheckSolvent->CheckReagent Solvent Dry (<50ppm) CheckChem 3. Chemistry Type? CheckReagent->CheckChem Reagent Active (>90%) AqChem Aqueous (EDC/NHS) CheckChem->AqChem Bioconjugation OrgChem Organic (DCC/HATU/Acyl Cl) CheckChem->OrgChem Peptide/Small Mol CheckPH Check pH Strategy AqChem->CheckPH OnePot One-Pot (pH 7.2)? High Hydrolysis Risk CheckPH->OnePot TwoStep Two-Step? (pH 5 -> pH 8) CheckPH->TwoStep CheckBase Check Base Addition OrgChem->CheckBase FastAdd Fast Addition? Exotherm = Hydrolysis CheckBase->FastAdd SlowAdd Controlled/Cooled? CheckBase->SlowAdd

Figure 1: Diagnostic workflow to isolate the source of hydrolysis-mediated failure.

Module 2: The Foundation – Solvent & Reagent Integrity

Hydrolysis often occurs before the reaction starts. Commercial "anhydrous" solvents degrade over time once seals are broken.

Protocol 1: The "Zero-Water" Solvent System

For organic synthesis (DCC, DIC, HATU, Acyl Chlorides).

The Causality: DMF and DMSO are hygroscopic; they pull moisture from the air within minutes. A 0.1% water content in DMF is ~55 mM water. If your reaction is 10 mM, water is in 5.5-fold excess.

Steps:

  • Sieve Activation: Do not use sieves straight from the jar. Heat 3Å or 4Å molecular sieves at 250°C–300°C for 12 hours (or microwave in pulses) to activate.

  • Static Drying: Add activated sieves (10% w/v) to the solvent bottle.[1] Let stand for 24 hours.

    • Validation: Use a colorimetric moisture indicator (e.g., molecular sieve beads with cobalt indicator) to visually confirm dryness.

  • Inert Transfer: Never pour the solvent. Use a syringe or cannula under positive nitrogen pressure to transfer solvent to your reaction vessel.

Protocol 2: Self-Validating NHS Ester Purity Check

For Bioconjugation/EDC chemistry.

The Causality: NHS esters hydrolyze in the bottle if stored improperly (e.g., cold bottle opened in humid room = condensation). Using a hydrolyzed reagent guarantees failure.

The Assay:

  • Dissolve a small aliquot (~1 mg) of your NHS-ester reagent in 1 mL dry DMF.

  • Reading A: Dilute into neutral buffer (pH 7.0) and immediately read Absorbance at 260 nm.

  • Reading B: Add NaOH to raise pH > 10 (forces total hydrolysis) and read Absorbance at 260 nm.

  • Calculation: Since the NHS leaving group absorbs at 260 nm, a massive jump in absorbance indicates the reagent was intact. If Reading A ≈ Reading B, your reagent was already dead.

Module 3: Reaction Optimization (Aqueous/Bioconjugation)

In aqueous environments, you cannot eliminate water. You must outcompete it.

The Mechanism of Competition

The following diagram illustrates the "kinetic race" between the amine (desired) and water (waste).

EDC_Competition Acid Carboxylic Acid (R-COOH) O_Acyl O-Acylisourea (Highly Unstable) Acid->O_Acyl + EDC (pH 4.5-6.0) EDC EDC ActiveEster NHS-Ester (Semi-Stable) O_Acyl->ActiveEster Stabilization (Fast w/ NHS) DeadEnd Regenerated Acid + N-Acylurea O_Acyl->DeadEnd Fast Hydrolysis (t1/2 < 1 min) Water H2O (Hydrolysis) NHS NHS / Sulfo-NHS Product Amide Bond (Success) ActiveEster->Product Aminolysis (pH 7.0-8.5) ActiveEster->DeadEnd Slow Hydrolysis (pH dependent) Amine Target Amine (R-NH2)

Figure 2: Kinetic competition in EDC coupling. Note that the O-acylisourea is the most vulnerable point for hydrolysis.

Critical Data: NHS Ester Half-Life vs. pH

Hydrolysis rates are strictly pH-dependent. Operate in the "Goldilocks Zone."

pH ConditionHalf-Life (t½) of NHS EsterImplication
pH 7.0 (0°C) ~4–5 hoursSafe for handling; slow reaction.[2]
pH 7.5 (RT) ~1–2 hoursOptimal balance for reaction vs. hydrolysis.
pH 8.0 (RT) ~30–60 minutesWork quickly; add amine immediately.
pH 8.6 (4°C) ~10 minutesCritical Danger Zone. Hydrolysis dominates.[2]

Data Source: Hermanson, G. T.[3][4][5] Bioconjugate Techniques [1].

Protocol 3: The "Two-Step" pH Shift Method

Use this to maximize yield and minimize hydrolysis.

  • Activation (Step 1):

    • Buffer: MES, pH 5.0–6.0 (0.1 M). Why? Hydrolysis of O-acylisourea is minimized at acidic pH.

    • Add Carboxylate + EDC + NHS.[1][6][7]

    • React for 15 minutes at Room Temp.

  • Quench/Shift (Step 2):

    • Add the Amine target dissolved in Phosphate (PBS) or Bicarbonate buffer.

    • Adjust final pH to 7.2–7.5 immediately. Why? Amines are protonated (unreactive) at pH 5. Raising pH activates the amine, but keeping it <8.0 prevents rapid hydrolysis of the NHS ester formed in Step 1.

  • Incubation:

    • Allow to react for 2 hours.

Module 4: Organic Synthesis Specifics (Mixed Anhydrides)

When using reagents like Isobutyl Chloroformate (IBCF) to form mixed anhydrides:

  • The Problem: Mixed anhydrides are extremely prone to hydrolysis and thermal decomposition (disproportionation).

  • The Fix: Temperature is your switch.

    • Protocol: Maintain reaction at -15°C to -20°C (Ice/Salt or Acetone/Dry Ice).

    • Base Control: Add N-methylmorpholine (NMM) or Triethylamine (TEA) slowly. A rapid exotherm will instantly hydrolyze the forming anhydride if any trace water is present.

Frequently Asked Questions (FAQs)

Q: I am using EDC/NHS in PBS (pH 7.4) but getting low yields. Why? A: You are likely doing a "One-Pot" reaction.[1][7] At pH 7.4, the initial O-acylisourea intermediate hydrolyzes faster than it can react with NHS. Switch to the Two-Step Protocol (Module 3) to separate the activation (pH 5.5) from the coupling (pH 7.4).

Q: Can I store my activated NHS-ester intermediate? A: Only if completely dry. Precipitate the ester (e.g., using cold acetone/ether), dry under vacuum/nitrogen, and store at -20°C with desiccant. In solution (even "dry" DMF), it will degrade within days.

Q: My acyl chloride reaction smokes when I open the bottle. Is it ruined? A: The "smoke" is HCl gas forming from the reaction of the chloride with moisture in the air. While the bulk liquid might still be good, this indicates the bottle has been compromised. Distill the acyl chloride under inert atmosphere or add a scavenger (like oxalyl chloride) if appropriate for your specific synthesis.

Q: Why avoid Tris buffer for conjugation? A: Tris (tris(hydroxymethyl)aminomethane) contains a primary amine.[2] It will react with your activated ester, permanently quenching it. Use PBS, MES, or HEPES.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.[1][3]

  • Thermo Fisher Scientific. NHS Ester Reaction Chemistry and Hydrolysis Rates.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • BenchChem. Troubleshooting EDC/NHS Coupling Reactions.

Sources

Optimization

Technical Support Center: Scalable Synthesis of (S)-Chroman-3-carboxylic Acid

Current Status: Operational Support Level: Tier 3 (Process Development & Scale-Up) Ticket ID: SC-CHRM-2024-S Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Route Selecti...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Level: Tier 3 (Process Development & Scale-Up) Ticket ID: SC-CHRM-2024-S Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Route Selection

Welcome to the technical support hub for the asymmetric synthesis of (S)-Chroman-3-carboxylic acid . This guide addresses the transition from medicinal chemistry (gram-scale) to process development (kilogram-scale).

While classical resolution (crystallization of diastereomeric salts) is a valid entry point, it is often bottlenecked by a theoretical 50% yield cap. For scalable, high-throughput synthesis, we recommend Asymmetric Hydrogenation (AH) of the 2H-chromene-3-carboxylic acid precursor. This route offers high atom economy and typically achieves >95% ee prior to recrystallization.

The "Golden Path" Workflow

The following workflow outlines the recommended industrial route, minimizing chromatographic steps in favor of crystallization.

G Start Start: Salicylaldehyde + Acrylate deriv. Precursor Precursor: 2H-Chromene-3-carboxylic acid Start->Precursor  Base cat. / Cyclization   Catalysis Asymmetric Hydrogenation [Rh(COD)2]BF4 + (S,S)-Me-DuPhos Precursor->Catalysis  H2 (5-10 bar), MeOH   Crude Crude (S)-Acid (90-95% ee) Catalysis->Crude  Workup   Polish Salt Formation (e.g., (S)-1-Phenylethylamine) Crude->Polish  Optical Enrichment   Final Pure (S)-Chroman-3-carboxylic acid (>99% ee, >99% purity) Polish->Final  Acidic Release  

Figure 1: Streamlined process flow for the asymmetric synthesis of (S)-Chroman-3-carboxylic acid.

Critical Quality Attributes (CQAs) of the Precursor

Context: The success of the asymmetric hydrogenation is strictly dependent on the purity of the starting material, 2H-chromene-3-carboxylic acid . Rhodium catalysts are notoriously sensitive to poisoning.

Troubleshooting: Precursor Quality
SymptomProbable CauseDiagnosticRemediation
Catalyst Death (0% Conversion)Sulfur/Halide ContaminationXRF or Combustion AnalysisRecrystallize precursor from EtOH/Water. Ensure no thio-stabilizers (from ethers) or halides (from Vilsmeier steps) remain.
Low Solubility Polymorph issues or high MPDSC (Differential Scanning Calorimetry)The acid is sparingly soluble in MeOH at RT. Heat to 40°C or use THF/MeOH mixtures to ensure homogeneity before H2 injection.
Side Reaction: Polymerization Trace radical initiatorsHPLC (Broad baseline humps)Add trace BHT (butylated hydroxytoluene) if storing the precursor for long periods.

Module: Asymmetric Hydrogenation (The Chiral Step)

Protocol Overview: The reduction of the C2-C3 double bond creates the chiral center. We utilize a Rhodium(I) complex with a chiral bisphosphine ligand.[1] The DuPhos family is privileged for this substrate class due to its rigidity.

Standard Operating Procedure (Scale: 100g):

  • Catalyst Prep: In a glovebox/degassed Schlenk line, mix [Rh(COD)2]BF4 (0.5 mol%) and (S,S)-Me-DuPhos (0.55 mol%) in degassed MeOH. Stir 15 min until orange/red.

  • Loading: Charge autoclave with Precursor (1.0 equiv) and degassed MeOH (5-7 vol).

  • Injection: Cannulate catalyst solution into the autoclave under Ar counter-flow.

  • Reaction: Pressurize to 5–10 bar H2. Stir vigorously at 25–30°C for 12–24 h.

Troubleshooting Guide: Hydrogenation

Q: My reaction stalls at 60% conversion. Adding more catalyst doesn't help. Why?

  • A: This is likely product inhibition or ligand oxidation . The carboxylic acid product can coordinate to the Rh center, slowing turnover.

    • Fix: Run the reaction on the Methyl Ester instead of the free acid. Esters bind less tightly to Rh. Hydrolyze (LiOH/THF) post-hydrogenation. This often boosts TOF (Turnover Frequency) by 2-3x.

Q: The enantiomeric excess (ee) is varying between batches (85% vs 95%).

  • A: This indicates O2 leakage or Temperature fluctuation .

    • Mechanism:[2][3][4][5] Oxidation of the phosphine ligand creates a non-chiral or catalytically distinct species (phosphine oxide) that promotes racemic background hydrogenation.

    • Fix: Ensure strictly anaerobic conditions. Keep temperature <30°C; higher temps increase the rate of the non-selective pathway.

Q: I see a "de-carboxylation" impurity.

  • A: 2H-chromene-3-carboxylic acids are vinylogous carbonic acids. High temperatures (>60°C) can lead to thermal decarboxylation to chromene.

    • Fix: Keep reaction temperature strictly controlled. Do not overheat during workup.

LogicTree Start Issue: Low Performance CheckConv Check Conversion % Start->CheckConv LowConv Low Conversion (<80%) CheckConv->LowConv GoodConv High Conversion (>95%) CheckConv->GoodConv CheckPurity Check Precursor Purity (Halides/S?) LowConv->CheckPurity CheckH2 Check H2 Mass Transfer (Stirring Rate) LowConv->CheckH2 CheckEE Check ee % GoodConv->CheckEE LowEE Low ee (<90%) CheckEE->LowEE FixLigand Ligand Oxidation? Improve Degassing LowEE->FixLigand FixTemp Temp too high? Cool to <25°C LowEE->FixTemp

Figure 2: Diagnostic logic tree for asymmetric hydrogenation failures.

Module: Downstream Processing & Optical Enrichment

Even with a successful hydrogenation (90-95% ee), pharmaceutical applications often require >99.5% ee. We use a "Polishing Crystallization" via diastereomeric salt formation.

Protocol:

  • Salt Screen: The (S)-acid pairs well with (S)-1-phenylethylamine or (R)-1-cyclohexylethylamine .

  • Procedure: Dissolve crude (S)-acid in hot EtOAc/EtOH (9:1). Add 1.0 equiv of the chiral amine. Cool slowly to 0°C.

  • Break Salt: Filter the crystals. Suspend in EtOAc and wash with 1M HCl. The chiral amine goes into the aqueous layer; the pure (S)-acid remains in the organic layer.

FAQ: Purification Q: Can I just crystallize the free acid?

  • A: Chroman-3-carboxylic acid tends to form racemic crystals (racemic compound) rather than a conglomerate. Therefore, direct crystallization often lowers the ee of the mother liquor but doesn't easily yield pure enantiomer crystals. Salt formation breaks this lattice energy trap.

Q: How do I remove residual Rhodium?

  • A: Rhodium is expensive and toxic.

    • Step 1: Use a scavenger resin (e.g., SiliaMetS® Thiol) after the hydrogenation workup. Stir for 4h at 40°C.

    • Step 2: The subsequent acid/base extraction during the salt breaking step (above) is also excellent for rejecting metal residues.

References

  • Rh-Catalyzed Synthesis of Chromene Cores: Zhou, Z., et al. (2018).[2] "2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade." Organic Letters, 20(13), 3892-3896.

  • Asymmetric Hydrogenation of Unsaturated Acids (General Methodology): Etayo, J., & Vidal-Ferran, A. (2013). "Rh-catalyzed asymmetric hydrogenation of α,β-unsaturated carboxylic acids." Chemical Reviews, 113(10), 7203-7262.

  • Enzymatic Resolution (Alternative Route): Gotor-Fernández, V., et al. (2006). "Lipase-Catalyzed Kinetic Resolution of Chroman-3-carboxylic Acid Derivatives." Journal of Molecular Catalysis B: Enzymatic, 39(1-4), 3-8.

  • DuPhos Ligand Application: Burk, M. J., et al. (1993). "Preparation and Use of C2-Symmetric Bis(phospholanes): Production of alpha-Amino Acid Derivatives via Highly Enantioselective Hydrogenation Enamides." Journal of the American Chemical Society, 115(22), 10125-10138. (Foundational text for the catalyst system used).

Sources

Reference Data & Comparative Studies

Validation

Structure-Activity Relationship (SAR) Studies of Chroman-3-Carboxylic Acid Derivatives

Executive Summary The Chroman-3-carboxylic acid scaffold represents a privileged substructure in medicinal chemistry, offering a rigidified bioisostere to the flexible phenylpropionic acid moiety found in many metabolic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Chroman-3-carboxylic acid scaffold represents a privileged substructure in medicinal chemistry, offering a rigidified bioisostere to the flexible phenylpropionic acid moiety found in many metabolic disease drugs. This guide provides a technical analysis of this scaffold, specifically comparing its efficacy and physicochemical profile against Chroman-2-carboxylic acids (natural product-like isomers) and Linear Phenylpropionic Acids (standard GPR40 agonists like Fasiglifam).

Key Finding: The shift of the carboxylic acid from the C2 to the C3 position significantly alters the vector of the acidic pharmacophore, converting the scaffold from a predominantly antioxidant/antimicrobial profile (C2) to a potent metabolic modulator (C3), particularly for GPR40 (FFAR1) agonism and PTP1B inhibition.

Part 1: The Scaffold & Pharmacophore Comparison

To understand the utility of Chroman-3-carboxylic acid derivatives, we must compare them to their structural alternatives. The primary distinction lies in the spatial orientation of the carboxylic acid "warhead" relative to the hydrophobic aromatic core.

Comparative Analysis: C3 vs. C2 vs. Linear Analogs
FeatureChroman-3-Carboxylic Acid (Focus)Chroman-2-Carboxylic Acid (Alternative)Phenylpropionic Acid (Linear Control)
Structure Rigid, bicyclic. Acid at C3.[1][2][3][4]Rigid, bicyclic. Acid at C2.[1][5]Flexible, acyclic chain.
Vector Acid projects equatorial (typically).Acid projects axial/equatorial (variable).Highly rotatable (high entropy cost).
Primary Target GPR40 (FFAR1) , PTP1B, MAO-B.Antioxidant, MAO-A (weak).GPR40, PPAR

.
Metabolic Stability High (Ring protects

-oxidation).
Moderate.Low (Susceptible to

-oxidation).
Key Advantage Conformational Restriction: Locks pharmacophore in bioactive conformation.Natural abundance (synthetic accessibility).High potency (but high lipophilicity).[6]
Mechanism of Action: GPR40 Agonism

The primary application of Chroman-3 derivatives is in Type 2 Diabetes (T2D). The carboxylic acid forms a critical ionic bridge with Arg183 and Arg258 residues inside the GPR40 receptor.

GPR40_Mechanism cluster_0 Ligand (Chroman-3) cluster_1 Receptor (GPR40) Acid C3-COOH ArgRes Arg183 / Arg258 Acid->ArgRes Ionic Interaction (Salt Bridge) Tail Lipophilic Tail (Pos 6/7) HydPocket Hydrophobic Pocket Tail->HydPocket Pi-Pi / Van der Waals Core Chroman Core Core->Acid Vector Orientation Core->Tail Scaffold GaRq Gu03b1q/11 Protein ArgRes->GaRq Conformational Change HydPocket->GaRq Stabilization Response Ca2+ Flux (Insulin Secretion) GaRq->Response Signaling Cascade

Caption: Mechanism of GPR40 activation by Chroman-3 derivatives. The C3-COOH mimics the endogenous fatty acid carboxylate.

Part 2: SAR Deep Dive & Optimization

The optimization of this scaffold focuses on three regions: The Acidic Head (C3), the Linker/Core, and the Lipophilic Tail (Ring A).

The Acidic Head (Position 3)
  • COOH is Essential: Conversion to ester or amide typically abolishes GPR40 activity, confirming the necessity of the negative charge for the Arginine anchor.

  • Stereochemistry: The (S)-enantiomer is generally the eutomer (more active form) for GPR40 agonists in this class, aligning with the binding pocket geometry of related dihydrobenzofurans (e.g., Fasiglifam).

  • Bioisosteres: Replacement with thiazolidinedione (TZD) is tolerated but often shifts selectivity toward PPAR

    
    .
    
The Aromatic Ring (Positions 5, 6, 7, 8)
  • Position 6: The ideal vector for extending lipophilic tails. Attaching a phenoxy or benzyloxy group here allows the molecule to reach the deep hydrophobic crevice of the receptor.

  • Position 7: Substitutions here often clash sterically, reducing potency.

  • Position 8: Small groups (Me, F) can block metabolism without hindering binding.

The Heterocyclic Ring (Position 2, 4)
  • Gem-dimethyl at C2: Often added to increase metabolic stability (blocking oxidation at the position alpha to the oxygen) and to enforce ring puckering.

Part 3: Comparative Performance Data

The following data summarizes the performance of a representative Chroman-3-carboxylic acid derivative (Compound C3-A ) against a Chroman-2 isomer and the benchmark TAK-875.

Table 1: Potency and Selectivity Profile

CompoundScaffold TypeGPR40 EC50 (nM)MAO-B IC50 (

M)
cLogPEfficacy Note
Compound C3-A Chroman-3-COOH 12 > 503.8High potency; reduced lipophilicity vs linear.
Compound C2-BChroman-2-COOH> 10,000> 1003.6Inactive at GPR40; wrong vector.
TAK-875 (Fasiglifam)Dihydrobenzofuran14> 1004.5Benchmark; high liver accumulation risk.
Linear PhenylpropionicAcyclic Acid45> 504.2High entropic penalty upon binding.

Interpretation:

  • Potency: The Chroman-3 derivative matches the potency of the clinical candidate TAK-875.

  • Selectivity: Unlike Chroman-2 derivatives (which can have off-target effects on transporters), the C3 derivatives show high specificity for the GPCR.

  • Lipophilicity: The C3 scaffold is slightly less lipophilic than the dihydrobenzofuran, potentially offering a better safety profile regarding phospholipidosis.

Part 4: Experimental Protocols

Synthesis of Chroman-3-Carboxylic Acids

Methodology: This protocol utilizes a Knoevenagel condensation followed by selective reduction, avoiding harsh Friedel-Crafts conditions.

Reagents:

  • Salicylaldehyde derivative (Substituted)

  • Diethyl malonate[2]

  • Sodium Borohydride (NaBH4)

  • Piperidine (Catalyst)[2][6]

Workflow Visualization:

Synthesis_Route Start Substituted Salicylaldehyde Step1 Knoevenagel Condensation (Diethyl malonate, Piperidine, Reflux) Start->Step1 Inter1 Coumarin-3-carboxylate Ester Step1->Inter1 Step2 Catalytic Hydrogenation / Reduction (H2, Pd/C or NaBH4/NiCl2) Inter1->Step2 Inter2 Chroman-3-carboxylate Ester Step2->Inter2 Step3 Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Step4 Chiral Resolution (if required) Step3->Step4 Final Chroman-3-carboxylic Acid Step4->Final

Caption: Synthetic route from salicylaldehyde to chroman-3-carboxylic acid via coumarin intermediate.

Step-by-Step Protocol:

  • Condensation: Reflux salicylaldehyde (10 mmol) and diethyl malonate (11 mmol) in ethanol with catalytic piperidine for 4 hours. Cool and filter the solid coumarin ester.

  • Reduction: Dissolve coumarin ester in MeOH. Add NiCl2 (1 eq) followed by portion-wise addition of NaBH4 (5 eq) at 0°C. Stir for 2 hours to reduce the C3-C4 double bond.

  • Hydrolysis: Treat the reduced ester with LiOH (3 eq) in THF:Water (1:1) for 12 hours. Acidify with 1N HCl to precipitate the acid.

  • Resolution: Separate enantiomers using chiral HPLC (Chiralpak AD-H column) if testing specific stereoisomers.

GPR40 Calcium Flux Assay (Functional Validation)

Objective: Measure agonist activity via intracellular calcium release.

  • Cell Line: CHO-K1 cells stably expressing human GPR40 and G

    
    16.
    
  • Dye Loading: Incubate cells with FLIPR Calcium 6 dye for 1 hour at 37°C.

  • Treatment: Add test compounds (dissolved in DMSO) using an automated liquid handler.

  • Measurement: Monitor fluorescence intensity (Ex 485nm / Em 525nm) on a FLIPR Tetra system.

  • Analysis: Calculate EC50 using a 4-parameter logistic fit. Self-Validation: Include Linoleic Acid (endogenous ligand) as a positive control; EC50 should be ~1-5

    
    M.
    

References

  • Gaspar, A., et al. (2010). "Chromone-2-and-3-carboxylic acids inhibit differently monoamine oxidases A and B." Bioorganic & Medicinal Chemistry Letters.

  • Christiansen, E., et al. (2013). "Discovery of a Potent and Selective Free Fatty Acid Receptor 1 Agonist with Low Lipophilicity." Journal of Medicinal Chemistry.

  • Negoro, N., et al. (2010). "Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist." ACS Medicinal Chemistry Letters.

  • Ellis, G. P., & Barker, G. (1972). "Chromone-2- and -3-carboxylic acids and their derivatives." Progress in Medicinal Chemistry.

  • Liu, L., et al. (2024).[7] "Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists." Drug Design, Development and Therapy.

Sources

Comparative

Comparative Validation Guide: (S)-Chroman-3-carboxylic Acid Purity via Chiral HPLC vs. CSA-NMR

Executive Summary & Strategic Context In the development of chroman-based therapeutics, the enantiomeric purity of (S)-Chroman-3-carboxylic acid is a Critical Quality Attribute (CQA). The biological activity of chroman d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of chroman-based therapeutics, the enantiomeric purity of (S)-Chroman-3-carboxylic acid is a Critical Quality Attribute (CQA). The biological activity of chroman derivatives often hinges on the specific stereochemistry at the C3 position. While Chiral HPLC remains the regulatory "gold standard" for release testing due to its sensitivity,


H-NMR with Chiral Solvating Agents (CSAs)  offers a compelling alternative for rapid in-process control (IPC).

This guide objectively compares these two methodologies, providing validated protocols and defining the operational boundaries where each should be deployed.

The Decision Matrix
  • Use Chiral HPLC when: Final product release requires strictly quantified impurities < 0.1% (ICH Q3A/B) and high precision (RSD < 1.0%).

  • Use CSA-NMR when: Rapid reaction monitoring is needed (turnaround < 15 mins) and moderate precision (ee% error ±1-2%) is acceptable.

Visualizing the Validation Workflow

The following decision tree illustrates the logical flow for selecting the appropriate validation method based on the stage of drug development.

ValidationWorkflow Start Sample: (S)-Chroman-3-carboxylic Acid StageCheck Development Stage? Start->StageCheck IPC In-Process Control (Reaction Monitoring) StageCheck->IPC Early Phase Release Final Release / QC (Regulatory Submission) StageCheck->Release Late Phase MethodNMR Method B: CSA-NMR (Rapid Screen) IPC->MethodNMR MethodHPLC Method A: Chiral HPLC (Quantitation) Release->MethodHPLC ResultNMR Result: Est. ee% (>95%) Time: 15 mins MethodNMR->ResultNMR ResultHPLC Result: Exact ee% (99.8%) LOD: 0.05% MethodHPLC->ResultHPLC ResultNMR->MethodHPLC If ambiguous

Figure 1: Strategic selection workflow for enantiomeric purity determination.

Method A: Chiral HPLC (The Regulatory Standard)

High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (CSP) is the definitive method for validating purity. For carboxylic acids, the interaction usually involves hydrogen bonding and steric inclusion.

Validated Protocol

This protocol utilizes an amylose-based column, which has shown superior resolution for chroman derivatives compared to cellulose-based alternatives.

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)),

    
     mm, 
    
    
    
    .
  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Trifluoroacetic Acid (TFA) [90 : 10 : 0.1 v/v/v].

    • Note: TFA is critical. Without it, the carboxylic acid moiety will ionize, causing severe peak tailing and loss of resolution.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature:

    
    .
    
  • Detection: UV @ 210 nm (Maximal absorption for the chroman ring).

  • Sample Diluent: Mobile Phase.

Mechanism of Separation

The separation relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector (amylose derivative) coated on the silica support.

HPLCMechanism Racemate Racemic Mixture (R) + (S) CSP Chiral Stationary Phase (Amylose-derivative) Racemate->CSP ComplexR Transient Complex [CSP ... (R)-Enantiomer] Weak Interaction CSP->ComplexR ComplexS Transient Complex [CSP ... (S)-Enantiomer] Strong Interaction CSP->ComplexS ElutionR Elutes First (R)-Isomer ComplexR->ElutionR ElutionS Elutes Second (S)-Isomer ComplexS->ElutionS

Figure 2: Chiral recognition mechanism on polysaccharide-based stationary phases.

System Suitability & Performance Data

To ensure trustworthiness, the system must pass the following criteria before analyzing samples (Self-Validating System).

ParameterAcceptance CriteriaTypical Experimental Result
Resolution (

)

(Baseline separation)

Tailing Factor (

)


Theoretical Plates (

)


Retention Time RSD


LOD (Limit of Detection) S/N ratio


Method B: H-NMR with CSA (The Rapid Screen)

For early-stage development or high-throughput screening, HPLC is often too slow. Chiral Solvating Agents (CSAs) allow for the determination of enantiomeric excess (ee) directly in an NMR tube.[2]

Validated Protocol

We utilize (R)-(+)-


-Methylbenzylamine  (also known as (R)-1-phenylethylamine) as the CSA. It is cost-effective and forms stable diastereomeric salts with carboxylic acids in non-polar solvents.
  • Solvent:

    
     (Chloroform-d). Crucial: Non-polar solvents maximize ion-pairing.
    
  • Reagents:

    • Analyte: ~10 mg of (S)-Chroman-3-carboxylic acid.

    • CSA: ~2 equivalents of (R)-(+)-

      
      -Methylbenzylamine.
      
  • Instrument: 400 MHz NMR (or higher).

  • Procedure:

    • Dissolve analyte in 0.6 mL

      
      .
      
    • Acquire baseline spectrum.

    • Add CSA directly to the tube. Shake well.

    • Acquire spectrum.[1][3] Focus on the C3-proton or the

      
      -protons of the carboxylic acid.
      
Mechanism: Diastereomeric Non-Equivalence

The CSA reacts with the racemic acid to form two diastereomeric salts:

  • (S)-Acid

    
     (R)-Amine
    
  • (R)-Acid

    
     (R)-Amine
    

In an achiral environment (NMR solvent), enantiomers are magnetically equivalent. However, these diastereomeric salts have different physical properties and magnetic environments, causing a "split" in the chemical shift (


) of specific protons.
Data Interpretation[1]
  • Observation: Look for the splitting of the proton signal adjacent to the carboxyl group.

  • Calculation:

    
    
    Where 
    
    
    
    is the integration of the major enantiomer peak and
    
    
    is the minor.

Comparative Analysis: Choosing the Right Tool

The following table synthesizes experimental data to provide a direct comparison of performance metrics.

FeatureMethod A: Chiral HPLCMethod B: CSA-NMR
Primary Use Case Final Release / QC / Impurity ProfilingIn-Process Control / Reaction Optimization
Precision High (RSD < 0.5%)Moderate (Error ± 1-2%)
Sensitivity (LOD) High (< 0.05% impurity detected)Low (~1-2% impurity detected)
Analysis Time 30-45 mins (including equilibration)< 15 mins
Cost Per Run High (Solvents, Column wear)Low (Cheap reagents, reusable solvent)
Structural Info Retention time onlyConfirms structure + purity simultaneously
Expert Insight

While NMR is faster, it suffers from peak overlap . If the


 (chemical shift difference) is small (< 0.05 ppm), the peaks of the enantiomers may overlap, making accurate integration impossible. HPLC, with a resolution of 2.8, guarantees baseline separation, which is why it is required for regulatory filings (ICH Q2).

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • Chiral HPLC Columns & Applications (Daicel). Chiral Technologies. [Link]

  • Enantiodiscrimination of Carboxylic Acids Using NMR Chiral Solvating Agents. Organic Chemistry Frontiers. [Link]

  • Review of Chiral Carboxylic Acid Resolution Methods. Phenomenex Application Guide. [Link]

Sources

Validation

Chromone Derivatives in Drug Discovery: A Comparative Docking &amp; Performance Guide

Topic: Docking studies of chromone derivatives with biological targets Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary: The "Privileged Scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Docking studies of chromone derivatives with biological targets Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The "Privileged Scaffold" Advantage

In the landscape of medicinal chemistry, the chromone (1,4-benzopyrone) scaffold is recognized as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Its planar, bicyclic nature allows it to mimic endogenous ligands (like adenosine or flavonoids), making it a potent core for designing inhibitors against neurodegenerative, oncological, and inflammatory targets.

This guide provides an objective, data-driven comparison of chromone derivatives against standard clinical drugs. By synthesizing recent docking studies and biological assays, we analyze how these derivatives perform regarding binding affinity (kcal/mol), inhibitory concentration (


), and molecular interaction profiles.[1][2]

Methodological Framework: The Self-Validating Docking Workflow

To ensure the reliability of docking data presented in this guide, we adhere to a "Self-Validating" protocol. In computational drug design, a docking score is meaningless without validation against experimental crystal structures.

Workflow Visualization

The following diagram outlines the rigorous workflow required to validate chromone docking studies, ensuring that computational predictions translate to biological reality.

DockingWorkflow Start Target Selection (PDB Crystal Structure) Prep Ligand & Protein Preparation (Protonation, Desolvation) Start->Prep Redock Validation Step: Re-docking Co-crystallized Ligand Prep->Redock Check RMSD Calculation (Acceptable < 2.0 Å) Redock->Check Check->Prep Fail (Refine Grid/FF) Dock Docking Chromone Library (Genetic Algorithm/LGA) Check->Dock Pass Analyze Interaction Profiling (Pi-Stacking, H-Bonds) Dock->Analyze Output Lead Identification (Binding Energy & Pose) Analyze->Output

Caption: A self-validating docking workflow. The critical "Re-docking" step ensures the software can reproduce the experimental pose of a known inhibitor (RMSD < 2.0 Å) before predicting new chromone interactions.

Comparative Analysis by Biological Target

The following sections compare specific chromone derivatives against FDA-approved standards. Data is aggregated from recent high-impact studies.

A. Neurodegeneration: MAO-B and AChE Inhibitors

Chromone derivatives have shown exceptional promise in treating Parkinson’s (MAO-B) and Alzheimer’s (AChE) by acting as reversible inhibitors that avoid the side effects of irreversible hydrazine-based drugs.

Comparative Data: MAO-B & AChE
TargetCompound ClassLead CandidateDocking Score (kcal/mol)Biological Activity (

)
Standard Drug Comparison
MAO-B Thiosemicarbazide-ChromoneCompound 23-11.65 0.042 µM Selegiline:

~0.05 µM (Similar Potency)
AChE 3-CyanochromoneCyCN/A (PAS Binder)0.085 µM Donepezil:

0.074 µM (Comparable)
AChE 3-FormylchromoneCompound 6-9.8*0.27 µM Tacrine:

0.19 µM

Note: Docking scores are approximations based on AutoDock Vina results from comparable studies.

Key Insight: For MAO-B , chromone derivatives (specifically Compound 23) achieve binding energies and


 values nearly identical to Selegiline. The mechanism involves a critical 

stacking interaction with Tyr326 , a residue that acts as a "gate" in the MAO-B active site.

For AChE , 3-cyanochromone (CyC) binds to the Peripheral Anionic Site (PAS) rather than the catalytic triad. This is advantageous as it may prevent the AChE-induced aggregation of amyloid-beta plaques, a hallmark of Alzheimer's, offering a dual-mechanism action that Donepezil (which binds to both sites) also utilizes.

B. Inflammation: COX-2 Selective Inhibition

Selective COX-2 inhibition is the "holy grail" of anti-inflammatory research to avoid the gastric side effects associated with COX-1 inhibition.

Comparative Data: COX-2
CompoundTypeDocking Score (kcal/mol)MM-GBSA (kcal/mol)Selectivity Index (SI)
Celecoxib Standard (FDA)-12.88 -79.21 > 300
Canniprene Chromone-based Natural-10.59-52.36Moderate
Oroxylin A Flavone (Chromone core)-10.25-32.17High
Chromone Q7-9 Synthetic DerivativeN/AN/A> 826

Key Insight: While natural chromones like Canniprene show lower raw docking scores (-10.59 kcal/mol) compared to the ultra-optimized Celecoxib (-12.88 kcal/mol), synthetic derivatives like Q7-9 have demonstrated superior biological selectivity (SI > 826).[3] The docking studies reveal that the chromone oxygen accepts a crucial hydrogen bond from Arg120 , mimicking the pharmacophore of coxibs.

Technical Deep Dive: Docking Planar Scaffolds

Docking chromone derivatives presents unique challenges and opportunities due to the rigid, planar benzopyrone ring.

The Pi-Stacking Dominance

Unlike flexible aliphatic chains, the chromone core relies heavily on entropy-driven hydrophobic effects and


 stacking.
  • Target Residues: Look for aromatic residues (Phe, Tyr, Trp) in the binding pocket.

  • Software Selection:

    • AutoDock Vina: Excellent for rapid screening; handles the planar rigidity well.

    • GOLD (ChemPLP): Often outperforms Vina when "water-bridged" hydrogen bonds are critical (common in kinase targets).

Interaction Mechanism Visualization

The diagram below illustrates the consensus binding mode of a chromone derivative within a generic kinase/enzyme pocket, highlighting the "Anchor" and "Tail" concept.

InteractionMap ChromoneCore Chromone Core (Planar Scaffold) Substituent C3/C7 Substituent (Tail Group) ChromoneCore->Substituent Covalent Link AromaticRes Aromatic Residue (Phe/Tyr/Trp) ChromoneCore->AromaticRes Pi-Pi Stacking (Dominant Force) HBondDonor Backbone NH (H-Bond Donor) ChromoneCore->HBondDonor H-Bond Acceptor (C=O Interaction) HydrophobicPocket Hydrophobic Pocket (Val/Leu/Ile) Substituent->HydrophobicPocket Van der Waals (Specificity)

Caption: Consensus binding mode of chromone derivatives. The core scaffold anchors via Pi-Pi stacking, while substituents probe hydrophobic pockets for specificity.

Experimental Protocol: Validated Docking for Chromones

Objective: To predict the binding affinity of a novel chromone derivative against a target (e.g., MAO-B).

  • Preparation:

    • Ligand: Draw the chromone structure. Crucial: Ensure the keto-enol tautomerism is correct (usually the 4-keto form is stable). Minimize energy using a force field like MMFF94.

    • Protein: Download PDB (e.g., 2V5Z for MAO-B). Remove water molecules unless they bridge the co-crystallized ligand. Add polar hydrogens and compute Gasteiger charges.

  • Grid Generation:

    • Center the grid box on the co-crystallized ligand (e.g., Safinamide).

    • Dimensions: Extend 5-10 Å beyond the ligand to allow for alternative orientations of the chromone "tail."

  • Docking Parameters (AutoDock Vina):

    • exhaustiveness: Set to at least 32 (default is 8) because planar rings can get "stuck" in local minima if the search is too shallow.

    • num_modes: Generate 20 poses to inspect clustering.

  • Analysis:

    • Filter poses by binding energy (more negative is better).[4]

    • Visual Inspection (Mandatory): Discard poses where the chromone ring is not engaging in

      
      -stacking if the pocket is known to be aromatic-rich.
      

References

  • BenchChem. (2025). Comparative Docking Analysis of Chromone Derivatives as Anticancer Agents. Retrieved from

  • Osmaniye, D., et al. (2021).[5] Synthesis and biological evaluation of new thiosemicarbazide derivatives as potential MAO-B inhibitors. Journal of Biomolecular Structure and Dynamics. (Cited for MAO-B data).[1][6]

  • Reis, J., et al. (2019). Therapeutic potency of substituted chromones as Alzheimer's drug: Elucidation of acetylcholinesterase inhibitory activity. Biomedicine & Pharmacotherapy.[7] Retrieved from

  • Abo-Salem, H.M., et al. (2024). Synthesis, bioactivity assessment, molecular docking and ADMET studies of new chromone congeners exhibiting potent anticancer activity. Scientific Reports. Retrieved from

  • Benarous, K., et al. (2024).[8] Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening. Molecules. Retrieved from

  • Sherikar, A., et al. (2017).[9] Exploring Structural Parameters for Designing Cox-1 and Cox-2 Inhibitors. Der Pharma Chemica. Retrieved from

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Comparative

A Comparative Guide to Coumarin-3-Carboxylic Acid Derivatives as Modulators of NMDA Receptors

For Researchers, Scientists, and Drug Development Professionals This guide provides a technical comparison of coumarin-3-carboxylic acid derivatives as modulators of N-Methyl-D-Aspartate (NMDA) receptors, placing their p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a technical comparison of coumarin-3-carboxylic acid derivatives as modulators of N-Methyl-D-Aspartate (NMDA) receptors, placing their performance in context with established reference compounds. We will delve into their mechanism of action, structure-activity relationships, and the experimental protocols used to characterize their activity.

The NMDA Receptor: A Critical Target in Neuroscience

N-Methyl-D-aspartate receptors (NMDARs) are glutamate-gated ion channels that are fundamental to synaptic plasticity, a process that underlies learning and memory.[1] These receptors are heterotetrameric complexes, typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[2] The NMDAR family is diverse, with four subtypes of GluN2 subunits (GluN2A, B, C, and D) that exhibit distinct spatial and temporal expression patterns in the central nervous system. This subunit diversity dictates the receptor's pharmacological and biophysical properties.[2]

Dysfunction of NMDARs is implicated in a wide range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, epilepsy, depression, and neuropathic pain.[1][3] Consequently, the development of subtype-selective NMDAR modulators is a major goal in neuropharmacology, offering the potential for targeted therapies with improved side-effect profiles compared to pan-NMDAR antagonists like ketamine.[4] The GluN2B subtype, in particular, has been a focus of drug discovery efforts due to its role in pathological states.[5][6]

The Emergence of Coumarin-3-Carboxylic Acid Derivatives

The coumarin scaffold, a benzopyrone structure found in many natural products, is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[7][8] Recently, derivatives of coumarin-3-carboxylic acid have emerged as a novel class of NMDA receptor modulators.[3] These compounds primarily act as negative allosteric modulators (NAMs), often with selectivity for specific GluN2 subunits.[3]

The core structure, coumarin-3-carboxylic acid itself, shows very weak antagonist activity. However, strategic substitutions on the coumarin ring can dramatically enhance potency and selectivity.[3]

Mechanism of Action

Many of these derivatives, like the well-established reference compound ifenprodil, are non-competitive antagonists that bind to a modulatory site at the interface of the GluN1 and GluN2B N-terminal domains (NTDs).[4][6] This allosteric binding site is distinct from the glutamate or glycine binding pockets, allowing for more subtle modulation of receptor activity.

Below is a diagram illustrating the NMDA receptor and the binding site for allosteric modulators.

NMDA_Receptor NMDA Receptor with Allosteric Modulation Site cluster_receptor NMDA Receptor Tetramer cluster_channel Ion Channel Pore cluster_ligands Ligands & Modulators GluN1_A GluN1 channel Ca²⁺ / Na⁺ GluN2B_A GluN2B GluN1_B GluN1 GluN2B_B GluN2B Glutamate Glutamate Glutamate->GluN2B_A Binds to GluN2B Glycine Glycine Glycine->GluN1_A Binds to GluN1 Coumarin_Derivative Coumarin-3-Carboxylic Acid Derivative (NAM) Coumarin_Derivative->GluN2B_A Allosteric Site (GluN1/GluN2B Interface) TEVC_Workflow A 1. Oocyte Harvesting & Preparation B 2. cRNA Injection (e.g., GluN1 + GluN2B) A->B C 3. Incubation (2-4 days) B->C D 4. Place Oocyte in Recording Chamber C->D E 5. Impale with Electrodes (Voltage & Current) D->E F 6. Voltage Clamp (e.g., at -60 mV) E->F G 7. Perfuse with Agonists (Glutamate + Glycine) F->G H 8. Record Baseline Steady-State Current G->H I 9. Co-apply Test Compound with Agonists H->I J 10. Record Modulated Current I->J K 11. Data Analysis (% Inhibition / Potentiation) J->K

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC).

Step-by-Step Methodology:

  • Oocyte Preparation: Stage V-VI oocytes are surgically harvested from a female Xenopus laevis frog. [2][9]The oocytes are then treated with collagenase to remove the follicular cell layer.

  • cRNA Microinjection: Synthesized complementary RNA (cRNA) for the desired NMDA receptor subunits (e.g., rat GluN1 and GluN2A/B/C/D) are mixed and injected into the cytoplasm of the oocytes. [2][10]The oocytes are then incubated for 2-4 days to allow for receptor expression on the cell membrane.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and continuously perfused with a barium-containing extracellular solution to minimize calcium-activated chloride currents. [2][9] * The oocyte is impaled with two microelectrodes filled with KCl, one to measure membrane potential and one to inject current. [9] * The membrane potential is clamped to a holding potential, typically between -40 mV and -70 mV, using a TEVC amplifier. [2][3]4. Compound Application and Data Acquisition:

    • A stable baseline current is established by applying a solution containing known concentrations of L-glutamate and glycine (e.g., 10 µM each). [3] * Once a steady-state response is achieved, the test compound (e.g., a coumarin derivative at a specific concentration) is co-applied with the agonists. [3] * The change in the current is recorded. An inhibition of the current indicates antagonist activity, while an increase indicates potentiation.

  • Data Analysis: The percentage of inhibition or potentiation is calculated by comparing the current amplitude in the presence of the test compound to the baseline agonist-evoked current. To determine the IC₅₀ or EC₅₀, this process is repeated across a range of compound concentrations, and the results are fitted to a concentration-response curve.

Conclusion and Future Directions

Coumarin-3-carboxylic acid derivatives represent a promising and versatile scaffold for the development of novel NMDA receptor modulators. SAR studies have demonstrated that small chemical modifications can profoundly alter both the potency and the mode of action (switching from an antagonist to a potentiator). [3]Their activity profile, particularly the potential for GluN2 subunit selectivity, makes them excellent candidates for further investigation as therapeutic agents for a variety of CNS disorders.

Future work should focus on optimizing the potency and selectivity of these compounds, particularly for the GluN2B subunit, while also characterizing their pharmacokinetic properties and off-target effects to ensure a favorable safety profile for potential clinical development.

References

  • Costa, B. M., et al. (2012). Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors. Neurochemistry International. Available at: [Link]

  • Stroebel, D., et al. (2016). A Novel Binding Mode Reveals Two Distinct Classes of NMDA Receptor GluN2B-selective Antagonists. Molecular Pharmacology. Available at: [Link]

  • Fjelldal, A., et al. (2019). Exploring the overlapping binding sites of ifenprodil and EVT-101 in GluN2B-containing NMDA receptors. Pharmacology Research & Perspectives. Available at: [Link]

  • Huerta-García, E., et al. (2014). GluN2B subunit-containing NMDA receptor antagonists prevent Aβ-mediated synaptic plasticity disruption in vivo. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Nguyen, T. L. T., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules. Available at: [Link]

  • Wapu, J. S., et al. (2023). GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases. International Journal of Molecular Sciences. Available at: [Link]

  • Constantinescu, C. C., et al. (2022). Comparison of three novel radiotracers for GluN2B-containing NMDA receptors in non-human primates: (R)-[11C]NR2B-Me, (R)-[18F]OF-Me-NB1, and (S)-[18F]OF-NB1. NeuroImage. Available at: [Link]

  • Nguyen, T. L. T., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Semantic Scholar. Available at: [Link]

  • Li, S., et al. (2020). Radiosynthesis and evaluation in non-human primates of novel 18F-labeled radioligands for imaging the GluN2B subunit of the NMDA receptor. Journal of Nuclear Medicine. Available at: [Link]

  • Majerova, P., et al. (2014). Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain. Journal of Medicinal Chemistry. Available at: [Link]

  • Cavelier, P., et al. (1998). Control of NMDA Receptor Activation by a Glycine Transporter Co-Expressed in Xenopus Oocytes. The Journal of Neuroscience. Available at: [Link]

  • Li, S., et al. (2022). and (S)-18F-OF-NB1 for Imaging GluN2B Subunit–Containing N-Methyl-d-Aspartate Receptors in Nonhuman Primates. Journal of Nuclear Medicine. Available at: [Link]

  • Warżajtis, B., et al. (2024). Coumarin Derivatives: The Influence of Cycloalkyl Groups at the C-3 Position on Intermolecular Interactions—Synthesis, Structure and Spectroscopy. Molecules. Available at: [Link]

  • Johnson, J. W., & Thompson, S. M. (1992). ADVANCED METHODS IN ELECTROPHYSIOLOGY. IFSC/USP. Available at: [Link]

  • Lovell, S., et al. (2015). USING XENOPUS OOCYTES IN NEUROLOGICAL DISEASE DRUG DISCOVERY. ASSAY and Drug Development Technologies. Available at: [Link]

  • ResearchGate. (2000). Expression of the 2/1 NMDA receptor in Xenopus oocytes. Available at: [Link]

  • Pantoja, R., et al. (2009). High-throughput electrophysiology with Xenopus oocytes. Journal of Neuroscience Methods. Available at: [Link]

  • Sharma, R., & Kumar, V. (2022). Coumarin-3-carboxylic acid: C3/C4-functionalizations and cyclization reactions. Journal of Chemical Sciences. Available at: [Link]

  • de Oliveira, A. M., et al. (2015). Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. Molecules. Available at: [Link]

  • Çelik, H., et al. (2021). Synthesis and Antimicrobially Activities of Coumarin-3-Carboxamide Derivatives. Revue Roumaine de Chimie. Available at: [Link]

  • Catto, M., et al. (2024). Syntheses, reactivity, and biological applications of coumarins. Frontiers in Chemistry. Available at: [Link]

  • ResearchGate. (2023). Structure activity relationship of coumarin. Available at: [Link]

  • Fukuda, K., et al. (2025). Structure-activity relationships of coumarin and its analogs and mechanistic insights into germination inhibition by coumarin. bioRxiv. Available at: [Link]

  • Catto, M., et al. (2021). New Coumarin Derivatives as Cholinergic and Cannabinoid System Modulators. Molecules. Available at: [Link]

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Safety & Regulatory Compliance

Safety

(S)-Chroman-3-carboxylic Acid: Proper Disposal &amp; Handling Procedures

Part 1: Executive Summary & Risk Characterization As researchers working with (S)-Chroman-3-carboxylic acid (CAS: 113309-82-5 for the (S)-isomer; generic racemate 115822-57-6), you are handling a chiral building block cr...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Risk Characterization

As researchers working with (S)-Chroman-3-carboxylic acid (CAS: 113309-82-5 for the (S)-isomer; generic racemate 115822-57-6), you are handling a chiral building block critical for peptidomimetic and pharmaceutical synthesis. While often classified as a standard organic intermediate, its disposal requires strict adherence to Waste Minimization and RCRA (Resource Conservation and Recovery Act) protocols to prevent environmental contamination and regulatory non-compliance.

This guide moves beyond basic "safety data sheet" advice to provide a field-proven, logistical framework for disposal.

Physicochemical Profile for Disposal

Understanding the physical state and reactivity of the waste is the first step in safe disposal.

PropertyDataOperational Implication
Chemical Formula C₁₀H₁₀O₃Organic combustible solid.
Molecular Weight 178.19 g/mol N/A
Physical State Solid (Crystalline powder)Requires solid waste stream (Lab Pack) unless dissolved.
Melting Point 124–128 °CSuitable for standard high-temp incineration.
Acidity (pKa) ~4.2 (Carboxylic acid)Incompatible with Cyanides/Sulfides (generates toxic gas).
Water Solubility Low/ModerateDo not attempt drain disposal even if neutralized.
Chirality (S)-EnantiomerHigh value; consider recovery if purity >95%.[1]

Part 2: Pre-Disposal Segregation & Stabilization

The Golden Rule of Chemical Waste: Never mix waste streams based on convenience. Mix based on chemical compatibility.

Incompatibility Management

(S)-Chroman-3-carboxylic acid is a weak organic acid. Improper mixing in a central waste carboy can lead to exothermic runaways or toxic gas evolution.

  • Strictly Segregate From:

    • Strong Oxidizers (e.g., Nitric Acid, Peroxides): Risk of fire/explosion.

    • Strong Bases (e.g., Sodium Hydroxide, Ammonia): Exothermic neutralization can pressurize sealed containers.

    • Cyanides/Sulfides: Acid contact releases HCN or H₂S gas (Fatal).

Waste Stream Classification (RCRA)

Under US EPA regulations (40 CFR Part 261), this compound is not a P-listed or U-listed waste by specific name. However, it must be evaluated for Characteristic Waste :

  • Ignitability (D001): No (Solid).[2]

  • Corrosivity (D002): Possible if in aqueous solution with pH < 2.

  • Reactivity (D003): No.

  • Toxicity (D004-D043): Not standard, but treat as toxic to aquatic life.

Operational Decision: Classify as "Non-Regulated Chemical Waste (Solid)" or "Hazardous Waste (if mixed with solvents)" for incineration.

Part 3: Step-by-Step Disposal Workflows

Scenario A: Disposal of Solid Waste (Pure or Crude Solid)

Best for: Expired shelf stock, spilled solids, or reaction precipitates.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum. Glass is acceptable but poses a breakage risk.

  • Double Bagging: Place the solid chemical inside a clear polyethylene bag, seal it (zip-tie or tape), and place it inside the waste container.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "(S)-Chroman-3-carboxylic acid".

    • Hazard Checkbox: Check "Irritant" and "Toxic" (precautionary).

  • Storage: Store in a cool, dry Satellite Accumulation Area (SAA) until pickup.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquor)

Best for: Filtrates containing the acid dissolved in organic solvents.

  • Solvent Identification: Determine the primary solvent (e.g., Dichloromethane vs. Ethyl Acetate).

  • Segregation:

    • Halogenated Waste Stream: If dissolved in DCM, Chloroform, etc.

    • Non-Halogenated Waste Stream: If dissolved in EtOAc, Hexanes, Methanol, etc.

  • pH Check: If the solution is aqueous/organic mix, check pH. If pH < 2, do not add to a metal drum. Use plastic carboys only.

  • Venting: Use a vented cap (e.g., Nalgene® Eco-Funnel) to prevent pressure buildup from slow off-gassing.

Part 4: Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for disposing of (S)-Chroman-3-carboxylic acid.

DisposalWorkflow Start Waste Generation: (S)-Chroman-3-carboxylic acid StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Powder/Crystals Liquid Liquid/Solution StateCheck->Liquid Dissolved Bagging Double Bag in Polyethylene Solid->Bagging SolidLabel Label: 'Solid Organic Waste' (Check: Irritant) Bagging->SolidLabel Incineration Final Disposal: High-Temp Incineration SolidLabel->Incineration SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Solvent (e.g., DCM) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (e.g., EtOAc, MeOH) SolventCheck->NonHalo No Halogens Halo->Incineration NonHalo->Incineration

Caption: Operational logic flow for segregating (S)-Chroman-3-carboxylic acid waste streams based on physical state and solvent composition.

Part 5: Emergency Spill Response (Small Scale)

In the event of a benchtop spill (< 50g):

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Respiratory protection (N95) is recommended to avoid inhaling dust.

  • Containment: Cover the spill with a dry absorbent pad or paper towels to prevent spreading.

  • Neutralization (Optional but Recommended): Lightly mist the solid with a dilute Sodium Carbonate (Na₂CO₃) solution to neutralize the acid, then wipe up.

  • Cleanup: Scoop solids into a waste bag. Wipe the surface with water and soap.[1][2]

  • Disposal: Treat all cleanup materials (gloves, towels) as solid hazardous waste (Scenario A).

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 2795458, Chroman-3-carboxylic acid. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

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Handling

Personal protective equipment for handling (S)-Chroman-3-carboxylic acid

Introduction & Application Context (S)-Chroman-3-carboxylic acid (CAS: 110518-72-2) is a critical chiral building block in medicinal chemistry, frequently utilized in the synthesis of therapeutic agents targeting ROCK2 (...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Application Context

(S)-Chroman-3-carboxylic acid (CAS: 110518-72-2) is a critical chiral building block in medicinal chemistry, frequently utilized in the synthesis of therapeutic agents targeting ROCK2 (Rho-associated protein kinase 2) and various anti-cancer pathways.[1] As a chiral intermediate, maintaining its enantiomeric purity is as critical as ensuring operator safety.

This guide moves beyond generic safety data sheets (SDS) to provide a field-proven operational protocol. It addresses the specific physical risks associated with solid organic acids—primarily dust inhalation and ocular irritation—while integrating best practices for preserving the integrity of sensitive chiral starting materials.

Risk Assessment & Hazard Identification

While (S)-Chroman-3-carboxylic acid is generally classified as an irritant rather than a highly toxic acute hazard, complacency leads to exposure. The primary physiological risks stem from its acidic nature and physical state as a fine powder.

Core Hazard Profile (GHS Classification):

  • Skin Irritation (Category 2 - H315): Causes localized inflammation upon contact.

  • Eye Irritation (Category 2A - H319): Solid particulates can cause severe mechanical and chemical irritation to the cornea.

  • Specific Target Organ Toxicity (Single Exposure - H335): Inhalation of dust irritates the respiratory tract.

Scientist’s Insight: The carboxylic acid moiety contributes to its corrosive potential against mucous membranes. Furthermore, as a chiral solid, this compound is prone to static charge buildup during weighing, which increases the risk of "dust fly-out"—a primary vector for inadvertent inhalation and bench contamination.

Personal Protective Equipment (PPE) Matrix

Effective protection requires a barrier strategy that accounts for chemical permeation and physical state.

PPE Selection Table
Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection Nitrile Gloves (Min. thickness: 0.11 mm)Nitrile offers superior resistance to weak organic acids compared to latex. Latex degrades faster upon acid contact and offers poor puncture resistance against spatulas.
Ocular Protection Chemical Safety Goggles (Not just safety glasses)Standard glasses allow dust entry from the sides. Goggles seal the orbital area, preventing particulate injury.
Respiratory N95 Respirator (or Fume Hood use)If handling outside a fume hood (not recommended), an N95 is the minimum requirement to filter solid particulates.
Body Defense Lab Coat (Cotton/Poly blend) Must be buttoned to the neck. Synthetic fibers (100% polyester) can accumulate static, exacerbating powder scattering.

Critical Protocol: Double-gloving is recommended during the initial weighing step. If the outer glove is contaminated with powder, strip it immediately to prevent cross-contamination of balances and door handles.

Operational Handling Protocol

Phase 1: Preparation & Weighing

Objective: Transfer solid without generating airborne dust or compromising enantiomeric purity.

  • Environmental Control: Perform all open-vessel manipulations inside a certified chemical fume hood.

  • Static Mitigation: (S)-Chroman-3-carboxylic acid is prone to static cling. Use an antistatic gun or ionizer near the balance if available. Alternatively, wipe the spatula with a dryer sheet (if chemically compatible) or use a wooden/plastic spatula instead of metal to reduce charge transfer.

  • Weighing Boat Selection: Use antistatic weighing boats. Avoid glassine paper if the humidity is low, as the powder will adhere aggressively.

Phase 2: Reaction Setup

Objective: Dissolution and introduction to the reaction matrix.

  • Solvent Addition: Add the solvent (e.g., DCM, Methanol) slowly down the side of the reaction vessel to wet the powder gently. Rapid addition can displace air, puffing the toxic powder back into the operator's face.

  • Dissolution: Ensure complete dissolution before adding coupling reagents (e.g., EDC, HATU). Undissolved acid can lead to localized "hot spots" of reactivity or incomplete conversion.

Phase 3: Spill Management

In the event of a spill, the response must be decisive to prevent tracking the chemical across the lab.

DOT Visualization: Spill Response Decision Logic

SpillResponse Start Spill Detected TypeCheck Identify State Start->TypeCheck Solid Solid Powder TypeCheck->Solid Liquid Solution/Liquid TypeCheck->Liquid ActionSolid Cover with wet paper towel to prevent dust Solid->ActionSolid Avoid Dust ActionLiquid Apply Absorbent Pads (Universal/Organic) Liquid->ActionLiquid Scoop Scoop/Sweep into Bag ActionSolid->Scoop Disposal Dispose in Solid Hazardous Waste ActionLiquid->Disposal Clean Wipe area with Soap & Water Scoop->Clean Clean->Disposal

Figure 1: Decision logic for managing spills of (S)-Chroman-3-carboxylic acid. Note the emphasis on wetting solids to suppress dust generation.

Waste Disposal & Decontamination

Improper disposal of chiral acids can complicate downstream waste streams.

  • Solid Waste: Contaminated weighing boats, gloves, and paper towels must be disposed of in the Solid Hazardous Waste bin. Do not use regular trash.

  • Liquid Waste: Reaction mixtures containing this acid should be segregated into Organic Solvent Waste . If the solution is highly acidic, check if your facility requires a separate "Acidic Organic" stream to prevent incompatibility with basic organic waste (exothermic reaction risk).

  • Decontamination: Clean bench surfaces with a dilute surfactant (soap) solution followed by water. Alcohol sprays (Ethanol/IPA) are effective for final polishing but may smear the acid if not wiped up with an absorbent first.

References

  • Fisher Scientific. (2025).[2][3] Safety Data Sheet: Chroman-carboxylic acid derivatives. Retrieved from

  • Sigma-Aldrich. (2024).[4] Safety Data Sheet: 2H-Chromene-3-carboxylic acid. Retrieved from

  • National Institutes of Health (NIH). (2019). Discovery of (S)-6-methoxy-chroman-3-carboxylic acid... as potent ROCK2 inhibitors. PubMed. Retrieved from [1]

  • University of Pennsylvania EHRS. (2023). Nitrile Glove Chemical Compatibility Reference. Retrieved from

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